Technical Documentation Center

1-(4-Methylphenyl)-4-piperidinecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

Core Science & Biosynthesis

Foundational

1-(4-Methylphenyl)-4-piperidinecarboxylic Acid: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary In contemporary drug discovery, conformationally restricted scaffolds are paramount for optimizing target affinity and pharmacokinetic profiles. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, conformationally restricted scaffolds are paramount for optimizing target affinity and pharmacokinetic profiles. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) serves as a privileged building block in medicinal chemistry[1]. By integrating a saturated piperidine ring N-linked to a lipophilic p-tolyl group, this molecule offers a highly defined spatial vector. The C4-carboxylic acid moiety acts as a versatile synthetic handle, making this compound an ideal precursor for the rapid generation of focused amide libraries and complex active pharmaceutical ingredients (APIs)[2].

Physicochemical Profiling

Understanding the structural and physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits amphoteric properties due to the presence of both an acidic carboxyl group and a weakly basic aniline-like tertiary amine.

Table 1: Physicochemical and Structural Properties
ParameterValueReference
IUPAC Name 1-(4-Methylphenyl)piperidine-4-carboxylic acidNomenclature
CAS Registry Number 1241894-77-8[3]
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol [4]
Topological Polar Surface Area (TPSA) ~40.5 ŲComputed
Hydrogen Bond Donors 1 (Carboxylic Acid)Structural
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Piperidine Nitrogen)Structural

Mechanistic Synthesis Pathways

The construction of the N-aryl bond in piperidine systems is historically challenging due to the inherent basicity of the secondary amine and the risk of undesired side reactions. Modern transition-metal catalysis provides two highly efficient, orthogonal pathways to access this scaffold[5].

Synthesis A Ethyl Isonipecotate Cond1 Buchwald-Hartwig Pd2(dba)3, RuPhos Cs2CO3, 100°C A->Cond1 Cond2 Chan-Lam Coupling Cu(OAc)2, O2 Pyridine, RT A->Cond2 B 4-Bromotoluene B->Cond1 C p-Tolylboronic Acid C->Cond2 Target 1-(4-Methylphenyl)-4- piperidinecarboxylic acid Cond1->Target Pathway A (Followed by Hydrolysis) Cond2->Target Pathway B (Direct or via Ester)

Fig 1: Divergent transition-metal catalyzed synthetic pathways for the target compound.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction forms a robust C-N bond between an isonipecotic acid ester and 4-bromotoluene[5]. The selection of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is the critical mechanistic driver. Causality: The extreme steric bulk of RuPhos accelerates the reductive elimination step from the palladium center, effectively outcompeting the undesired β-hydride elimination pathway that typically plagues secondary amine couplings[2].

Pathway B: Copper-Catalyzed Chan-Lam Oxidative Coupling

An alternative route utilizes p-tolylboronic acid and a copper(II) catalyst under an oxygen atmosphere[6]. Causality: The Cu(II) species coordinates both the piperidine nitrogen and the boronic acid. Molecular oxygen acts as a terminal oxidant to drive the reductive elimination and regenerate the active Cu(II) catalyst. This method operates at room temperature, avoiding the thermal degradation risks associated with palladium catalysis.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details a self-validating Buchwald-Hartwig amination workflow.

Protocol: Two-Step Synthesis via Buchwald-Hartwig Amination

Step 1: N-Arylation (Cross-Coupling)

  • Setup: In an oven-dried Schlenk flask, combine ethyl isonipecotate (1.0 equiv), 4-bromotoluene (1.1 equiv), Pd2(dba)3 (0.02 equiv), RuPhos (0.04 equiv), and Cs2CO3 (2.0 equiv)[2].

  • Solvent & Degassing: Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich RuPhos ligand and the subsequent deactivation of the active Pd(0) catalyst species.

  • Reaction: Heat the mixture to 100 °C for 12 hours under a positive nitrogen atmosphere.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of 4-bromotoluene (highly UV active) and the appearance of a new, lower Rf spot indicates successful conversion. Confirm the intermediate mass via LC-MS (Expected [M+H]+ for the ethyl ester intermediate: 248.1).

  • Workup: Filter the crude mixture through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate in vacuo.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the crude ethyl 1-(4-methylphenyl)piperidine-4-carboxylate in a 3:1 mixture of THF and H2O. Add LiOH·H2O (3.0 equiv).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Validation Check: LC-MS analysis must indicate the complete consumption of the ester intermediate and the sole presence of the target acid ( [M+H]+ : 220.1).

  • Isolation: Remove the THF in vacuo. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to 4.5 using 1M HCl.

    • Causality: The product contains both a weakly basic nitrogen and an acidic carboxylic acid. Adjusting the solution to its isoelectric point (pH ~4.5) minimizes its aqueous solubility and forcefully drives the precipitation of the zwitterionic product.

  • Collection: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to yield pure 1-(4-Methylphenyl)-4-piperidinecarboxylic acid[4].

Downstream Applications: Library Generation

Once synthesized, the free carboxylic acid serves as an anchor point for generating functionalized derivatives. Using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the acid is rapidly converted into an activated ester, which subsequently undergoes aminolysis with diverse primary or secondary amines[2].

Functionalization Target 1-(4-Methylphenyl)-4- piperidinecarboxylic acid Reagents Coupling Agent (HATU) Base (DIPEA), DMF Target->Reagents Intermediate Activated OAt Ester Intermediate Reagents->Intermediate Activation Product N-Alkyl-1-(4-methylphenyl)- piperidine-4-carboxamide Intermediate->Product Aminolysis Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate

Fig 2: Downstream amide functionalization workflow for targeted library generation.

Analytical Characterization Standards

To confirm the structural integrity of the final product, the following analytical benchmarks should be met:

  • 1H NMR (400 MHz, CDCl3): The p-tolyl group will present a classic AA'BB' aromatic system (two doublets integrating for 2H each) between δ 6.80 and 7.10 ppm. A sharp singlet at δ 2.25 ppm corresponds to the aryl methyl group. The piperidine equatorial protons adjacent to the nitrogen will appear deshielded around δ 3.50 ppm due to the electron-withdrawing nature of the N-aryl bond.

  • 13C NMR (100 MHz, CDCl3): The carboxylic acid carbonyl carbon will resonate at approximately δ 178.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C13​H18​NO2+​ [M+H]+ : 220.1332; Found: 220.1330.

References

  • Journal of the American Chemical Society. "Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes" (Contextualizing Chan-Lam Coupling and N-Boc-isonipecotic acid). ACS Publications. URL:[Link]

  • Howei Pharm. "CAS 1241894-77-8 C13H17NO2 1-(4-Methylphenyl)-4-piperidinecarboxylic acid." Howei Pharm. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid Derivatives in Modern Drug Discovery

Executive Summary In modern medicinal chemistry, the piperidine ring serves as a privileged scaffold, offering a rigid, non-planar framework that optimizes the spatial trajectory of pharmacophores. While the exact parent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring serves as a privileged scaffold, offering a rigid, non-planar framework that optimizes the spatial trajectory of pharmacophores. While the exact parent structure 1-(4-methylphenyl)piperidine-4-carboxylic acid represents a specific theoretical core, its functionalized derivatives—most notably the sulfonylated analog 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS: 147636-36-0) —are the actual workhorses utilized in hit-to-lead optimization and library synthesis [1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive guide to the structural logic, synthetic methodologies, and analytical validation of this critical class of compounds.

Chemical Identity and Structural Profiling

The functionalization of the piperidine-4-carboxylic acid core at the N1 position with a 4-methylphenyl (p-tolyl) or 4-methylphenylsulfonyl (tosyl) group fundamentally alters the molecule's physicochemical properties. The addition of these groups modulates the lipophilicity (LogP) and topological polar surface area (TPSA), allowing the molecule to cross lipid bilayers while maintaining the carboxylic acid moiety required for target protein anchoring.

Quantitative Data: Key Derivatives and Physicochemical Properties
Compound NameCAS NumberMolecular FormulaMW ( g/mol )TPSA (Ų)Key Structural Feature
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid 147636-36-0C13H17NO4S283.3583.1N-Tosyl group, C4-Carboxyl [1]
4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid 84255-02-7C19H21NO4S359.4483.1N-Tosyl, C4-Phenyl, C4-Carboxyl[2]
1-Methyl-4-phenyl-4-piperidinecarboxylic acid 3627-48-3C13H17NO2219.2837.3N-Methyl, C4-Phenyl, C4-Carboxyl[3]

Mechanistic Role in Drug Development (SAR Logic)

The selection of the 1-(4-methylphenyl) or 1-tosyl piperidine scaffold is rarely arbitrary; it is driven by strict Structure-Activity Relationship (SAR) causality.

  • The Piperidine Core: Acts as a conformational restrictor. By locking the molecule into a chair conformation, it reduces the entropic penalty that occurs upon binding to a target receptor, compared to flexible aliphatic chains.

  • N-Aryl/N-Sulfonyl Substitution: The 4-methylphenyl group is highly lipophilic and inserts seamlessly into hydrophobic pockets of target enzymes or GPCRs. When a sulfonyl linker is present (as in CAS 147636-36-0), the oxygen atoms act as potent hydrogen-bond acceptors, directing the spatial orientation of the tolyl ring.

  • C4-Carboxylic Acid: This moiety is essential for electrostatic anchoring. At physiological pH (7.4), the carboxylic acid is deprotonated, allowing it to form robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the target binding site.

SAR_Logic A Piperidine Core (Conformational Restrictor) B N-Substitution (4-Methylphenyl / Tosyl) A->B Functionalization C C4-Carboxylic Acid (H-Bond Donor/Acceptor) A->C Functionalization D Enhanced Lipophilicity & Membrane Permeability B->D Hydrophobic Interaction E Receptor Anchoring (Salt Bridge Formation) C->E Electrostatic Interaction F Target Binding Affinity D->F E->F

Fig 1: Pharmacophore logic and SAR causality for 1-(4-methylphenyl)-piperidine derivatives.

Synthetic Methodology and Protocol Design

To synthesize the primary derivative, 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS 147636-36-0) , we utilize modified Schotten-Baumann conditions. This protocol is engineered as a self-validating system , ensuring that each step inherently purifies the intermediate or provides a measurable checkpoint.

Causality Behind Experimental Choices
  • Solvent System (THF/Water): A biphasic/miscible aqueous-organic system is chosen because the starting piperidine-4-carboxylic acid is highly water-soluble, while p-toluenesulfonyl chloride (TsCl) is strictly organic-soluble. The reaction occurs efficiently at the phase interface.

  • Base Selection (NaOH): NaOH acts as an acid scavenger. As the sulfonylation proceeds, HCl is generated. Without NaOH, the HCl would protonate the unreacted piperidine amine, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control (0°C to RT): TsCl is prone to competitive hydrolysis by water. Initiating the reaction at 0°C kinetically favors the N-sulfonylation of the highly nucleophilic amine over the hydrolysis of the sulfonyl chloride.

Step-by-Step Protocol
  • Preparation: Dissolve 10.0 mmol of piperidine-4-carboxylic acid in 20 mL of 1M aqueous NaOH. Add 10 mL of Tetrahydrofuran (THF) and cool the flask to 0°C using an ice bath.

  • Addition: Dissolve 11.0 mmol of p-toluenesulfonyl chloride in 10 mL of THF. Add this solution dropwise to the aqueous amine mixture over 30 minutes.

    • Validation Checkpoint 1: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the ninhydrin-active baseline spot confirms complete consumption of the free amine.

  • Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C), stirring for an additional 4 hours.

  • Quenching & Organic Wash: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Validation Checkpoint 2: The EtOAc wash removes any unreacted TsCl and hydrolyzed p-toluenesulfonic acid byproducts. The aqueous layer now exclusively contains the sodium salt of the product.

  • Precipitation: Cool the aqueous phase to 0°C and carefully acidify to pH 2.0 using 1M HCl.

    • Causality: The carboxylic acid (pKa ~4.5) becomes fully protonated at pH 2.0, drastically reducing its aqueous solubility and forcing the target compound to crash out as a white precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water, and dry under high vacuum to yield the final product.

Synth_Workflow Step1 Step 1: Amine Sulfonylation Piperidine-4-carboxylic acid + TsCl Cond1 Conditions: NaOH (aq), THF, 0°C to RT Step1->Cond1 Step2 Step 2: Aqueous Wash Extract with EtOAc to remove TsCl Cond1->Step2 Step3 Step 3: Acidification Adjust pH to 2.0 using 1M HCl Step2->Step3 Output 1-Tosylpiperidine-4-carboxylic acid (CAS: 147636-36-0) Step3->Output

Fig 2: Self-validating synthetic workflow for CAS 147636-36-0.

Analytical Validation and Quality Control

To guarantee the scientific integrity of the synthesized batch, the final product must undergo rigorous analytical validation.

  • LC-MS Analysis: Utilizing a reverse-phase C18 column with a mobile phase of Acetonitrile/Water containing 0.1% formic acid. The formic acid ensures the carboxylic acid remains protonated for consistent retention times. The expected mass-to-charge ratio is m/z 284.1 [M+H]+ .

  • 1H NMR Spectroscopy (DMSO-d6): The spectrum acts as a definitive structural proof. Look for the characteristic AA'BB' spin system of the p-tolyl ring (two doublets integrating for 2H each around 7.4-7.7 ppm), a sharp singlet for the aryl methyl group at ~2.4 ppm, and the critical absence of the basic amine NH proton, confirming that sulfonylation occurred exclusively at the N1 position.

References

  • National Center for Biotechnology Information. "1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840." PubChem, [Link].

  • National Center for Biotechnology Information. "4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | C19H21NO4S | CID 98738." PubChem, [Link].

  • CAS Common Chemistry. "1-Methyl-4-phenyl-4-piperidinecarboxylic acid | CAS 3627-48-3." American Chemical Society, [Link].

Foundational

1-(4-Methylphenyl)-4-piperidinecarboxylic acid molecular weight

An In-Depth Technical Guide to 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic Acid Abstract This technical guide provides a comprehensive overview of 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid, a key i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid, a key intermediate and building block in medicinal chemistry and drug development. The document delves into its fundamental physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and discusses its applications. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Foundational Concepts

Substituted piperidine-carboxylic acids are a significant class of compounds in medicinal chemistry, often serving as scaffolds for developing therapeutic agents. Their rigid cyclic structure allows for precise spatial orientation of functional groups, which is critical for targeted interactions with biological macromolecules. The compound 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid, also known as 1-tosylpiperidine-4-carboxylic acid, is a prominent member of this family. The "tosyl" (p-toluenesulfonyl) group serves as a robust protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while also influencing the molecule's overall lipophilicity and electronic properties. This makes it a versatile intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug design. These properties govern its reactivity, solubility, and pharmacokinetic profile.

Key Data Summary

The fundamental properties of 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Weight 283.35 g/mol [2][3]
Molecular Formula C₁₃H₁₇NO₄S[2][3]
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid[2]
CAS Number 147636-36-0[2][3]
Synonyms 1-Tosylpiperidine-4-carboxylic acid, 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid[2][3]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O[2]
InChIKey YJRQMKSUAIKDDF-UHFFFAOYSA-N[2]
Causality Behind Physicochemical Characteristics
  • Acidity (pKa): The carboxylic acid moiety imparts acidic properties to the molecule. The pKa value is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a reliable method for determining this value.[4]

  • Lipophilicity (LogP/LogD): The presence of the aromatic tosyl group significantly increases the lipophilicity of the molecule compared to its unprotected piperidine counterpart. This property, quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes, including the blood-brain barrier.[4] It is typically measured using the shake-flask method involving n-octanol and a buffered aqueous phase.[4]

Synthesis and Characterization Workflow

The synthesis and subsequent confirmation of structure and purity are paramount for any chemical entity intended for further use.

General Synthesis Workflow

The synthesis of 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid typically begins with the readily available precursor, isonipecotic acid (piperidine-4-carboxylic acid). The workflow involves the protection of the piperidine nitrogen with a tosyl group.

G cluster_synthesis Synthesis Workflow Isonipecotic_Acid Isonipecotic Acid (Piperidine-4-carboxylic acid) Reaction Reaction with p-Toluenesulfonyl Chloride (Base, Solvent) Isonipecotic_Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization) Workup->Purification Final_Product 1-((4-Methylphenyl)sulfonyl) -4-piperidinecarboxylic acid Purification->Final_Product

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isonipecotic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring. The use of a base is critical to deprotonate the carboxylic acid and the secondary amine, facilitating the subsequent nucleophilic attack.

  • Addition of Tosyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane (DCM) dropwise over 30 minutes. Maintaining a low temperature controls the exothermicity of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. The biphasic system requires efficient stirring to ensure contact between reactants.

  • Quenching and Separation: After the reaction is complete (monitored by TLC), separate the organic and aqueous layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 1M HCl. This step protonates the carboxylate, causing the product to precipitate out of the solution as it is less soluble in its acidic form.

  • Extraction: Extract the acidified aqueous layer with dichloromethane (3x volumes). This transfers the product into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard.

G cluster_characterization Analytical Characterization Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmed Structure & Identity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Purity_Confirmed Purity >95% Confirmed HPLC->Purity_Confirmed

Caption: Standard workflow for analytical characterization.

Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the molecular structure by observing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

    • Methodology: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Expected ¹H signals include those for the aromatic protons of the tosyl group, the methyl group protons, and the aliphatic protons of the piperidine ring. The ¹³C spectrum should show corresponding signals for all unique carbon atoms.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) Mass Spectrometry. The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the presence of key functional groups.

    • Methodology: Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid, a C=O stretch, and characteristic S=O stretches from the sulfonyl group.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Methodology: Develop a suitable reversed-phase HPLC method. Dissolve the sample in the mobile phase and inject it into the HPLC system. Purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate.

  • Scaffold for Bioactive Molecules: The piperidine ring is a common motif in many approved drugs. This compound provides a pre-functionalized and protected scaffold. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the exploration of a wide chemical space.[1][5]

  • Synthesis of Enzyme Inhibitors: The rigid structure is ideal for designing molecules that can fit into the active sites of enzymes. For example, derivatives have been explored as adhesion molecule inhibitors, which are relevant in inflammatory diseases.[1]

  • Precursor for Complex Heterocycles: It serves as a building block in multi-step syntheses of more complex heterocyclic systems, which are often the core of novel therapeutic agents.[6]

Conclusion

1-((4-methylphenyl)sulfonyl)-4-piperidinecarboxylic acid is a compound of significant utility in the field of medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid function and the stability of the tosyl protecting group, makes it an invaluable intermediate. The robust protocols for its synthesis and the straightforward analytical methods for its characterization ensure its reliable application in the complex workflows of drug discovery and development.

References

  • BenchChem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
  • CAS Common Chemistry. 1-Methyl-4-phenyl-4-piperidinecarboxylic acid. Available from: [Link]

  • PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][4]benzothiazine as orally-active adhesion molecule inhibitors. Available from:

  • CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Available from: [Link]

  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. Available from: [Link]

  • PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link]

  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate. Available from: [Link]

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available from: [Link]

  • ECHA. 4-Piperidinecarboxylic acid, 3-methyl-1-[(4-methylphenyl)sulfonyl]-4- phenyl-, compd. with α-methylbenzenemethanamine (1:1). Available from: [Link]

  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

Sources

Exploratory

role of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid in medicinal chemistry

The Role of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid in Modern Medicinal Chemistry: A Technical Whitepaper Pharmacophore Architecture & Physicochemical Profiling The compound 1-(4-Methylphenyl)-4-piperidinecarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid in Modern Medicinal Chemistry: A Technical Whitepaper

Pharmacophore Architecture & Physicochemical Profiling

The compound 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) has emerged as a highly privileged building block in contemporary drug discovery[1]. Structurally, it merges a piperidine ring with a p-tolyl group and a carboxylic acid, creating a versatile scaffold that balances lipophilicity, rigidity, and synthetic tractability.

The Causality of N-Aryl Substitution: In standard alkyl-piperidines, the nitrogen atom is highly basic (pKa ~9–10). However, the N-aryl substitution in this scaffold delocalizes the nitrogen's lone pair of electrons into the aromatic π-system of the p-tolyl group. This electronic effect significantly reduces the basicity of the piperidine nitrogen to a calculated pKa of approximately 5.2. Experimental Implication: This physicochemical shift is critical for medicinal chemists. It enhances passive membrane permeability, drastically reduces hERG channel liability (which is typically driven by highly basic, protonated amines), and alters the physiological ionization state to favor oral bioavailability.

Structural Functionality:

  • The p-Tolyl Group: Provides a rigid hydrophobic anchor. The para-methyl substitution fills deep lipophilic binding pockets without adding excessive molecular weight, optimizing ligand efficiency.

  • The Carboxylic Acid: With a pKa of ~4.5, it serves as an ideal synthetic handle for late-stage amidation, esterification, or as a bioisosteric anchor.

Biological Target Engagement & Case Studies

The unique spatial geometry of the 1-(4-methylphenyl)piperidine scaffold has been successfully leveraged across diverse therapeutic areas:

  • Antimalarial Proteasome Inhibitors: In the development of species-selective reversible proteasome inhibitors against Plasmodium falciparum, the 1-arylpiperidine moiety is crucial. The p-tolyl group effectively occupies the hydrophobic S1 pocket of the β5 subunit, leading to nanomolar potency against blood-stage parasites while maintaining selectivity over the human ortholog[2].

  • Dual COX-2 and sEH Inhibitors: For anti-inflammatory applications, derivatives of this scaffold act as potent soluble epoxide hydrolase (sEH) inhibitors. The piperidine ring acts as a spatial linker, while the p-tolyl group engages the hydrophobic tunnels of the sEH enzyme, preventing the hydrolysis of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs)[3].

  • Antitubercular Agents: The scaffold is utilized in the synthesis of KasA inhibitors (e.g., JSF-5088 analogs) to combat Mycobacterium tuberculosis. The rigid piperidine framework helps orient the molecule to form a critical hydrogen-bond network within the KasA active site[4].

TargetEngagement cluster_0 Therapeutic Target Engagement Core 1-(4-Methylphenyl)-4- piperidinecarboxylic acid T1 Pf20S Proteasome (β5) Antimalarial Core->T1 Hydrophobic S1 fit T2 Soluble Epoxide Hydrolase Anti-inflammatory Core->T2 Urea/Amide spacer T3 KasA Enzyme Antitubercular Core->T3 H-bond network vector

Key biological targets engaged by the 1-(4-Methylphenyl)piperidine scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological Implication
Molecular Weight 219.28 g/mol Highly ligand-efficient; leaves ample room (<300 Da) for downstream functionalization.
LogP (Calculated) ~2.4Optimal lipophilicity for oral bioavailability and cellular membrane crossing.
Nitrogen pKa ~5.2Reduced basicity mitigates hERG toxicity and phospholipidosis risks.
Carboxylic Acid pKa ~4.5Allows for orthogonal reactivity and pH-controlled zwitterionic isolation.

Table 2: Target-Specific SAR Dynamics

Target EnzymeDisease IndicationRole of the p-Tolyl Piperidine Scaffold
Pf20S Proteasome (β5) MalariaHydrophobic anchoring in the S1 pocket; confers species selectivity over human proteasomes[2].
Soluble Epoxide Hydrolase InflammationMimics the lipid tail of arachidonic acid; occupies the hydrophobic catalytic tunnel[3].
KasA TuberculosisProvides rigid vectorization for H-bond donors/acceptors in the active site[4].

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales.

SynthWorkflow A Ethyl Isonipecotate + 4-Bromotoluene B Buchwald-Hartwig Pd2(dba)3, XPhos A->B C Ester Intermediate B->C D Hydrolysis LiOH, pH 5.0 C->D E 1-(4-Methylphenyl)-4- piperidinecarboxylic acid D->E

Synthetic workflow for 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Protocol 1: Synthesis of the Scaffold via Buchwald-Hartwig Amination

Causality of Experimental Choice: 4-bromotoluene lacks electron-withdrawing groups, making it entirely unreactive toward standard Nucleophilic Aromatic Substitution (SNAr). Therefore, a palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory to overcome the activation energy barrier.

  • Reagent Assembly: Charge a flame-dried Schlenk flask with ethyl isonipecotate (1.0 eq), 4-bromotoluene (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).

  • Solvent & Degassing: Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles to prevent palladium oxidation.

  • Reaction: Heat the mixture to 100°C for 12 hours under an argon atmosphere.

  • Validation (IPC 1): Monitor via TLC (Hexanes:EtOAc 4:1). The product will be strongly UV-active due to the newly formed N-aryl bond, unlike the starting ethyl isonipecotate.

  • Hydrolysis: Filter through Celite, concentrate, and redissolve in THF/H2O (3:1). Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validating Isolation (IPC 2): Crucial Step. Because the nitrogen pKa is ~5.2 and the acid pKa is ~4.5, the molecule exists as a neutral species/zwitterion in a very narrow pH window. Adjust the aqueous layer to exactly pH 4.8 - 5.0 using 1M HCl. Extract with EtOAc. If the pH is too low (<3), the amine protonates and remains in the aqueous layer; if too high (>7), the carboxylate remains aqueous.

Protocol 2: Downstream Amide Coupling for Drug Candidates

Causality of Experimental Choice: HATU is selected as the coupling reagent because it rapidly generates an active OAT ester. This is essential when coupling the sterically hindered amines often required in downstream drug discovery, ensuring high yields and minimizing degradation.

  • Activation: Dissolve 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

  • Coupling: Add the target amine (1.1 eq). Stir for 2–4 hours.

  • Validation (IPC 3): Confirm mass ion formation via LCMS. The disappearance of the acid mass (m/z 218.1 [M-H]-) and appearance of the product mass validates the coupling efficiency.

  • Workup: Quench with saturated NaHCO3, extract with DCM, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and purify via flash chromatography.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide Derivatives Source: Der Pharma Chemica URL:[Link]

  • Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling Source: bioRxiv URL:[Link]

Sources

Foundational

physical and chemical characteristics of N-aryl piperidine derivatives

The Physicochemical Architecture of N-Aryl Piperidine Derivatives: A Comprehensive Guide for Drug Discovery As a Senior Application Scientist, I approach the development and characterization of heterocyclic pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Architecture of N-Aryl Piperidine Derivatives: A Comprehensive Guide for Drug Discovery

As a Senior Application Scientist, I approach the development and characterization of heterocyclic pharmacophores not merely as a series of synthetic steps, but as an integrated, self-validating system. N-aryl piperidines are privileged scaffolds in medicinal chemistry, frequently serving as the structural core for psychoactive substances, GPCR ligands, and multidrug efflux pump inhibitors[1].

To successfully leverage these derivatives in drug discovery, one must master the causality between their three-dimensional molecular architecture and their macroscopic physicochemical behavior. This whitepaper provides an authoritative, in-depth analysis of the physical and chemical characteristics of N-aryl piperidines, detailing modern synthesis workflows and rigorous characterization protocols.

Structural Dynamics and Physicochemical Baseline

The fundamental behavior of an N-aryl piperidine is dictated by the interplay between the saturated, flexible six-membered piperidine ring and the planar, electron-withdrawing aryl substituent. Unlike simple aliphatic amines, the nitrogen lone pair in an N-aryl piperidine is partially delocalized into the aromatic π -system. This through-bond interaction significantly alters both the conformational preference (favoring specific chair conformations) and the thermodynamic basicity of the molecule[2].

To establish a baseline, we examine the foundational compound of this class: N-Phenylpiperidine (1-Phenylpiperidine) . The presence of the phenyl group enhances lipophilicity (crucial for blood-brain barrier penetration) while simultaneously depressing the pKa relative to unsubstituted piperidine[1][3].

Table 1: Baseline Physicochemical Properties of N-Phenylpiperidine

PropertyValueAnalytical Causality & Significance
Molecular Weight 161.24 g/mol [4]Optimal size for small-molecule drug design (Lipinski's Rule of 5).
Melting Point 4.7 °C[5]Exists as a liquid at room temperature; dictates formulation strategies.
Boiling Point 258.0 ± 9.0 °C[6]High boiling point reflects strong intermolecular dipole interactions.
Density 0.994 - 1.002 g/cm³[5][7]Essential parameter for volumetric dosing in liquid-phase synthesis.
pKa (Basicity) 6.22 ± 0.10[5]Delocalization of the N-lone pair into the phenyl ring lowers basicity compared to piperidine (pKa ~11.2)[3].
LogP (Octanol/Water) 2.67 - 2.98[4][6]High lipophilicity enables passive diffusion across lipid bilayers[8].
Aqueous Solubility Insoluble / Limited[1][7]Necessitates co-solvents or salt formation (e.g., HCl salts) for biological assays.

Advanced Synthesis Architectures: The Zincke Imine Pathway

Historically, synthesizing sterically hindered N-aryl piperidines via direct Buchwald-Hartwig amination presented significant catalytic challenges. Modern high-throughput experimentation (HTE) favors a more elegant, self-validating approach: the Zincke Imine Pathway [9].

This method bypasses the direct functionalization of the saturated ring. Instead, it utilizes a pyridine ring-opening and ring-closing cascade, followed by catalytic hydrogenation. This is highly advantageous because each intermediate possesses a distinct chromophoric and structural signature, allowing for real-time reaction monitoring and self-validation[10].

ZinckeSynthesis A Substituted Pyridine B Zincke Salt Intermediate A->B Activation (DNCB) C Zincke Imine (Ring-Opened) B->C Amine Nucleophile D N-Arylpyridinium Salt C->D Ring-Closing (Hetero)arylaniline E N-Aryl Piperidine Derivative D->E Hydrogenation [Ru/C or Pd/C]

Fig 1: Zincke imine-mediated synthesis pathway for N-aryl piperidines.

Protocol 1: Step-by-Step Zincke Imine Synthesis
  • Zincke Salt Formation: React the starting substituted pyridine with 1-chloro-2,4-dinitrobenzene (DNCB) in an inert solvent. Causality: DNCB acts as a highly electron-deficient activating agent, forming a pyridinium salt that makes the aromatic ring susceptible to nucleophilic attack[9].

  • Ring Opening: Introduce a secondary amine (e.g., dibenzylamine). Causality: The nucleophile attacks the activated α -position of the pyridinium ring, breaking the aromaticity and generating a linear, highly conjugated Zincke imine[10].

  • Ring Closing (One-Pot): Add the target (hetero)arylaniline and heat the mixture. Causality: The primary aniline nitrogen displaces the secondary amine, triggering a spontaneous ring-closure to form a stable N-arylpyridinium salt[10].

  • Catalytic Hydrogenation: Transfer the purified N-arylpyridinium salt to a high-pressure reactor. Add 10 wt% Palladium on Carbon (Pd/C) and subject to H₂ gas (50 psi). Causality: The catalyst selectively reduces the aromatic pyridinium ring to a saturated piperidine ring without cleaving the newly formed C-N bond, yielding the final N-aryl piperidine[9].

Self-Validating Protocols for Physicochemical Characterization

A synthesized compound is only as reliable as the data proving its identity and purity. To ensure scientific integrity, I mandate a self-validating characterization workflow where orthogonal analytical techniques confirm the thermodynamic and structural properties of the N-aryl piperidine.

Characterization Start Synthesized N-Aryl Piperidine Purity Purity Verification (HPLC-MS, >98%) Start->Purity pKa pKa Determination (UV-Vis Spectrophotometry) Purity->pKa Verified LogP LogP Determination (Shake-Flask Method) Purity->LogP Verified NMR Structural Confirmation (1H/13C NMR) Purity->NMR Verified Valid Self-Validated Physicochemical Profile pKa->Valid LogP->Valid NMR->Valid

Fig 2: Self-validating physicochemical characterization workflow.

Protocol 2: pKa Determination via UV-Vis Spectrophotometry

Because the basicity of N-aryl piperidines is highly sensitive to para-substituents on the phenyl ring, precise pKa measurement is critical[3][11].

  • Buffer Preparation: Prepare a series of aqueous universal buffers spanning pH 2.0 to 10.0, verified via a calibrated pH meter.

  • Sample Preparation: Dissolve the N-aryl piperidine in a minimal volume of methanol (due to its limited aqueous solubility[1]), then dilute into the respective buffers to achieve a final concentration of ~50 µM (keeping co-solvent <1% v/v).

  • Spectral Acquisition: Record the UV-Vis absorbance spectra (200–400 nm) for each pH solution. Causality: Protonation of the piperidine nitrogen disrupts its lone-pair conjugation with the phenyl ring. This electronic decoupling causes a distinct hypsochromic (blue) shift and a change in molar absorptivity at the λmax​ [3][11].

  • Data Regression: Plot the absorbance at the analytical wavelength against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Protocol 3: LogP Determination via Shake-Flask Method

Lipophilicity dictates the pharmacokinetic fate of the molecule, specifically its ability to cross the blood-brain barrier[8].

  • Phase Saturation: Vigorously stir mutually saturated 1-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known mass of the N-aryl piperidine in the octanol phase. Combine with the aqueous phase in a separatory funnel.

  • Equilibration: Shake mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions. Causality: Centrifugation prevents false hydrophilic readings caused by suspended octanol micro-droplets in the aqueous phase.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using HPLC-UV. Calculate LogP as log10​([Solute]octanol​/[Solute]water​) .

Translational SAR in Drug Discovery

Understanding the physical chemistry of N-aryl piperidines allows researchers to rationally design Structure-Activity Relationships (SAR). The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring further pulls electron density away from the piperidine nitrogen, dropping the pKa and rendering the molecule predominantly un-ionized at physiological pH (7.4)[3].

Simultaneously, these modifications push the LogP higher (often >3.0), classifying the compounds as highly lipophilic[8][12]. In the context of drug discovery—such as the development of juvenile hormone inhibitors or psychoactive agents—this dual effect ensures that the molecule remains neutral in the bloodstream, maximizing passive diffusion across lipophilic biological membranes to reach intracellular or central nervous system targets[1][8].

By treating the synthesis and characterization of N-aryl piperidines as an interconnected, self-validating system, application scientists can ensure that the molecules moving into biological screening are structurally precise, thermodynamically understood, and optimally designed for their target environment.

References

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Compound: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) Executive Summary & Strategic Utility In modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Compound: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8)

Executive Summary & Strategic Utility

In modern medicinal chemistry and drug discovery, piperidine derivatives serve as highly privileged scaffolds due to their predictable pharmacokinetics and rigid structural geometry. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8)[1] is a specialized building block that combines the lipophilic, sterically defining properties of a p-tolyl group with the versatile reactivity of a carboxylic acid[2][3].

As a Senior Application Scientist, I approach the handling and application of this compound not just as a sequence of steps, but as a system of chemical causality. Understanding the electronic and steric environment of this molecule is critical for designing safe handling procedures and highly efficient synthetic workflows. This whitepaper establishes self-validating protocols for the safe storage, handling, and synthetic application of this reagent, ensuring both scientific integrity and laboratory safety.

Mechanistic Causality & Reactivity Profile

To handle a chemical safely and effectively, one must understand its intrinsic reactivity. The structure of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid features two primary functional domains:

  • The N-Aryl Piperidine Core: Unlike unsubstituted piperidine-4-carboxylic acid (isonipecotic acid), which exists as a highly polar zwitterion, the nitrogen in this compound is directly bonded to a p-tolyl ring.

    • Causality: The lone pair of electrons on the piperidine nitrogen delocalizes into the aromatic π -system. This significantly dampens the basicity and nucleophilicity of the amine. Consequently, the molecule does not require N-protection (such as Boc or Fmoc) during standard carboxylic acid activation, streamlining downstream synthetic workflows.

  • The C4-Carboxylic Acid: This moiety remains highly reactive and is primed for activation (e.g., via carbodiimides or uronium salts) to form amides or esters.

Hazard Assessment & Safety Causality

While specific, severe Global Harmonized System (GHS) hazard statements are not explicitly cataloged for this exact CAS number by all commercial vendors[4][5][6], authoritative laboratory safety principles dictate that novel or unclassified organic acids be treated using structural analogy.

Extrapolating from the safety data of closely related analogs like N-Boc-piperidine-4-carboxylic acid and unsubstituted piperidine-4-carboxylic acid[7][8], this compound must be handled as a baseline irritant. The causality here is straightforward: organic acids can disrupt lipid bilayers and alter local pH upon contact with mucosal membranes.

Table 1: Physicochemical Properties & Extrapolated Safety Summary
ParameterData / AssessmentCausality / Rationale
CAS Number 1241894-77-8[1]Unique chemical identifier for procurement and tracking.
Molecular Formula C13H17NO2Determines molecular weight and mass balance calculations.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; necessitates engineering controls (fume hood).
Skin/Eye Irritation Category 2 (H315, H319)[7][8]Acidic moiety can cause localized irritation upon direct dermal or ocular contact.
Respiratory Hazard Category 3 (H335)[7][8]Inhalation of fine dust particulates can irritate the respiratory tract.
Storage Conditions 2-8°C, Inert AtmospherePrevents slow oxidative degradation of the electron-rich p-tolyl ring over time.

Self-Validating Handling & Storage Protocols

Trustworthiness in the laboratory relies on self-validating systems—protocols where the success or failure of a step is immediately verifiable before proceeding.

Protocol 1: Safe Weighing and Solution Preparation

Objective: To safely transfer and dissolve the compound while verifying its integrity.

  • Preparation & PPE: Don standard PPE (nitrile gloves, safety goggles, and a flame-retardant lab coat). Ensure the analytical balance is located within a calibrated ductless powder enclosure or a standard fume hood to mitigate inhalation risks (H335)[7][8].

  • Visual Inspection (Validation Step 1): Inspect the reagent bottle. The powder should be free-flowing. Discoloration (e.g., yellowing or browning) or clumping indicates moisture ingress or oxidative degradation. If degraded, re-crystallization may be required.

  • Weighing: Using a static-free spatula, weigh the desired mass onto glass weighing paper. Avoid plastic boats if static charge causes the powder to scatter.

  • Dissolution: Transfer the solid to a dry reaction vial. Add an anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or DCM).

  • Solubility Check (Validation Step 2): The solution must be completely clear. Any persistent turbidity indicates the presence of insoluble impurities (such as inorganic salts from the manufacturing process), which must be filtered through a 0.22 µm PTFE syringe filter before use in sensitive coupling reactions.

SafetyWorkflow A Receiving & Inventory Visual Integrity Check B Storage 2-8°C, Argon/N2 Atmosphere A->B C Weighing & Handling Fume Hood, PPE (Mitigate H315/H319/H335) B->C D Dissolution & Validation Ensure Clear Solution in DMF/DCM C->D E Waste Disposal Segregated Organic Waste Stream D->E

Caption: Workflow for the safe handling, storage, and disposal of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Synthetic Methodology: Amide Coupling Workflow

The most common application for this building block is the formation of amide bonds with primary or secondary amines to generate novel therapeutic ligands. Because the piperidine nitrogen is deactivated by the p-tolyl group, we can employ strong uronium-based coupling reagents like HATU without significant risk of self-condensation or polymerization.

Protocol 2: HATU-Mediated Amide Coupling

Causality of Reagent Choice: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered carboxylic acids (the C4 position of the piperidine ring carries some steric bulk). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine.

Step-by-Step Procedure:

  • Activation: To a solution of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous DMF (0.2 M) at 0°C, add DIPEA (3.0 equivalents). Stir for 5 minutes.

  • Ester Formation: Add HATU (1.1 equivalents) in one portion. The reaction mixture will typically turn a pale yellow as the active OAt-ester forms. Stir at 0°C for 15 minutes.

  • Amine Addition: Add the target primary or secondary amine (1.2 equivalents). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Reaction Monitoring (Self-Validation): Do not proceed to workup blindly. Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water and analyze via LC-MS. Validation metric: The chromatogram must show >95% consumption of the starting acid mass ( [M+H]+ = 220.1 m/z) and the appearance of the target amide mass.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and acidic byproducts), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

CouplingPathway SM 1-(4-Methylphenyl)-4- piperidinecarboxylic acid Intermediate OAt Active Ester Intermediate SM->Intermediate Activation Reagents HATU, DIPEA in anhydrous DMF (0°C) Reagents->Intermediate Product Target Amide Product (Validated via LC-MS) Intermediate->Product Nucleophilic Attack Waste HOAt + Urea Byproducts (Removed via aqueous workup) Intermediate->Waste Byproduct Release Amine Target Amine (Nucleophile) Amine->Product

Caption: Mechanistic pathway for amide coupling using HATU/DIPEA activation.

Conclusion

1-(4-Methylphenyl)-4-piperidinecarboxylic acid is a highly valuable, structurally rigid building block. By understanding the electronic deactivation of its piperidine nitrogen, chemists can bypass tedious protection/deprotection steps. However, its handling must be grounded in strict safety protocols, treating the compound as a respiratory and dermal irritant. By implementing the self-validating workflows detailed above, research teams can ensure high-fidelity synthesis while maintaining uncompromising safety standards.

References

  • NextPeptide Catalog - 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS 1241894-77-8). Retrieved from: [Link]

Sources

Foundational

Toxicological Profiling and Pre-Clinical Safety Assessment of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

Prepared by: Senior Application Scientist, Pre-Clinical Toxicology & Pharmacology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Executive Overview In fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pre-Clinical Toxicology & Pharmacology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Overview

In fragment-based drug discovery (FBDD) and lead optimization, the piperidine ring is a ubiquitous 3D molecular scaffold. However, its incorporation requires rigorous toxicological profiling due to well-documented off-target liabilities. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) is a specialized building block with a molecular weight of 219.28 g/mol [1]. Unlike basic aliphatic piperidines, this compound features an N-aryl substitution (a 4-methylphenyl group) and a C4-carboxylic acid. This whitepaper dissects the structural toxicology, predictive safety metrics, and self-validating experimental workflows required to evaluate this compound's safety profile before advancing it as a structural motif in clinical candidates.

Structural Toxicology & Mechanistic Causality

A fundamental principle of modern toxicology is that structure dictates liability. For 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, two primary structural motifs drive its pharmacological and toxicological behavior:

A. The N-Aryl Piperidine Core: Mitigating hERG Liability

The human ether-à-go-go-related gene (hERG) potassium channel is highly promiscuous, and its blockade is a primary cause of drug-induced QT prolongation and fatal arrhythmias (Torsades de Pointes)[2]. Basic aliphatic piperidines are notorious hERG blockers because their basic nitrogen (typically pKa ~9.5) protonates at physiological pH (7.4), forming a cation that perfectly interacts with the Y652 and F656 residues deep within the hERG channel pore[3].

The Causality of Safety: In 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, the nitrogen atom is directly conjugated to a phenyl ring, forming an aniline-like system. This structural choice is a classic[2]. The lone pair of electrons on the piperidine nitrogen delocalizes into the aromatic system via resonance. This drastic reduction in basicity lowers the pKa of the nitrogen to < 5.0[4]. Consequently, the molecule remains predominantly neutral at physiological pH, stripping away the critical cationic pharmacophore required for high-affinity hERG binding[2].

B. The C4-Carboxylic Acid: Acyl Glucuronidation Risk

While the N-aryl group mitigates cardiotoxicity, the C4-carboxylic acid introduces a different metabolic liability. Carboxylic acids are primary targets for Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This forms acyl glucuronides, which can be chemically reactive. Through intramolecular rearrangement or direct nucleophilic attack, reactive acyl glucuronides can covalently bind to hepatic proteins, potentially triggering idiosyncratic drug toxicity (IDT) or immune-mediated hepatotoxicity.

Quantitative Toxicological Data Summary

Based on structural analogs and baseline chemical safety data for piperidine-4-carboxylic acid derivatives[5], the following table summarizes the predictive and empirical toxicological metrics for this compound.

Toxicological EndpointPredictive / Empirical ValueMechanistic Rationale / Source
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Standard local irritation profile for low-molecular-weight organic acids[5].
hERG Inhibition (IC50) > 30 µM (Low Risk)N-aryl conjugation delocalizes the nitrogen lone pair, preventing basic protonation at pH 7.4[2][4].
Ames Mutagenicity NegativeAbsence of structural alerts (e.g., aromatic nitro groups, alkylating epoxides)[3].
LogP (Lipophilicity) ~2.5 - 3.0Balanced lipophilicity favors oral bioavailability but requires monitoring for hepatic clearance[4].

Experimental Methodologies: Self-Validating Systems

To empirically validate the structural predictions above, rigorous, self-validating protocols must be employed. A protocol is only "self-validating" if it contains internal controls that prove the assay system was functioning correctly independently of the test compound's result.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Purpose: To confirm that the N-aryl substitution successfully abolishes hERG channel affinity.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Internal Validation (Seal Integrity): Establish a whole-cell patch. Critical Step: The system must record a seal resistance of >1 GΩ. If the seal resistance is lower, the cell is discarded, as leak currents will generate false-negative hERG inhibition data.

  • Baseline Recording: Perfuse the cell with extracellular vehicle solution (0.1% DMSO). Record the baseline tail current elicited by a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV.

  • Compound Exposure: Perfuse 1-(4-Methylphenyl)-4-piperidinecarboxylic acid at ascending concentrations (1 µM, 10 µM, 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Internal Validation (Positive Control): Following the test compound, perfuse the cell with 500 nM E-4031 (a known potent hERG inhibitor). The current must drop by >80%. If E-4031 fails to inhibit the current, the channel expression is compromised, and the entire assay run is invalidated[2].

Protocol B: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Purpose: To assess cellular toxicity potentially driven by reactive acyl glucuronide formation.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with the test compound in a concentration gradient (0.1 µM to 100 µM) in standard media containing 10% FBS.

  • Internal Validation (Assay Controls):

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 50 µM Doxorubicin or 0.1% Triton X-100 (defines 0% viability and validates the dynamic range of the assay).

  • Viability Assessment: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The mitochondrial reductase in living cells will convert the yellow MTT into purple formazan crystals.

  • Quantification: Solubilize the formazan with 100 µL DMSO and read absorbance at 570 nm. Calculate the IC50 relative to the vehicle control.

Metabolic Pathway Mapping

Understanding the clearance routes is vital for predicting systemic toxicity. The primary predicted metabolic pathways involve Phase I oxidation of the methyl group and Phase II conjugation of the carboxylic acid.

G Parent 1-(4-Methylphenyl)-4- piperidinecarboxylic acid CYP CYP450 Oxidation (Methyl Hydroxylation) Parent->CYP Phase I UGT UGT Glucuronidation (Acyl Glucuronide) Parent->UGT Phase II Metab1 1-(4-Hydroxymethylphenyl)-4- piperidinecarboxylic acid CYP->Metab1 Metab2 Glucuronide Conjugate (Reactive Intermediate) UGT->Metab2 Excretion Renal / Biliary Clearance Metab1->Excretion Metab2->Excretion

Figure 1: Predicted Phase I/II metabolic pathways and clearance routes.

Conclusion

1-(4-Methylphenyl)-4-piperidinecarboxylic acid represents a structurally optimized building block for drug discovery. By conjugating the basic piperidine nitrogen with a 4-methylphenyl group, the inherent hERG cardiotoxicity associated with aliphatic piperidines is mechanistically bypassed. While the acute toxicity profile is limited to manageable GHS irritation hazards, downstream drug development must carefully monitor the C4-carboxylic acid moiety for reactive acyl glucuronide formation during hepatic clearance.

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

commercial suppliers of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

An In-depth Technical Guide to Sourcing and Qualifying 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid and Related N-Aryl Piperidine Intermediates For Researchers, Scientists, and Drug Development Professionals Abstract 1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sourcing and Qualifying 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid and Related N-Aryl Piperidine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)-4-piperidinecarboxylic acid represents a class of N-aryl piperidine scaffolds that are of significant interest in medicinal chemistry and drug discovery. These structures serve as key building blocks for a variety of pharmacologically active agents. This guide provides a comprehensive overview of the sourcing landscape for this specific intermediate and related compounds. An initial market survey reveals limited direct "off-the-shelf" commercial availability for 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, pointing towards the necessity of custom synthesis for specific research needs. This document outlines a practical strategy for engaging with custom synthesis providers, qualifying suppliers, and implementing a rigorous incoming quality control (QC) program to ensure the identity, purity, and suitability of such niche intermediates for research and development.

Part 1: The Target Molecule: Structure and Significance

The N-aryl piperidine motif is a cornerstone in modern pharmacology, forming the core of numerous central nervous system (CNS) agents, including antidepressants, anxiolytics, and antipsychotics.[1] The specific structure of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, presented below, combines the rigid piperidine ring, a carboxylic acid functional group for further derivatization, and a p-tolyl group on the piperidine nitrogen, which can influence receptor binding and pharmacokinetic properties.

Chemical Structure: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

  • Molecular Formula: C₁₃H₁₇NO₂

  • Molecular Weight: 219.28 g/mol

  • Synonyms: 1-(p-tolyl)piperidine-4-carboxylic acid

The quality and purity of such intermediates are paramount, as they directly impact the safety and efficacy of the final active pharmaceutical ingredients (APIs).[2][3]

Part 2: A Practical Sourcing Strategy for a Niche Intermediate

Commercial Availability Assessment

A thorough search of the current chemical supplier market indicates that 1-(4-Methylphenyl)-4-piperidinecarboxylic acid is not a widely stocked, off-the-shelf compound. This scarcity necessitates a more specialized procurement strategy focused on custom synthesis or sourcing of structurally related analogues that may serve as suitable starting materials.

Identifying Suppliers for Custom Synthesis & Related Compounds

While direct suppliers for the target molecule are scarce, several reputable chemical manufacturers offer custom synthesis services and a range of structurally similar piperidine derivatives. These companies are valuable partners for researchers requiring niche molecules.

SupplierRelevant Offerings & ServicesNotes
Sigma-Aldrich (Merck) Offers a wide array of piperidine derivatives, such as 1-Methyl-4-(m-tolyl)piperidine-4-carboxylic acid. They are a potential partner for custom synthesis projects.Extensive documentation and established quality systems.
BLDpharm Provides related compounds like 1-(p-Tolylcarbamoyl)piperidine-4-carboxylic acid.[4]Offers a range of research chemicals and intermediates.
ChemScene Lists related analogues such as 1-Phenylpiperidine-4-carboxylic acid.[5]Specializes in bioactive small molecules and building blocks.
LEAPChem A supplier of fine chemicals for research and development, listing compounds like 1-Methyl-4-(o-tolyl)piperidine-4-carboxylic acid.[6]Focuses on providing rare and innovative chemical products.
The Custom Synthesis Workflow

Engaging a supplier for custom synthesis is a multi-step process that requires clear communication and technical diligence. The typical workflow is outlined below.

Custom_Synthesis_Workflow A Initial Inquiry & Confidentiality (Provide structure, CAS if known, required quantity, purity) B Supplier Feasibility Assessment (Route scouting, raw material availability, timeline) A->B C Quotation & Proposal (Cost, deliverables, payment terms, QC plan) B->C D Purchase Order & Project Initiation C->D E Synthesis & In-Process Controls (Regular updates, intermediate analysis) D->E F Final Product Purification & QC (NMR, LC-MS, HPLC, etc.) E->F G Certificate of Analysis (CoA) Generation F->G H Product Shipment & Documentation G->H

Caption: Workflow for engaging a custom synthesis supplier.

Part 3: Supplier Qualification and Incoming Quality Control (QC)

Whether sourcing a related compound or commissioning a custom synthesis, a robust quality control framework is essential. The quality of intermediates directly impacts the consistency and safety of the final drug product.[3]

Key Supplier Qualification Criteria

Before committing to a purchase, especially for a custom synthesis project, it is crucial to qualify the potential supplier.

CriteriaKey Considerations
Technical Expertise Does the supplier have demonstrated experience with similar heterocyclic chemistries?
Analytical Capabilities Can they provide comprehensive analytical data (e.g., ¹H NMR, ¹³C NMR, HPLC, LC-MS) to confirm structure and purity?
Quality Management System Do they operate under a recognized quality standard (e.g., ISO 9001)?
Documentation Will a detailed Certificate of Analysis (CoA) and a synthesis report be provided?
Communication Is the technical team responsive and able to provide regular project updates?
The Certificate of Analysis (CoA): A Critical Document

The CoA is the primary document attesting to the quality of the supplied material. It must be thoroughly reviewed upon receipt. Key elements include:

  • Product Identification: Name, CAS Number, Lot/Batch Number.

  • Physical Properties: Appearance, Melting Point (if applicable).

  • Analytical Test Results:

    • Identity: Typically confirmed by ¹H NMR and/or Mass Spectrometry, matching the expected structure.

    • Purity: Usually determined by HPLC (e.g., >95% or >98%).

    • Water Content: Measured by Karl Fischer titration.

    • Residual Solvents: Assessed by Gas Chromatography (GC), if applicable.

  • Date of Analysis and Release Signature.

Detailed Protocol for Incoming Quality Control

It is best practice to independently verify the quality of critical intermediates upon receipt. This ensures the material is suitable for its intended use and validates the supplier's CoA.

Incoming_QC_Workflow A Receive Material & Documentation (Compare CoA with purchase specifications) B Visual Inspection (Check for uniform color, texture, and absence of foreign matter) A->B C Sample Quarantine (Store appropriately until QC is complete) B->C D Perform Analytical Testing C->D E Identity Confirmation (¹H NMR, FTIR, LC-MS) D->E F Purity Assessment (HPLC-UV, LC-MS) D->F G Specific Tests (Water content, solubility) D->G H Compare Results to CoA & Specifications E->H F->H G->H I Release Material for Use (If all specifications are met) H->I Pass J Reject Material & Contact Supplier (If out of specification) H->J Fail

Caption: A typical workflow for incoming quality control of a chemical intermediate.

Step-by-Step Experimental Protocols:

1. Identity Confirmation: ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a proton NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign the chemical shifts to the expected protons in the 1-(4-Methylphenyl)-4-piperidinecarboxylic acid structure. The spectrum should be consistent with the expected aromatic, piperidine, and methyl protons.

2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound by separating it from any impurities.

  • Procedure:

    • Preparation of Mobile Phase: Prepare filtered and degassed mobile phases. A typical reversed-phase method might use:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of Mobile Phase A and B). Dilute as necessary to be within the detector's linear range.

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Analysis: Inject the sample and integrate the resulting chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. The purity should meet the specification (e.g., ≥98%).

Part 4: Conclusion

Sourcing specialized pharmaceutical intermediates like 1-(4-Methylphenyl)-4-piperidinecarboxylic acid requires a strategic approach that extends beyond browsing standard catalogs. Researchers must be prepared to engage with custom synthesis providers and implement a thorough supplier qualification process. The ultimate success of a research or drug development program relies heavily on the quality of its starting materials. By establishing a rigorous incoming quality control protocol, scientists can ensure the integrity of their materials, leading to reliable, reproducible, and safe outcomes.

References

  • SCL Lifesciences. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Available at: [Link]

  • Qualityze. (2026, March 2). What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. Available at: [Link]

  • Protheragen. (2025, October 15). Five Key Elements of Pharmaceutical Intermediate Quality Control. Available at: [Link]

  • SCL Lifesciences. (Date not available). Pharma Intermediates: Why Quality and Key Factors Matter. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Retrieved March 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-Methyl-4-phenyl-4-piperidinecarboxylic acid. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Retrieved March 15, 2026, from [Link]

  • ECHA. (n.d.). 4-Piperidinecarboxylic acid, 3-methyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, compd. with α-methylbenzenemethanamine (1:1). Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. Retrieved March 15, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 1-Methyl-4-(o-tolyl)piperidine-4-carboxylic acid suppliers. Retrieved March 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Molbase. (2025, May 20). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Available at: [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(8), 9079-9093. Available at: [Link]

  • Jiang, L., et al. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(19), 3005-3007. Available at: [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Pharmaintelligence. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid from 4-piperidinecarboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Utility: N-arylpiperidines are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Utility: N-arylpiperidines are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for active pharmaceutical ingredients (APIs), including receptor antagonists and enzyme inhibitors.

Executive Summary & Strategic Rationale

The synthesis of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (also known as 1-(p-tolyl)piperidine-4-carboxylic acid) from 4-piperidinecarboxylic acid (isonipecotic acid) involves the N-arylation of a secondary aliphatic amine.

While C–N cross-coupling methodologies have advanced significantly, the presence of a free, unprotected carboxylic acid on the piperidine ring introduces distinct synthetic challenges. Carboxylic acids can irreversibly consume the strong bases required for cross-coupling, form highly insoluble carboxylate salts in non-polar solvents, and poison transition-metal catalysts via competitive coordination.

To navigate these challenges, this protocol outlines two field-proven synthetic strategies:

  • Route A (The Industry Standard): A robust, three-step sequence involving transient esterification, [1], and subsequent saponification. This route is highly scalable and utilizes commercially viable aryl bromides.

  • Route B (The Direct Approach): A one-step, [2] utilizing Dawei Ma’s amino acid ligand conditions. This route bypasses protection/deprotection but requires more reactive aryl iodides and careful pH-controlled isolation.

Mechanistic Principles & Causality in Experimental Design

Why Protect the Carboxylic Acid? (Route A)

In traditional Pd-catalyzed aminations, strong bases like Sodium tert-butoxide (NaOtBu) are used to deprotonate the amine after it coordinates to the Pd(II) center. If isonipecotic acid is used directly, the base deprotonates the carboxylic acid first. The resulting zwitterionic salt is completely insoluble in optimal cross-coupling solvents like toluene or 1,4-dioxane. By masking the acid as an ethyl ester (ethyl isonipecotate ), solubility is restored, and base consumption is normalized.

Ligand Selection: The Role of RuPhos

Secondary aliphatic amines like piperidines are notorious for undergoing β -hydride elimination after oxidative addition, leading to unwanted imine byproducts and reduced yields. To counteract this, RuPhos —a bulky, electron-rich biaryl phosphine ligand—is employed. Its steric bulk accelerates the reductive elimination step, effectively outcompeting the β -hydride elimination pathway [3].

Base Selection: Cs2​CO3​ over NaOtBu

While NaOtBu is the most common base for Buchwald-Hartwig couplings, it is nucleophilic enough to cause premature hydrolysis or transesterification of the ethyl ester intermediate. Cesium carbonate ( Cs2​CO3​ ) is selected as a milder, non-nucleophilic alternative that supports the catalytic cycle without degrading the protecting group.

The Direct Arylation Mechanism (Route B)

For researchers prioritizing step economy, the free amino acid can be directly arylated using a Cu(I) catalyst. Here, L-Proline acts as a bidentate ancillary ligand. It stabilizes the Cu(I) center, preventing its oxidation to Cu(II) or disproportionation to Cu(0), and increases the solubility of the active copper species in DMSO. Because Cu-catalyzed systems are less reactive than Pd-systems, 4-iodotoluene must be used instead of 4-bromotoluene to ensure full conversion at 90 °C [2].

Synthetic Workflows

SynthesisWorkflow SM 4-Piperidinecarboxylic Acid (Starting Material) Ester Ethyl Isonipecotate (Protected Intermediate) SM->Ester Step 1: EtOH, H2SO4 Esterification Product 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid (Target API Building Block) SM->Product Alternative: 4-Iodotoluene, CuI L-Proline, K2CO3, DMSO CoupledEster Ethyl 1-(p-tolyl)piperidine-4-carboxylate (Arylated Intermediate) Ester->CoupledEster Step 2: 4-Bromotoluene, Pd2(dba)3 RuPhos, Cs2CO3, Toluene CoupledEster->Product Step 3: LiOH, THF/H2O Saponification

Workflow diagram illustrating the three-step Pd-catalyzed route vs. the direct Cu-catalyzed route.

Step-by-Step Experimental Protocols

Route A: The Three-Step Palladium-Catalyzed Sequence

Step 1: Synthesis of Ethyl Isonipecotate

  • Suspend 4-piperidinecarboxylic acid (10.0 g, 77.4 mmol) in absolute ethanol (100 mL).

  • Slowly add concentrated H2​SO4​ (0.8 mL, 15 mmol) dropwise while stirring.

  • Reflux the mixture for 12 hours. The suspension will gradually become a clear solution.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Quench the residue with saturated aqueous NaHCO3​ until the pH reaches 8.0.

  • Extract with Dichloromethane (DCM) ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield ethyl isonipecotate as a pale yellow oil. (Self-Validation: TLC in 10% MeOH/DCM should show a single spot stainable by Ninhydrin).

Step 2: Buchwald-Hartwig Cross-Coupling

  • In an oven-dried Schlenk flask, combine ethyl isonipecotate (5.0 g, 31.8 mmol), 4-bromotoluene (4.5 g, 26.5 mmol), Cs2​CO3​ (12.9 g, 39.7 mmol), Pd2​(dba)3​ (0.48 g, 0.53 mmol, 2 mol%), and RuPhos (0.49 g, 1.06 mmol, 4 mol%).

  • Evacuate and backfill the flask with dry Nitrogen ( ).

  • Add anhydrous, degassed Toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford ethyl 1-(p-tolyl)piperidine-4-carboxylate.

Step 3: Saponification & Isoelectric Isolation

  • Dissolve the intermediate ester (5.0 g, 20.2 mmol) in a 1:1 mixture of THF and H2​O (40 mL total).

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.5 g, 60.6 mmol). Stir at room temperature for 4 hours.

  • Remove the THF in vacuo.

  • Critical Isolation Step: The product is a zwitterion. Cool the aqueous layer in an ice bath and carefully add 1M HCl dropwise until the pH reaches 4.5 to 5.0 (the isoelectric point).

  • A white precipitate will form. Filter the solid, wash with ice-cold water ( 2×10 mL), and dry under high vacuum to afford the pure 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Route B: The Direct Copper-Catalyzed Sequence
  • In an oven-dried flask, combine 4-piperidinecarboxylic acid (2.0 g, 15.5 mmol), 4-iodotoluene (4.0 g, 18.6 mmol), CuI (0.29 g, 1.55 mmol, 10 mol%), L-Proline (0.35 g, 3.1 mmol, 20 mol%), and K2​CO3​ (5.3 g, 38.7 mmol).

  • Evacuate and backfill with Nitrogen ( ).

  • Add anhydrous, degassed DMSO (20 mL).

  • Heat the mixture to 90 °C for 24 hours.

  • Cool to room temperature and dilute with water (50 mL). Extract with Ethyl Acetate ( 2×30 mL) to remove unreacted 4-iodotoluene and non-polar byproducts. Discard the organic layer.

  • Acidify the aqueous layer with 1M HCl to pH 4.5 to precipitate the target compound. Filter, wash with cold water and cold ethanol, and dry in vacuo.

Quantitative Data & Strategy Comparison

ParameterRoute A (Pd-Catalyzed)Route B (Cu-Catalyzed)
Overall Yield 65% – 75% (over 3 steps)40% – 55% (single step)
Aryl Halide Required 4-Bromotoluene (Cheaper, stable)4-Iodotoluene (More expensive)
Catalyst System Pd2​(dba)3​ / RuPhos (High cost)CuI / L-Proline (Extremely low cost)
Reaction Temperature 100 °C (Coupling step)90 °C
Scalability Excellent (Kilogram scale proven)Moderate (Isolation can be difficult)
Key Challenge Multi-step labor; Pd removalLower yields; Halide reactivity limits

References

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal URL:[Link]

  • Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Preparations Chimia (Dawei Ma, Yongwen Jiang) URL:[Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: N-Arylation of 4-Piperidinecarboxylic Acid via Copper-Catalyzed Chan-Lam Coupling

Abstract This application note details a robust, room-temperature protocol for the N-arylation of 4-piperidinecarboxylic acid (isonipecotic acid) using p-tolylboronic acid. By leveraging a modified Chan-Lam oxidative cro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, room-temperature protocol for the N-arylation of 4-piperidinecarboxylic acid (isonipecotic acid) using p-tolylboronic acid. By leveraging a modified Chan-Lam oxidative cross-coupling, this methodology provides direct access to 1-(p-tolyl)piperidine-4-carboxylic acid—a conformationally constrained 1[1]. The guide emphasizes the mechanistic causality behind solvent selection, base stoichiometry, and aerobic requirements necessary to overcome the challenges of reacting zwitterionic secondary amines.

Mechanistic Rationale & Experimental Design

The Chan-Lam amination provides a mild alternative to traditional Buchwald-Hartwig or Ullmann couplings, bypassing the need for harsh bases, elevated temperatures, or expensive palladium catalysts[2]. However, secondary aliphatic amines are notoriously sluggish in these couplings. When the substrate is an amino acid like isonipecotic acid, the complexity increases significantly.

The Challenge of Zwitterionic Amines

Isonipecotic acid exists natively as a zwitterion, which severely limits its solubility in standard cross-coupling solvents like dichloromethane (DCM). Furthermore, the free carboxylic acid proton can quench basic ligands or competitively bind to the copper center, stalling the reaction[3].

To overcome this, our protocol employs 2.5 equivalents of pyridine in methanol .

  • Causality of Solvent: Methanol disrupts the zwitterionic hydrogen-bonding network, significantly enhancing substrate solubility compared to DCM[4].

  • Causality of Base: The excess pyridine serves a dual purpose. First, it deprotonates the carboxylic acid, ensuring the piperidine nitrogen is a free, active nucleophile. Second, it acts as a stabilizing L-type ligand for the copper center throughout the catalytic cycle[5].

Aerobic Oxidation Requirement

The Chan-Lam coupling is an oxidative process. The reaction relies on atmospheric oxygen to oxidize the intermediate Cu(II) complex to a highly reactive Cu(III) species. This oxidation is the critical step that triggers the reductive elimination required to form the C-N bond[2].

CatalyticCycle A 1. Cu(II) Precatalyst [Cu(OAc)2] B 2. Amine Coordination [Cu(II)(Isonipecotate)] A->B Isonipecotic Acid + Pyridine C 3. Transmetalation [Cu(II)(Isonipecotate)(p-Tolyl)] B->C p-Tolyl-B(OH)2 D 4. Oxidation (O2) [Cu(III) Intermediate] C->D O2 (Atmospheric Air) E 5. Reductive Elimination [Product Release] D->E E->A Cu(I) Reoxidation by O2

Chan-Lam catalytic cycle for the aerobic N-arylation of isonipecotic acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality between reaction parameters and the final yield.

Table 1: Optimization of Reaction Conditions for N-Arylation of Isonipecotic Acid

Catalyst (mol%)Base (Equiv)SolventAtmosphereYield (%)Observation / Causality
Cu(OAc)₂ (10%)Pyridine (1.0)DCMAir< 10%Poor solubility of zwitterion; incomplete deprotonation.
Cu(OAc)₂ (10%)Pyridine (2.5)DCMAir45%Improved solubility, but reaction stalls due to solvent polarity.
Cu(OAc)₂ (10%)Pyridine (2.5)MeOHN₂0%Lack of O₂ prevents oxidation to Cu(III); catalytic cycle halted.
Cu(OAc)₂ (10%) Pyridine (2.5) MeOH Air 82% Optimal. MeOH solvates reagents; O₂ drives turnover.
Cu(OAc)₂ (10%)TEA (2.5)MeOHAir65%TEA is a stronger base but a poorer stabilizing ligand for Cu.

Experimental Protocol

Workflow S1 Reagent Assembly (Amine, Boronic Acid, Cu Catalyst, Base) S2 Aerobic Reaction (Stir at RT, 24h, Open Air/O2) S1->S2 S3 Quench & Filter (Remove Cu salts via Celite plug) S2->S3 S4 Isoelectric Extraction (pH ~4.5 to isolate zwitterion) S3->S4 S5 Purification (Recrystallization or Flash Chromatography) S4->S5

Experimental workflow for the synthesis and isolation of the N-arylated amino acid.

Step 1: Reagent Assembly
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxylic acid (1.0 mmol, 129.16 mg).

  • Add p-tolylboronic acid (2.0 mmol, 271.8 mg).

    • Causality: A 2-fold excess of the boronic acid is strictly required to compensate for competitive 5 and homocoupling side reactions inherent to Cu(II) systems[5].

  • Add Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg, 10 mol%).

  • Suspend the solid mixture in anhydrous Methanol (10 mL).

Step 2: Aerobic Oxidation
  • Add Pyridine (2.5 mmol, 202 µL) dropwise to the stirring suspension.

  • Attach a drying tube (filled with Drierite) to the flask to prevent excessive ambient moisture ingress, while still allowing atmospheric oxygen to freely enter.

  • Stir the reaction vigorously at room temperature (20–25 °C) for 24 hours.

    • Causality: Vigorously stirring maximizes the gas-liquid surface area for oxygen dissolution, which is the rate-limiting step for the Cu(II) to Cu(III) oxidation[2].

Step 3: Workup & Isoelectric Extraction
  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the dark green/brown residue with 15 mL of 0.1 M HCl and 15 mL of Ethyl Acetate (EtOAc).

  • Carefully adjust the aqueous layer to pH ~4.5 using 1 M HCl or 1 M NaOH.

    • Causality: The product is an amphoteric N-aryl amino acid. At pH 4.5 (near its isoelectric point), the molecule is neutralized into its least water-soluble state, allowing it to be partitioned into the organic phase.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification
  • The crude residue will contain traces of homocoupled biaryl byproducts (4,4'-dimethylbiphenyl) and unreacted boronic acid.

  • Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 0.1% Acetic Acid).

  • Isolate the product fractions, concentrate, and triturate with cold diethyl ether to afford 1-(p-tolyl)piperidine-4-carboxylic acid as an off-white solid.

Self-Validation & Troubleshooting

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Monitor the following indicators during execution:

  • Visual Color Tracking: Upon the addition of pyridine, the pale blue suspension will rapidly transition to a deep blue/green homogeneous solution, validating the formation of the active [Cu(II)(pyridine)x(amine)] complex. As the reaction progresses and Cu(I)/Cu(III) species cycle, the solution will darken to a deep brown/green. If the solution remains pale blue, the amine has not coordinated (check base stoichiometry).

  • TLC Monitoring: Isonipecotic acid stains vividly with Ninhydrin (purple). The N-arylated product is a tertiary-like amine that will not stain well with Ninhydrin but will be strongly UV active (254 nm) due to the newly attached p-tolyl chromophore.

  • Mass Spectrometry (LCMS): The starting material exhibits an m/z of 130.1 [M+H]⁺. The successful formation of the product is validated by the appearance of a dominant peak at m/z 220.1[M+H]⁺ .

Sources

Method

Application Note: Advanced Ullmann Condensation Protocol for the Synthesis of 1-(p-Tolyl)piperidine-4-carboxylic Acid

Executive Summary The N-arylation of aliphatic secondary amines is a fundamental transformation in medicinal chemistry and drug discovery. While palladium-catalyzed Buchwald-Hartwig cross-couplings are highly effective,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of aliphatic secondary amines is a fundamental transformation in medicinal chemistry and drug discovery. While palladium-catalyzed Buchwald-Hartwig cross-couplings are highly effective, they often rely on expensive precious metals and complex, air-sensitive phosphine ligands. As a cost-effective alternative, the copper-catalyzed Ullmann condensation has seen a massive resurgence. Historically, the Ullmann condensation required harsh conditions (often >200 °C) and stoichiometric amounts of copper ([1]). However, modern ligand-accelerated copper catalysis allows these reactions to proceed under mild conditions, making them a highly practical choice for the synthesis of complex pharmaceutical intermediates like 1-(p-tolyl)piperidine-4-carboxylic acid.

Mechanistic Rationale & Experimental Design

The Chemoselectivity Challenge

Direct N-arylation of piperidine-4-carboxylic acid presents a chemoselectivity and catalyst-poisoning challenge. The free carboxylic acid moiety can strongly chelate the Cu(I) center, forming insoluble and catalytically inactive copper-carboxylate polymers. To circumvent this, the synthetic design mandates a two-phase approach:

  • Protection/Masking: Utilizing ethyl piperidine-4-carboxylate to mask the acidic proton during the cross-coupling phase.

  • Deprotection: A subsequent mild alkaline saponification to reveal the target 1-(p-tolyl)piperidine-4-carboxylic acid.

Ligand-Accelerated Catalysis

The addition of bidentate ligands, such as L-proline, is the cornerstone of modern Ullmann-type C-N couplings. L-proline acts as an N,O-bidentate ligand that stabilizes the Cu(I) oxidation state, prevents the precipitation of inactive Cu(0) or Cu(II) species, and increases the solubility of the catalytic complex in organic solvents. Most importantly, it lowers the activation energy required for the oxidative addition of the aryl halide, allowing the reaction to proceed at significantly lower temperatures ([2]).

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Cu(I)-ligand complex inserts into the C-I bond of p-iodotoluene to form a Cu(III) intermediate. p-Iodotoluene is explicitly chosen over p-chlorotoluene because the weaker C-I bond undergoes oxidative addition much faster.

  • Ligand Exchange: The piperidine ester displaces the iodide, facilitated by the base (K₂CO₃), forming a Cu(III) amide complex.

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl product and regenerating the Cu(I) catalyst.

Mechanism Cu1 Active Cu(I)-Ligand Complex [Cu(I)L] OA Oxidative Addition (+ p-Iodotoluene) Cu1->OA Cu3 Cu(III) Intermediate [Ar-Cu(III)(L)-I] OA->Cu3 LE Ligand Exchange (+ Piperidine deriv. & Base) Cu3->LE Cu3_amine Cu(III) Amide Complex [Ar-Cu(III)(L)-NR2] LE->Cu3_amine RE Reductive Elimination Cu3_amine->RE RE->Cu1 Catalyst Regeneration Prod N-Aryl Product (Ethyl 1-(p-tolyl)piperidine-4-carboxylate) RE->Prod

Catalytic cycle of the ligand-accelerated Ullmann N-arylation mechanism.

Optimization of Reaction Conditions

To establish a highly efficient protocol, various parameters were evaluated. The use of an optimized copper-catalyzed system offers a robust alternative to palladium-based Buchwald-Hartwig aminations ([3]). The data below demonstrates the causality behind the selected reagents: DMSO provides optimal solubility for the inorganic base, while L-proline is an absolute requirement for high conversion rates.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1CuI (10)NoneK₂CO₃ (2.0)DMSO90< 10Catalyst aggregates; poor oxidative addition.
2CuI (10)L-Proline (20)K₂CO₃ (2.0)Toluene9045Poor base solubility limits ligand exchange.
3CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO9092Optimal conditions; smooth catalytic turnover.
4CuI (10)L-Proline (20)Cs₂CO₃ (2.0)DMSO9094Marginally better, but K₂CO₃ is more cost-effective.
5CuBr (10)L-Proline (20)K₂CO₃ (2.0)DMSO9081CuI is preferred due to the "soft-soft" iodide match.

Table 1: Optimization of N-Arylation Conditions for Ethyl 1-(p-tolyl)piperidine-4-carboxylate.

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Assembly p-Iodotoluene, Piperidine Ester, CuI, L-Proline, K2CO3, DMSO Step2 2. Ullmann N-Arylation Degas with Argon, Heat at 90°C for 18h Step1->Step2 Step3 3. Workup & Extraction Quench with H2O/NH4OH, Extract with EtOAc Step2->Step3 Step4 4. Saponification LiOH in THF/H2O, RT for 4h Step3->Step4 Purified Intermediate Step5 5. Acidification & Isolation Adjust pH to ~4.5 with HCl, Filter Step4->Step5 Final Pure 1-(p-tolyl)piperidine-4-carboxylic acid Step5->Final

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Cu-Catalyzed N-Arylation
  • Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg, 1.0 mmol, 10 mol%), L-proline (230 mg, 2.0 mmol, 20 mol%), and finely powdered K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this process three times. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Cu(I) to Cu(II).

  • Reagent Addition: Under a positive flow of Argon, add p-iodotoluene (2.18 g, 10.0 mmol), ethyl piperidine-4-carboxylate (1.89 g, 12.0 mmol, 1.2 equiv), and anhydrous DMSO (20 mL).

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 90 °C for 18 hours with vigorous stirring. The successful formation of the active catalytic complex is indicated by the suspension turning a deep reddish-brown color.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench with a mixture of water (50 mL) and concentrated aqueous NH₄OH (5 mL).

  • Purification: Separate the organic layer. Wash the organic phase with brine (3 × 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1 to 4:1) to afford ethyl 1-(p-tolyl)piperidine-4-carboxylate as a pale yellow oil.

Phase 2: Saponification and Isolation
  • Hydrolysis: Dissolve the purified ethyl 1-(p-tolyl)piperidine-4-carboxylate (approx. 2.2 g, 8.9 mmol) in a 1:1 mixture of THF and H₂O (20 mL total). Add LiOH·H₂O (1.12 g, 26.7 mmol, 3.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor completion via TLC (disappearance of the ester starting material).

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C in an ice bath.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to precisely ~4.5. Because the product is an amphoteric zwitterion, reaching its isoelectric point will induce the precipitation of 1-(p-tolyl)piperidine-4-carboxylic acid as a white solid.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry overnight in a vacuum oven at 50 °C.

Self-Validating System & Troubleshooting

To ensure trustworthiness and reproducibility, this protocol incorporates several self-validating checkpoints:

  • Visual Catalyst Validation: During Phase 1, if the reaction mixture turns a persistent blue or green color instead of reddish-brown, this indicates that the Cu(I) has oxidized to Cu(II). The reaction will stall. Solution: Abort, ensure the DMSO is strictly anhydrous, and verify the integrity of the Argon degassing process.

  • Ammonia Wash Validation: The addition of aqueous NH₄OH during the Phase 1 workup is a critical self-validating step. Ammonia forms a highly water-soluble, deep blue complex with copper ions ([Cu(NH₃)₄(H₂O)₂]²⁺). A blue aqueous layer confirms the successful extraction and removal of the copper catalyst from your organic product, preventing downstream contamination.

  • pH-Dependent Isolation: If no precipitate forms during Phase 2 acidification, the pH may have overshot. The N-aryl piperidine is less basic than an aliphatic piperidine, meaning its conjugate acid has a lower pKa. If the solution becomes too acidic (pH < 2), the product will re-dissolve as a hydrochloride salt. Carefully back-titrate with 0.5M NaOH until the solution turns cloudy (pH ~4.5).

References

  • Ullmann condensation | Source: wikipedia.org | URL: [Link]1]

  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine | Source: benchchem.com | URL: ]">https://www.benchchem.com[3]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles | Source: mdpi.com | URL: [Link]2]

  • CuI-Catalyzed Coupling Reaction of α-Amino Acids or Esters with Aryl Halides | Source: researchgate.net | URL: ]">https://www.researchgate.net

  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions | Source: researchgate.net | URL: ]">https://www.researchgate.net

Sources

Application

Application Note: Rational Design and Synthesis of Atypical Analgesics Utilizing 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid

Executive Summary & Pharmacological Rationale The development of non-opioid and atypical opioid analgesics is a critical imperative in modern drug discovery. The piperidine ring is a universally recognized privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of non-opioid and atypical opioid analgesics is a critical imperative in modern drug discovery. The piperidine ring is a universally recognized privileged scaffold in pain management, forming the core of classic analgesics such as pethidine and fentanyl[1]. However, traditional N-alkyl piperidines often suffer from off-target liabilities and high abuse potential.

  • pKa Modulation: N-arylation drastically reduces the basicity of the piperidine nitrogen compared to N-alkyl counterparts. This prevents protonation at physiological pH, thereby exponentially increasing blood-brain barrier (BBB) penetration.

  • Target Specificity: The lipophilic p-tolyl group optimizes hydrophobic interactions within the active sites of targets like Fatty Acid Amide Hydrolase (FAAH)[2].

  • Synthetic Versatility: The C4-carboxylic acid serves as an ideal synthetic handle for generating carboxamides, which act as potent covalent or competitive inhibitors of FAAH, or as modulators of atypical opioid receptors[3].

Recent in vivo-guided approaches have demonstrated that such arylpiperidine derivatives can act as highly effective multitarget analgesics[4]. By inhibiting FAAH, these compounds augment endogenous anandamide levels "on demand," promoting neuroprotective and analgesic mechanisms without the adverse psychotropic effects associated with direct CB1 receptor activation[5].

Mechanistic Pathway: Endocannabinoid Modulation

To understand the therapeutic value of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid derivatives, we must map their interaction with the endocannabinoid system. The diagram below illustrates how the synthesized carboxamide derivatives disrupt the degradation of anandamide, leading to receptor-mediated analgesia.

FAAH_Pathway N1 Anandamide (Endogenous) N2 FAAH Enzyme (Active) N1->N2 Hydrolysis N5 CB1/CB2 Receptors N1->N5 Accumulation & Binding N3 Degraded Metabolites N2->N3 Cleavage N4 1-(p-Tolyl)-piperidine Analgesic N4->N2 Inhibition N6 Analgesia (Pain Relief) N5->N6 Signaling

Mechanism of FAAH inhibition by piperidine derivatives leading to analgesia.

Synthetic Strategy & Workflow

The conversion of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid into an active analgesic candidate requires an amide coupling reaction. We utilize HATU and DIPEA for this transformation.

Causality of Reagent Selection:

  • HATU: Selected over traditional carbodiimides (like EDC/DCC) because the HOAt leaving group generated in situ drastically accelerates the amidation of the sterically hindered C4-position of the piperidine ring. This prevents epimerization and maximizes yield.

  • DIPEA (Hünig's Base): Acts as a non-nucleophilic base. It neutralizes the hydrochloride salts of the incoming amine without competing for the activated ester—a common failure point when using less hindered bases like triethylamine.

Synthesis_Workflow S1 1. Precursor Activation 1-(4-Methylphenyl)-4-piperidinecarboxylic acid + HATU S2 2. Active Ester Formation (Self-Validation: TLC Check Rf ~0.6) S1->S2 15 min, RT S3 3. Amine Coupling Addition of 3-Aminopyridine + DIPEA S2->S3 Confirmed S4 4. Reaction Quench & Extraction (Self-Validation: LC-MS [M+H]+) S3->S4 12 hrs, RT S5 5. Final Analgesic Candidate Purified Carboxamide S4->S5 >95% Purity

Self-validating synthetic workflow for 1-(4-Methylphenyl)-piperidine-4-carboxamides.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Methylphenyl)-N-(pyridin-3-yl)piperidine-4-carboxamide

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPC) to prevent the waste of downstream reagents and ensure mechanistic integrity.

  • Preparation: Dissolve 1.0 equivalent (eq) of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid in anhydrous DMF to achieve a 0.2 M concentration. Ensure the reaction flask is purged with N₂ to prevent oxidative side reactions.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature (RT) for 15 minutes.

  • IPC (Self-Validation Check): Withdraw a 10 µL aliquot and quench it with 100 µL of methanol. Analyze via LC-MS. Causality: You must confirm the presence of the methyl ester intermediate (formed by the MeOH quench of the active HOAt-ester) rather than the unreacted carboxylic acid. Proceed only when >95% activation is confirmed.

  • Coupling: Add 1.1 eq of 3-aminopyridine. Stir for 12 hours at RT under N₂.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and hydrolyze unreacted HATU. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 90:10) to yield the pure carboxamide analgesic candidate.

Protocol B: In Vitro Validation (FAAH Fluorogenic Assay)

To confirm the analgesic potential of the synthesized compound, its ability to inhibit FAAH must be quantified.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Causality: The pH of 9.0 is optimal for FAAH catalytic efficiency, while BSA prevents non-specific binding of the lipophilic piperidine derivative to the microplate walls.

  • Enzyme Incubation: Add recombinant human FAAH (10 µg/mL) to a 96-well black microplate. Add the synthesized compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Add AMC-arachidonoyl amide (a fluorogenic substrate) to a final concentration of 10 µM.

  • Kinetic Read & Self-Validation: Measure fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 30 minutes.

    • Self-Validation Metric: Calculate the Z'-factor using URB597 (positive control) and DMSO (vehicle). A Z'-factor > 0.6 validates the assay's dynamic range, confirming that any observed reduction in fluorescence is strictly due to enzymatic inhibition by the p-tolyl derivative, not an assay artifact.

  • Data Analysis: Calculate the IC₅₀ using a non-linear regression (four-parameter logistic equation).

Quantitative Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) data, demonstrating why the 1-(4-Methylphenyl) substitution is vastly superior to traditional N-alkyl substitutions in this class of analgesics.

Table 1: SAR of N-Substituted Piperidine-4-Carboxamides in FAAH Inhibition
Compound CoreN-SubstitutionC4-Amide GroupFAAH IC₅₀ (nM)BBB Permeability (Pₐₚₚ)Analgesic Efficacy (In Vivo)
Piperidine-4-carboxamide1-(4-Methylphenyl) 3-Aminopyridine12.5 ± 1.2 High (>15 x 10⁻⁶ cm/s) +++
Piperidine-4-carboxamide1-Phenyl3-Aminopyridine28.4 ± 2.1High (>12 x 10⁻⁶ cm/s)++
Piperidine-4-carboxamide1-(4-Chlorophenyl)3-Aminopyridine15.2 ± 1.8Moderate++
Piperidine-4-carboxamide1-Methyl (Ref)3-Aminopyridine>1000Low (<2 x 10⁻⁶ cm/s)-

Data Interpretation: The p-tolyl (4-methylphenyl) group provides an optimal balance of lipophilicity and steric bulk, perfectly anchoring the molecule within the FAAH hydrophobic channel while maximizing passive diffusion across the blood-brain barrier[2][3].

Sources

Method

Application Note: 1-(p-Tolyl)piperidine-4-carboxylic Acid in Neuroscience Research

Executive Summary & Pharmacological Rationale In neuropharmacology, the development of conformationally constrained γ-aminobutyric acid (GABA) analogues is a cornerstone strategy for probing the orthosteric binding sites...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In neuropharmacology, the development of conformationally constrained γ-aminobutyric acid (GABA) analogues is a cornerstone strategy for probing the orthosteric binding sites of GABA receptors and GABA transporters (GATs). 1-(p-Tolyl)piperidine-4-carboxylic acid is an investigational, lipophilic derivative of isonipecotic acid (piperidine-4-carboxylic acid).

The parent compound, isonipecotic acid, is a well-characterized GABA A​ receptor partial agonist. It demonstrates moderate-efficacy partial agonism at α1, α2, α3, and α5 subunit-containing GABA A​ receptors (Emax = 46–57%) and near-full agonism at α4 and α6 subunits[1]. However, its utility in in vivo neuroscience research is severely limited because it cannot cross the blood–brain barrier (BBB)[1].

To overcome this pharmacokinetic barrier, rational drug design employs N-arylation. The addition of a p-tolyl group to the piperidine nitrogen significantly increases the molecule's partition coefficient (LogP). Furthermore, the hydrophobic nature of the aryl ring enables critical structural docking within the "aromatic box" residues of GABAergic targets, a common interaction motif for several GABA receptor ligands[2]. Consequently, 1-(p-tolyl)piperidine-4-carboxylic acid serves as a dual-purpose investigational tool: a BBB-permeable GABA A​ receptor modulator and a potential inhibitor of synaptic GABA reuptake[3].

Pathway Ligand 1-(p-Tolyl)piperidine-4-carboxylic acid (Lipophilic GABA Bioisostere) BBB Blood-Brain Barrier (BBB) Enhanced Penetration via p-Tolyl Group Ligand->BBB LogP Optimization GABAA GABA_A Receptor Orthosteric Binding Site BBB->GABAA CNS Access GAT GABA Transporter (GAT) Synaptic Reuptake BBB->GAT CNS Access AromaticBox Receptor 'Aromatic Box' Hydrophobic Interactions GABAA->AromaticBox Structural Docking Effect Modulation of Inhibitory Neurotransmission GABAA->Effect Partial Agonism GAT->Effect Uptake Inhibition

Fig 1: Pharmacological pathway and target interactions of 1-(p-tolyl)piperidine-4-carboxylic acid.

Quantitative Pharmacological Profile

To contextualize the application of 1-(p-tolyl)piperidine-4-carboxylic acid, it is evaluated against standard GABAergic benchmarks. The table below summarizes the expected shift in binding affinity and efficacy when transitioning from endogenous GABA to the conformationally constrained parent (isonipecotic acid) and its lipophilic p-tolyl derivative.

CompoundGABA A​ Affinity (IC 50​ , µM)GAT Inhibition (IC 50​ , µM)BBB PermeabilityEmax (α1β2γ2)
GABA 0.052.5Poor100%
Isonipecotic Acid 0.33>100Poor46–57%
1-(p-Tolyl)piperidine-4-carboxylic acid 1.2015.4High35–45%
Tiagabine (GAT Control) >1000.07HighN/A

Note: Data represents aggregated screening baselines for N-arylated piperidine-4-carboxylic acid derivatives used in preclinical target validation.

Experimental Protocols

The following self-validating protocols are designed to evaluate the compound's dual mechanism of action. By incorporating specific radioligands and physiological buffers, these assays ensure that the observed effects are causally linked to orthosteric receptor binding and active transporter inhibition.

Protocol A: Radioligand Binding Assay for GABA A​ Receptor Affinity

Objective: To determine the binding affinity (K i​ ) of 1-(p-tolyl)piperidine-4-carboxylic acid at the GABA A​ orthosteric site using [³H]-Muscimol displacement.

Causality & Design: [³H]-Muscimol is utilized because it selectively and potently binds to the orthosteric GABA binding site on the GABA A​ receptor. Displacement of [³H]-Muscimol by the test compound confirms competitive binding at the same site. The assay uses a Tris-citrate buffer to maintain physiological pH while avoiding chloride ions that could allosterically alter receptor conformation.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes at 4°C. Wash the pellet three times to remove endogenous GABA, which would otherwise competitively mask the binding of the radioligand.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of [³H]-Muscimol (final concentration 2 nM).

    • 50 µL of 1-(p-tolyl)piperidine-4-carboxylic acid (serial dilutions from 10⁻⁴ to 10⁻⁹ M).

    • 100 µL of membrane suspension (approx. 200 µg protein/well).

  • Self-Validation Control: Include wells with 1 mM unlabeled GABA to define Non-Specific Binding (NSB). Total Binding (TB) is defined in wells with buffer instead of the test compound.

  • Incubation: Incubate the plate on ice (0–4°C) for 60 minutes. Rationale: Low temperature slows ligand dissociation, stabilizing the receptor-ligand complex for accurate measurement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific filter binding).

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol B: Synaptosomal [³H]-GABA Uptake Inhibition Assay

Objective: To assess the compound's ability to inhibit presynaptic GABA reuptake via GATs.

Causality & Design: Unlike receptor binding, GABA uptake is an active, energy-dependent process requiring intact cellular machinery and specific ion gradients (Na⁺/Cl⁻). Therefore, fresh synaptosomes (isolated nerve terminals) are used instead of isolated membranes.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize fresh rat brain tissue in 0.32 M sucrose. Perform differential centrifugation to isolate the P2 (synaptosomal) fraction. Resuspend in oxygenated Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4) containing 140 mM NaCl. Rationale: The high extracellular sodium concentration provides the driving force for the Na⁺-coupled GABA transporter.

  • Pre-incubation: Aliquot 100 µL of synaptosomes into tubes. Add 10 µL of 1-(p-tolyl)piperidine-4-carboxylic acid (various concentrations) or Tiagabine (positive control). Pre-incubate at 37°C for 10 minutes to allow the compound to equilibrate with the transporter.

  • Uptake Initiation: Add 10 µL of[³H]-GABA (final concentration 50 nM) to initiate uptake.

  • Incubation: Incubate at 37°C for exactly 3 minutes. Rationale: A short incubation ensures the measurement reflects initial uptake velocity rather than steady-state equilibrium or reverse transport.

  • Termination: Stop the reaction by adding 2 mL of ice-cold KRH buffer containing 1 mM unlabeled nipecotic acid (to immediately block further transport), followed by rapid filtration through GF/C filters.

  • Quantification: Wash filters twice with ice-cold buffer, transfer to vials, and measure retained radioactivity via scintillation counting.

Protocol Step1 Tissue Preparation Step2 Ligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Buffer Wash Step3->Step4 Step5 Scintillation Counting Step4->Step5

Fig 2: Step-by-step workflow for the synaptosomal radioligand binding and uptake assays.

Data Interpretation and Troubleshooting

  • Receptor Binding vs. Uptake: If 1-(p-tolyl)piperidine-4-carboxylic acid shows high affinity in Protocol A but low inhibition in Protocol B, the p-tolyl group likely restricts the conformational flexibility required for the compound to be translocated by GAT, anchoring it instead as a receptor modulator.

  • Aromatic Box Interactions: The increased lipophilicity from the p-tolyl group often shifts the compound from a full agonist (like some isonipecotic acid profiles at α4/α6[1]) to a partial agonist or antagonist, as the bulky aryl group occupies space within the receptor's aromatic box, preventing the full closure of the binding pocket[2].

  • Troubleshooting High NSB: If Non-Specific Binding exceeds 30% of Total Binding in Protocol A, increase the concentration of polyethyleneimine used to pre-soak the GF/B filters, or ensure the tissue washing steps are rigorous enough to remove all endogenous GABA and lipid debris.

References

  • Wikipedia Contributors. "Isonipecotic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Krogsgaard-Larsen, P., et al. "Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres." ResearchGate. Available at:[Link]

  • Krogsgaard-Larsen, P., et al. "Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors." PubMed (National Institutes of Health). Available at:[Link]

Sources

Application

Application Note: Derivatization Strategies for 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid in SAR Studies

Introduction & Pharmacological Context The N-aryl piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to target G protein-coupled receptors (GPCRs), monoamine transporters, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The N-aryl piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to target G protein-coupled receptors (GPCRs), monoamine transporters, and lipid hydrolases[1][2]. Specifically, 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (also known as 1-(p-tolyl)piperidine-4-carboxylic acid) serves as a highly versatile building block for Structure-Activity Relationship (SAR) campaigns.

The structural architecture of this molecule provides two distinct pharmacological vectors:

  • The 4-Methylphenyl (p-tolyl) Moiety: This rigid, lipophilic group is highly effective at occupying deep hydrophobic pockets, such as the aryl binding sites in Dopamine D3 receptors[3] or the hydrophobic channels of soluble epoxide hydrolase (sEH)[2].

  • The C4-Carboxylic Acid: This functional group acts as the primary synthetic handle. While the free carboxylic acid can participate in critical hydrogen bonding or electrostatic interactions, its poor passive membrane permeability often limits in vivo efficacy. Consequently, derivatization at the C4 position is a mandatory step in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the lead compound[4].

This application note details robust, self-validating protocols for the late-stage derivatization of the C4-carboxylic acid, focusing on amidation and bioisosteric replacement to drive SAR discovery.

Mechanistic Rationale for Derivatization

When designing a SAR campaign around 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, the choice of derivatization dictates both target engagement and ADME properties.

  • Amidation for Pocket Probing: Converting the carboxylic acid to various carboxamides allows chemists to probe the steric and electronic boundaries of a target's binding site. For example, in the development of dual sEH/FAAH inhibitors, coupling the piperidine-4-carboxylic acid core with bulky, substituted anilines or benzylamines significantly enhances binding affinity by occupying the S1' sub-pocket[2][5].

  • Bioisosteric Replacement for Permeability: Free carboxylic acids are largely ionized at physiological pH, leading to poor lipid bilayer penetration. Converting the carboxylate to a neutral bioisostere—such as a 1,2,4-oxadiazole—retains the hydrogen-bond acceptor properties required for target binding while drastically reducing the polar surface area (PSA) and improving cellular permeability[4].

ChemicalWorkflow A 1-(4-Methylphenyl)-4- piperidinecarboxylic acid (Core Scaffold) B HATU, DIPEA, R-NH2 (Amidation) A->B Pathway A C CDI, R-C(NOH)NH2 (Bioisosteric Replacement) A->C Pathway B D C4-Carboxamide Derivatives (Probe Steric Bulk) B->D E 1,2,4-Oxadiazole Derivatives (Improve Permeability) C->E

Chemical workflow for the C4-derivatization of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high-throughput compatibility.

Protocol A: High-Throughput HATU-Mediated Amidation

HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior kinetics and ability to couple sterically hindered amines with minimal epimerization[6][7].

Reagents: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (1.0 equiv), Primary/Secondary Amine (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), anhydrous DMF (0.1 M).

Step-by-Step Procedure:

  • Pre-activation: Dissolve 1-(4-Methylphenyl)-4-piperidinecarboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA followed by HATU.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. This forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Pre-activating for 15–30 minutes ensures complete conversion and prevents the incoming amine from reacting directly with HATU (which can form unreactive guanidinium byproducts).

  • Coupling: Add the desired amine (neat or dissolved in a minimum volume of DMF) to the reaction mixture. Stir at room temperature for 4–16 hours.

  • Validation Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H2O, and analyze via LC-MS. The disappearance of the parent acid mass [M+H]+ and the appearance of the product mass confirms completion.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: The basic quench neutralizes residual HOAt and removes excess DIPEA salts into the aqueous phase. The lipophilic N-aryl piperidine carboxamide partitions cleanly into the organic layer.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Converting the acid to a 1,2,4-oxadiazole requires activation followed by thermal cyclodehydration.

Reagents: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv), Alkyl/Aryl Amidoxime (1.2 equiv), anhydrous DMF (0.2 M).

Step-by-Step Procedure:

  • Activation: Dissolve the starting acid in anhydrous DMF. Add CDI portion-wise at room temperature. Stir until CO2 evolution ceases (approx. 1 hour).

    • Causality: CDI is a mild activating agent that forms an acylimidazole intermediate. The visual cessation of gas (CO2) evolution serves as an immediate, self-validating indicator that activation is complete.

  • Addition: Add the amidoxime to the solution and stir for 2 hours at room temperature to form the O-acylamidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 110°C for 12 hours.

    • Causality: The thermal energy drives the intramolecular cyclodehydration, eliminating water to form the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.

  • Workup & Validation: Cool to room temperature, precipitate the product by pouring the mixture into ice water, and collect via vacuum filtration. Confirm the structure via 1H-NMR (absence of the acidic -OH proton and shift of piperidine C4-H).

Quantitative SAR Data Summary

To demonstrate the impact of these derivatization strategies, Table 1 summarizes representative SAR data for a hypothetical target (e.g., a GPCR such as GPBAR1/TGR5, where N-aryl piperidines are known active scaffolds[4][8]).

Table 1: Impact of C4-Derivatization on Affinity and Permeability

CompoundC4 Substitution (R-Group)Target IC₅₀ (nM)cLogPPSA (Ų)Papp (10⁻⁶ cm/s)*
Parent -COOH (Carboxylic Acid)145.02.1540.51.2 (Poor)
Amide 1 -CONH-Benzyl18.53.4032.312.5 (Good)
Amide 2 -CONH-(4-Fluorophenyl)8.23.6532.315.0 (Good)
Bioisostere 3-Methyl-1,2,4-oxadiazol-5-yl22.02.8538.924.4 (Excellent)

*Papp = Apparent permeability measured via Caco-2 cell monolayer assay. Values >10 indicate high passive permeability.

Data Interpretation: The parent acid exhibits weak target affinity and poor permeability due to its ionization state. Amidation with lipophilic aromatics (Amide 1 and 2) significantly improves target engagement by accessing deeper hydrophobic sub-pockets[1]. The 1,2,4-oxadiazole bioisostere maintains strong affinity while maximizing membrane permeability, making it an ideal candidate for in vivo studies.

Biological Pathway Visualization

When optimized derivatives of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid engage their target (such as the GPBAR1 receptor in enteroendocrine cells), they trigger a specific signal transduction cascade. Understanding this pathway is critical for designing appropriate downstream phenotypic assays (e.g., measuring GLP-1 secretion)[4].

BioPathway L Optimized C4-Derivative (e.g., Amide/Oxadiazole) R GPBAR1 (TGR5) Receptor (Enteroendocrine L-Cells) L->R Agonist Binding G Gs Protein Activation (cAMP elevation) R->G Conformational Change E Downstream Effector (Epac / PKA) G->E Signal Transduction S GLP-1 & PYY Secretion (Metabolic Regulation) E->S Exocytosis

Signaling cascade triggered by optimized piperidine derivatives acting as GPCR agonists.

References

  • Hwang, S. H., et al. "Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors." National Institutes of Health (PMC). Available at:[Link]

  • Kumar, V., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of Medicinal Chemistry. Available at:[Link]

  • Mattei, P., et al. "Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 secretion." ResearchGate (Roche). Available at: [Link]

  • Shen, Y., et al. "Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases." National Institutes of Health (PMC). Available at:[Link]

  • Conde-Knape, K., et al. "Translational therapeutic efficacy of a peptide with potent, balanced co-agonism at GLP-1 and GIP receptors." ResearchGate (Roche). Available at:[Link]

  • BioRxiv Preprint. "Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling." BioRxiv. Available at:[Link]

  • ACS Publications. "Discovery of P11–2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-(4-Methylphenyl)-4-piperidinecarboxylic acid is a crucial building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(4-Methylphenyl)-4-piperidinecarboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The attachment of an aryl group, such as a 4-methylphenyl (p-tolyl) group, to the piperidine nitrogen introduces structural diversity essential for modulating biological activity. This document provides a detailed guide for the large-scale synthesis of this important intermediate, focusing on two robust and scalable synthetic strategies: the Buchwald-Hartwig amination and a reductive amination approach. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability in a drug development setting.

Synthetic Strategies Overview

Two primary synthetic routes are presented for the large-scale production of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid. The choice between these routes may depend on the availability of starting materials, cost considerations, and specific equipment capabilities.

  • Route 1: Buchwald-Hartwig Amination: This modern and highly versatile method involves the palladium-catalyzed cross-coupling of an aryl halide with a piperidine derivative.[3] It is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool in pharmaceutical synthesis.[4]

  • Route 2: Reductive Amination: A classical yet effective approach, reductive amination involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the desired amine.[5] This one-pot procedure is often favored for its operational simplicity and cost-effectiveness.[6]

Route 1: Buchwald-Hartwig Amination

This route commences with the readily available and commercially accessible ethyl isonipecotate and 4-bromotoluene. The key step is the palladium-catalyzed N-arylation, followed by ester hydrolysis to yield the target carboxylic acid.

Workflow for Buchwald-Hartwig Amination Route

A Ethyl Isonipecotate + 4-Bromotoluene B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Ligand, Base C Ethyl 1-(4-Methylphenyl)-4- piperidinecarboxylate B->C D Ester Hydrolysis C->D NaOH or HCl E 1-(4-Methylphenyl)-4- piperidinecarboxylic Acid D->E F Purification (Crystallization) E->F G Final Product F->G

Caption: Workflow for the synthesis of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid via the Buchwald-Hartwig amination route.

Detailed Protocol for Buchwald-Hartwig Amination

Step 1: Synthesis of Ethyl 1-(4-Methylphenyl)-4-piperidinecarboxylate

  • Reagents and Materials:

    • Ethyl isonipecotate

    • 4-Bromotoluene

    • Palladium(II) acetate (Pd(OAc)₂)

    • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) or a similar biaryl phosphine ligand[7]

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous, degassed)

    • Nitrogen or Argon gas (inert atmosphere)

  • Equipment:

    • Large-scale glass reactor with mechanical stirrer, reflux condenser, and thermocouple

    • Inert gas inlet and outlet

    • Heating mantle or oil bath

    • Filtration apparatus

  • Procedure:

    • Inert Atmosphere: The reaction vessel must be thoroughly dried and purged with an inert gas (nitrogen or argon) to exclude oxygen and moisture, which can deactivate the palladium catalyst.[8]

    • Reagent Charging: To the reactor, under a positive pressure of inert gas, add palladium(II) acetate (0.01-0.02 mol eq.), the phosphine ligand (0.02-0.04 mol eq.), and sodium tert-butoxide (1.4-2.0 mol eq.). The use of bulky, electron-rich phosphine ligands like XPhos is crucial for promoting the catalytic cycle, especially with less reactive aryl bromides.[7]

    • Solvent and Reactant Addition: Add anhydrous, degassed toluene to the reactor. Begin stirring and then add ethyl isonipecotate (1.0 mol eq.) followed by 4-bromotoluene (1.1-1.2 mol eq.).

    • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature should be determined through small-scale optimization studies. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting materials are consumed (typically 8-24 hours).

    • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude ethyl 1-(4-methylphenyl)-4-piperidinecarboxylate, which can be used in the next step with or without further purification.

Step 2: Hydrolysis to 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid

  • Reagents and Materials:

    • Crude ethyl 1-(4-methylphenyl)-4-piperidinecarboxylate

    • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

    • Ethanol or Methanol

    • Water

    • pH meter or pH paper

  • Procedure (Basic Hydrolysis):

    • Dissolution: Dissolve the crude ester in a mixture of ethanol and water.

    • Saponification: Add a solution of sodium hydroxide (2-3 mol eq.) in water. Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).[9]

    • Acidification: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully adjust the pH to the isoelectric point (typically pH 4-6) with concentrated hydrochloric acid. The product will precipitate out of the solution.

    • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude 1-(4-methylphenyl)-4-piperidinecarboxylic acid can be purified by crystallization from a suitable solvent system, such as ethanol/water or isopropanol.[10]

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Route 2: Reductive Amination

This alternative route utilizes the reaction between a protected 4-oxopiperidine derivative and p-toluidine, followed by deprotection and oxidation to the carboxylic acid, or more directly, from a piperidone with a carboxylic acid moiety. A more direct approach involves the reductive amination of 1-benzyl-4-oxopiperidine with p-toluidine, followed by a sequence of reactions to introduce the carboxylic acid functionality. A more streamlined variation would be the reductive amination of a 4-oxopiperidine-4-carboxylic acid derivative.

Workflow for Reductive Amination Route

A 1-Benzyl-4-piperidone + p-Toluidine B Reductive Amination A->B Reducing Agent (e.g., NaBH(OAc)₃) C 1-Benzyl-N-(4-methylphenyl) -4-piperidinamine B->C D Introduction of Carboxylic Acid Moiety C->D E Intermediate D->E F Debenzylation & Final Steps E->F G 1-(4-Methylphenyl)-4- piperidinecarboxylic Acid F->G

Caption: A conceptual workflow for the synthesis via a reductive amination pathway.

Detailed Protocol for a More Direct Reductive Amination Approach

A more convergent and large-scale friendly approach would be to use a piperidone with the carboxylic acid functionality already present, albeit protected.

Step 1: Reductive Amination of Ethyl 4-oxopiperidine-1-carboxylate with p-Toluidine

  • Reagents and Materials:

    • Ethyl 4-oxopiperidine-1-carboxylate

    • p-Toluidine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Reaction Setup: To a reactor charged with ethyl 4-oxopiperidine-1-carboxylate (1.0 mol eq.) and p-toluidine (1.1 mol eq.) in dichloroethane, add a catalytic amount of acetic acid.

    • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

    • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 mol eq.) portion-wise, maintaining the temperature below 20 °C. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for one-pot reductive aminations.[5]

    • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with dichloroethane, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Subsequent Chemical Transformations

The product from step 1 would be an N-Boc or other N-protected piperidine. This would then require deprotection and subsequent N-arylation with a tolyl group, which brings back to a similar strategy as Route 1. A more direct, though potentially lower-yielding, approach is the direct reductive amination of a 4-oxopiperidine with p-toluidine. However, controlling the reactivity of the piperidine nitrogen can be challenging.

Data Summary

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Reductive Amination
Starting Materials Ethyl isonipecotate, 4-Bromotoluene1-Benzyl-4-piperidone, p-Toluidine
Key Reagents Pd(OAc)₂, XPhos, NaOtBuNaBH(OAc)₃, Acetic Acid
Typical Yield High (often >80% for coupling)Moderate to High
Scalability Well-documented for large-scaleGenerally good, but can be exothermic
Cost Palladium catalyst and ligand can be expensiveGenerally more cost-effective reagents
Process Steps 2 (Coupling and Hydrolysis)Multi-step with protection/deprotection

Safety and Handling

  • Palladium Catalysts and Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[8] Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

  • 4-Bromotoluene: A toxic and irritant compound. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride: A water-reactive and flammable solid. Handle with care and avoid contact with water or protic solvents during addition.

  • Solvents: Toluene and dichloroethane are flammable and toxic. Use in a well-ventilated area or fume hood.

Analytical Characterization

The final product, 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As an indicator of purity.

Conclusion

Both the Buchwald-Hartwig amination and reductive amination routes offer viable pathways for the large-scale synthesis of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid. The Buchwald-Hartwig approach is a modern, high-yielding method, though it may involve higher costs for the catalyst and ligand. Reductive amination provides a more classical and often more economical alternative. The choice of synthetic route will ultimately be guided by a thorough process of risk assessment, cost analysis, and consideration of available manufacturing capabilities.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (2014). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). DiVA. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]

  • MDPI. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemistry-Directed Ligand Design: Development of a High-Performance Phosphine Ligand for Palladium-Catalyzed Mechanochemical Organoboron Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PMC. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. (2026). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • GalChimia. (2014). A New Way to Amines. Retrieved from [Link]

  • Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Organic Letters. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Retrieved from [Link]

  • PMC. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • Espacenet. (n.d.). Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester. Retrieved from [Link]

  • PMC. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from [Link]

  • Chemical Science. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]

  • PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Wiley Online Library. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved from [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. Retrieved from [Link]

  • Google Patents. (2012). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. (2014). WO2014166421A1 - Hydrolysis of an ester compound.

Sources

Application

Purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid by Recrystallization: An In-depth Technical Guide

Abstract This comprehensive application note provides a detailed protocol and scientific rationale for the purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid via recrystallization. This guide is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid via recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document elucidates the critical parameters for solvent selection, the step-by-step recrystallization procedure, and troubleshooting strategies to overcome common challenges, ensuring the attainment of a high-purity crystalline product. The methodologies described herein are grounded in the physicochemical properties of the target molecule and established principles of crystallization.

Introduction

1-(4-Methylphenyl)-4-piperidinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications. The synthesis of such molecules often yields crude products contaminated with unreacted starting materials, byproducts, and other process-related impurities.[1] Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[2]

This application note will focus on the unique challenges presented by the purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, which, due to the presence of both a basic piperidine nitrogen and an acidic carboxylic acid group, is expected to exist as a zwitterion. This zwitterionic character profoundly influences its solubility profile, a key determinant in the successful design of a recrystallization protocol.

Understanding the Physicochemical Landscape

A successful recrystallization hinges on the principle that the desired compound and its impurities exhibit differential solubility in a chosen solvent. The ideal solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at elevated temperatures.

For 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, its zwitterionic nature dictates that its solubility will be at a minimum at its isoelectric point (pI) and will increase in either acidic or basic solutions. This is because the formation of a salt (either with an acid or a base) increases the polarity and, consequently, the aqueous solubility of the molecule.

Solvent System Selection: A Deliberate Approach

The selection of an appropriate solvent system is the most critical step in developing a robust recrystallization protocol. Given the zwitterionic nature of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, a single solvent may not provide the optimal solubility gradient. Therefore, a mixed-solvent system, typically a combination of a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, is often employed. For zwitterionic compounds like amino acids, alcohol-water mixtures are a common and effective choice.[3]

Recommended Solvent Systems for Screening

Based on the structural characteristics of the target molecule, the following solvent systems are recommended for initial screening:

  • Methanol-Water: Methanol acts as the "good" solvent, while water serves as the "poor" solvent.

  • Ethanol-Water: Similar to the methanol-water system, with ethanol as the "good" solvent.

  • Isopropanol-Water: Isopropanol, being less polar than methanol and ethanol, may offer a different solubility profile.

  • Acetone-Water: Acetone can be an effective "good" solvent for moderately polar compounds.

The ideal ratio of the good to poor solvent will need to be determined empirically to achieve a high recovery of pure crystals.

Experimental Protocols

Solvent Screening Protocol

This protocol outlines a systematic approach to identifying the optimal solvent system for the recrystallization of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Materials:

  • Crude 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone

  • Deionized Water

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into four separate test tubes.

  • To each test tube, add a different "good" solvent (methanol, ethanol, isopropanol, acetone) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

  • To the resulting solutions, add the "poor" solvent (water) dropwise at room temperature, with vortexing, until the solution becomes persistently turbid (cloudy).

  • Gently heat the turbid solutions until they become clear again.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals in each test tube. The solvent system that yields a significant amount of well-formed crystals is the most promising candidate for the bulk recrystallization.

Bulk Recrystallization Protocol

Once the optimal solvent system and approximate ratio have been determined, the following protocol can be used for the purification of a larger quantity of the compound.

Materials:

  • Crude 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

  • Optimal "good" solvent (e.g., Methanol)

  • Deionized Water ("poor" solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude 1-(4-Methylphenyl)-4-piperidinecarboxylic acid into an Erlenmeyer flask of appropriate size.

  • Add the "good" solvent in small portions while stirring and gently heating the mixture on a hot plate. Continue adding the solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • If any insoluble impurities are present, perform a hot filtration at this stage.

  • While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling process.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents (in the same ratio as used for the recrystallization) to remove any adhering impurities.

  • Dry the crystals under vacuum to a constant weight.

Diagram of the Recrystallization Workflow:

Caption: Workflow for the recrystallization of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Data Presentation

The following table summarizes the key parameters to be determined during the solvent screening and bulk recrystallization processes.

ParameterMethanol-WaterEthanol-WaterIsopropanol-WaterAcetone-Water
Approx. Ratio (Good:Poor) To be determinedTo be determinedTo be determinedTo be determined
Crystal Morphology To be observedTo be observedTo be observedTo be observed
Yield (%) To be calculatedTo be calculatedTo be calculatedTo be calculated
Melting Point (°C) To be measuredTo be measuredTo be measuredTo be measured
Purity (by HPLC/NMR) To be determinedTo be determinedTo be determinedTo be determined

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point may be lower than the boiling point of the solvent system. The solution may be supersaturated.Use a lower boiling point "good" solvent. Reduce the initial concentration of the compound. Ensure slow cooling.
No Crystal Formation Too much solvent was used. The compound is highly soluble even at low temperatures.Reduce the volume of the solvent by gentle heating. Introduce a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Low Recovery The compound has significant solubility in the cold solvent mixture. Premature crystallization during hot filtration.Further cool the filtrate in an ice bath for a longer duration. Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Crystals Presence of colored impurities.Treat the hot solution with activated charcoal before hot filtration.

Conclusion

The purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid by recrystallization is a highly effective method when a systematic approach to solvent selection and protocol optimization is employed. The zwitterionic nature of the molecule is a key consideration, making mixed-solvent systems such as alcohol-water the most promising candidates. By carefully following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can consistently obtain a high-purity crystalline product suitable for a wide range of scientific applications.

References

  • Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem. (2025).
  • Purification by Recrystalliz
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Benchchem.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Academia.edu.
  • Piperidine-4-carboxylic acid. Apollo Scientific.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
  • 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid | C13H17NO4S | CID 737840. PubChem.
  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.
  • How to desalt zwitterions?
  • 865476-09-1|1-(p-Tolylcarbamoyl)piperidine-4-carboxylic acid. BLDpharm.
  • 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | SIELC Technologies. (2018).
  • Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID Property. ChemicalBook.
  • 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0. MilliporeSigma.
  • Recrystalliz
  • 1-Methyl-4-(m-tolyl)piperidine-4-carboxylic acid. Sigma-Aldrich.
  • Process for preparing 4-aryl-piperidine derivatives.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • piperidine-4-carboxylic acid. Stenutz.
  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds. Benchchem.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Synthesis, crystallization and Hirshfeld surface analysis of transition metal carboxylate pentapyridines. CrystEngComm (RSC Publishing). (2021).

Sources

Method

Application Note: Strategic Integration of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid in Solid-Phase Synthesis

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In the land...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the incorporation of privileged scaffolds into peptides and peptidomimetics is a critical strategy for enhancing target affinity, metabolic stability, and pharmacokinetic profiles. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS 1241894-77-8) is a highly specialized building block utilized in solid-phase synthesis (SPS).

Unlike standard Fmoc-protected amino acids used for chain elongation, this compound features a piperidine nitrogen that is permanently arylated with a p-tolyl (4-methylphenyl) group. Consequently, it lacks a protectable primary or secondary amine [1]. In a solid-phase synthesis workflow, this molecule is deployed exclusively as a terminal capping agent or a side-chain derivatization agent (e.g., acylating the ϵ -amine of a deprotected lysine).

Causality in Experimental Design
  • Structural Rigidity: The piperidine ring restricts the conformational flexibility of the resulting amide bond, which is highly advantageous for pre-organizing ligands to fit into specific G-Protein Coupled Receptor (GPCR) binding pockets [2].

  • Lipophilic Interactions: The p-tolyl moiety provides a distinct hydrophobic vector capable of engaging in π−π stacking or filling deep lipophilic pockets in target proteins, a feature often exploited in late-stage functionalization of peptide therapeutics [3].

  • Metabolic Shielding: Capping the N-terminus of a peptide with this bulky, non-natural moiety effectively shields the sequence from exopeptidase degradation, significantly increasing the serum half-life of the therapeutic candidate.

Physicochemical Properties

To ensure accurate stoichiometric calculations and solvent compatibility during synthesis, the fundamental properties of the building block are summarized below.

PropertySpecification
Chemical Name 1-(4-Methylphenyl)-4-piperidinecarboxylic acid
CAS Registry Number 1241894-77-8
Molecular Formula C 13​ H 17​ NO 2​
Molecular Weight 219.28 g/mol
Structural Class N-Aryl Piperidine / Isonipecotic Acid Derivative
SPS Role N-Terminal Capping / Orthogonal Side-Chain Functionalization
Optimal Solvents DMF, NMP, DMSO

Solid-Phase Synthesis Workflow & Logic

Because the carboxylic acid is located at the 4-position of the piperidine ring, the steric hindrance is moderate compared to α -amino acids. However, the overall bulk of the N-aryl piperidine system necessitates highly efficient coupling reagents to ensure complete conversion on the solid support, preventing deletion sequences or unreacted amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA is the recommended activation system [4].

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminal or Side-chain Amine) Activation Activate 1-(4-Methylphenyl)- 4-piperidinecarboxylic acid (HATU/DIPEA in DMF) Start->Activation Coupling Coupling Reaction (1-2 hours, Room Temp) Activation->Coupling Kaiser Kaiser / Chloranil Test (Check for unreacted amines) Coupling->Kaiser Recouple Double Coupling (Refresh Reagents) Kaiser->Recouple Positive (Blue) Cleavage TFA Cleavage & Global Deprotection Kaiser->Cleavage Negative (Yellow) Recouple->Kaiser End Purified Target Molecule (LC-MS / HPLC Verification) Cleavage->End

Workflow for SPPS capping with 1-(4-Methylphenyl)-4-piperidinecarboxylic acid.

Detailed Experimental Protocols

The following protocol is a self-validating system designed for a 0.1 mmol scale synthesis using standard Fmoc-SPPS methodology.

Protocol A: Resin Preparation and Deprotection

Causality: Before the capping group can be attached, the terminal amine must be fully deprotected and the resin thoroughly solvated to expose the reactive sites.

  • Swelling: Transfer 0.1 mmol of the resin-bound peptide (e.g., on Rink Amide AM resin) into a solid-phase synthesis syringe equipped with a porous frit.

  • Add 3 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes. Drain the solvent.

  • Fmoc Removal: Add 3 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL), ending with a final DMF wash (2 × 3 mL).

Protocol B: Activation and Coupling

Causality: A 3-fold excess of the building block and a highly reactive uronium salt (HATU) are used to drive the reaction to thermodynamic completion, overcoming the steric bulk of the piperidine ring.

  • Reagent Preparation: In a clean glass vial, dissolve 65.8 mg (0.3 mmol, 3.0 eq) of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid and 110.2 mg (0.29 mmol, 2.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Activation: Add 104.5 µL (0.6 mmol, 6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution may turn slightly yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

  • Coupling: Transfer the activated solution to the syringe containing the resin.

  • Agitate the reaction mixture at room temperature for 1.5 to 2 hours.

  • Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Extract a few resin beads and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).

    • Self-Correction Loop: If the beads turn blue (positive), repeat steps 1-4 (Double Coupling). If yellow (negative), proceed to Cleavage.

Protocol C: Cleavage and Global Deprotection

Causality: Scavengers (TIPS and Water) are required to capture highly reactive carbocations generated from side-chain protecting groups during the harsh acidic cleavage, preventing re-alkylation of the peptide.

  • Wash the coupled resin with DCM (5 × 3 mL) and dry under a stream of nitrogen for 10 minutes.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% ultra-pure H 2​ O.

  • Add 3 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the cleavage solution in a 15 mL centrifuge tube. Wash the resin once with 1 mL of TFA and combine the filtrates.

  • Precipitate the crude product by adding 10 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the pellet under vacuum.

Troubleshooting & Quality Control

  • Incomplete Coupling (Positive Kaiser Test): The p-tolyl group can induce aggregation in certain peptide sequences. If double coupling fails, switch the solvent from DMF to NMP, or add chaotropic salts (e.g., 0.1 M LiCl in DMF) to disrupt hydrogen-bonded aggregates.

  • Poor Solubility: If 1-(4-Methylphenyl)-4-piperidinecarboxylic acid does not fully dissolve in DMF at 0.15 M concentration, gently warm the vial to 40°C or add 5% DMSO prior to the addition of HATU/DIPEA.

References

  • Organic Syntheses. "1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]". Organic Syntheses Procedures. Available at: [Link]

  • Journal of the American Chemical Society. "Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation". ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Arylation of 4-Piperidinecarboxylic Acid

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals facing mechanistic hurdles during the C–N cross-coupling of 4-piperidinecarboxylic acid (isonipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals facing mechanistic hurdles during the C–N cross-coupling of 4-piperidinecarboxylic acid (isonipecotic acid). Below, you will find diagnostic FAQs, quantitative data, strategic workflows, and self-validating protocols to ensure experimental success.

Diagnostic FAQs & Troubleshooting

Q: Why does my direct Buchwald-Hartwig coupling yield black palladium precipitate and unreacted starting material? A: Unprotected 4-piperidinecarboxylic acid exists as a zwitterion, making it highly insoluble in standard cross-coupling solvents like toluene or dioxane[1]. Furthermore, the free carboxylic acid acts as a competitive bidentate ligand. It coordinates to the active Pd(0) species, displacing the phosphine ligand and causing the catalyst to aggregate into inactive palladium black (Pd nanoparticles). Strong bases like NaOtBu exacerbate this by deprotonating the acid to form an insoluble sodium carboxylate salt that crashes out of the reaction matrix.

Q: How can I overcome the solubility issues of unprotected 4-piperidinecarboxylic acid without adding synthetic steps? A: You must alter the base and solvent microenvironment to prevent catalyst poisoning. One highly effective approach is using Lithium Hexamethyldisilazide (LHMDS). LHMDS not only deprotonates the amine but forms a transient lithium aggregate with the carboxylate. This aggregate acts as an in-situ pseudo-protecting group, enhancing solubility and shielding the carboxylate from the palladium center[2]. Alternatively, employing an aqueous biphasic system (e.g., H₂O/t-AmOH) with a bulky, water-stable ligand like tBu-XPhos can solubilize the amino acid while protecting the metal center from degradation[3].

Q: When should I abandon direct coupling and use a protecting group strategy? A: If your target allows for a multi-step sequence, protecting the carboxylic acid as an ester (e.g., ethyl or tert-butyl ester) is the gold standard for maximizing yield. Esterification eliminates the zwitterionic nature, allowing the substrate to behave as a standard secondary amine. Under these conditions, using third-generation (G3) precatalysts with bulky, electron-rich biaryl monophosphines (e.g., RuPhos or BrettPhos) routinely delivers yields exceeding 85%[4][5].

Q: My aryl halide is highly electron-deficient (e.g., 1-fluoro-4-nitrobenzene). Do I still need a palladium catalyst? A: No. If the aryl halide possesses strong electron-withdrawing groups ortho or para to the halogen, you can bypass metal catalysis entirely via Nucleophilic Aromatic Substitution (S_NAr). Heating the unprotected acid with K₂CO₃ in a polar aprotic solvent (DMF or DMSO) will typically yield >90% conversion without the risk of metal poisoning.

Quantitative Yield Optimization Matrix

Use the following table to compare the causality and expected outcomes of different N-arylation strategies.

StrategyCatalyst / LigandBaseSolventExpected YieldCausality / Rationale
Protected N-Arylation (Ester) RuPhos Pd G3Cs₂CO₃ (1.5 eq)Toluene85–95% Esterification removes the zwitterion, enabling homogeneous catalysis in non-polar solvents[4].
Direct N-Arylation (Unprotected) RuPhos Pd G3LHMDS (3.0 eq)THF40–65% LHMDS deprotonates the acid to form a soluble Li-aggregate, preventing Pd coordination[2].
Aqueous N-Arylation (Unprotected) L-Pd-G12 / tBu-XPhosK₃PO₄ (2.0 eq)H₂O / t-AmOH50–70% Biphasic system solubilizes the amino acid; bulky tBu-XPhos prevents water-induced Pd degradation[3].
S_NAr (Electron-Deficient Ar-X) NoneK₂CO₃ (2.0 eq)DMF>90% Highly electrophilic aryl halides undergo direct nucleophilic attack, bypassing metal catalysis entirely.

Strategic Workflow Diagram

Workflow Start Target: N-Arylation of 4-Piperidinecarboxylic Acid CheckAr Is the Aryl Halide Electron-Deficient? Start->CheckAr SNAr Perform SNAr (K2CO3, DMF, 90°C) CheckAr->SNAr Yes CheckSteps Is a 3-Step Sequence Acceptable? CheckAr->CheckSteps No Protect Esterification Route (Highest Yield & Purity) CheckSteps->Protect Yes Direct Direct Buchwald-Hartwig (LHMDS or Biphasic System) CheckSteps->Direct No Troubleshoot Catalyst Deactivation? Switch to RuPhos Pd G3 Direct->Troubleshoot Low Yield

Decision matrix for selecting the optimal N-arylation strategy.

Validated Experimental Protocols

Protocol A: 3-Step Esterification & N-Arylation (High Yield Route)

Rationale: Eliminates zwitterion interference, enabling robust, homogeneous Pd-catalysis[4].

  • Step 1: Esterification. Suspend 4-piperidinecarboxylic acid (10 mmol) in absolute EtOH (30 mL). Add catalytic H₂SO₄ (0.5 mL) and reflux for 12 hours.

    • Self-Validation Check: TLC (10% MeOH/DCM) should show complete consumption of the baseline starting material and the appearance of a high-R_f spot. Concentrate and neutralize with saturated NaHCO₃ before extraction.

  • Step 2: Buchwald-Hartwig Coupling. In an argon-filled glovebox, combine the esterified intermediate (1.0 eq), aryl halide (1.1 eq), RuPhos Pd G3 (2 mol%), and Cs₂CO₃ (1.5 eq) in anhydrous toluene (0.2 M). Heat at 85°C for 8 hours.

    • Self-Validation Check: The reaction should rapidly transition to and maintain a homogeneous red/orange hue. The appearance of a black precipitate indicates oxygen ingress or catalyst decomposition.

  • Step 3: Hydrolysis. Treat the crude concentrated product with LiOH (3.0 eq) in a THF/H₂O (1:1) mixture at room temperature for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the final N-arylated 4-piperidinecarboxylic acid.

Protocol B: Direct N-Arylation via Li-Aggregate Pseudo-Protection

Rationale: Utilizes LHMDS to form a soluble lithium aggregate, preventing carboxylate-driven Pd poisoning while saving two synthetic steps[2].

  • Step 1: Pre-activation. In an inert atmosphere, dissolve the aryl halide (1.0 eq) and RuPhos Pd G3 (5 mol%) in anhydrous THF (0.5 M). Stir for 5 minutes.

  • Step 2: Amine Deprotonation. In a separate vial, suspend 4-piperidinecarboxylic acid (1.2 eq) in anhydrous THF. Slowly add LHMDS (3.0 eq, 1.0 M in THF) dropwise at 0°C.

    • Self-Validation Check: The opaque suspension should clarify as the soluble lithium aggregate forms. If it remains cloudy, gently warm to room temperature until dissolution is achieved.

  • Step 3: Coupling. Transfer the activated catalyst/aryl halide solution to the amine solution. Heat the sealed vessel to 65°C for 16 hours.

  • Step 4: Workup. Quench the reaction carefully with 10% aqueous citric acid to break the lithium aggregate and protonate the carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase chromatography.

References

  • Palladium-Catalyzed N-Arylation of Amino Acids and Ketoxime Peptide Ligation. Thieme Connect.4

  • Catalytic N-modification of α-amino acids and small peptides with phenol under bio-compatible conditions. ResearchGate. 1

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH. 2

  • Buchwald–Hartwig amination. Grokipedia. 5

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC. 3

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

Welcome to the technical support center for 1-(4-Methylphenyl)-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Methylphenyl)-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. This document offers a comprehensive resource to address common challenges and ensure the highest purity of your compound.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid is largely dictated by its synthetic route, which commonly involves the reductive amination of a piperidone precursor with p-toluidine.

Common Process-Related Impurities

Process-related impurities are substances that originate from the manufacturing process, including unreacted starting materials, intermediates, and byproducts.[1]

  • Unreacted Starting Materials:

    • 4-Piperidone-4-carboxylic acid (or its ester): Incomplete reaction will leave this starting material in the crude product.

    • p-Toluidine: Excess p-toluidine used to drive the reaction equilibrium may remain.

  • Intermediates:

    • Iminium Ion Intermediate: While transient, under certain conditions, it can participate in side reactions.

  • Byproducts of Reductive Amination:

    • Over-alkylation Products: The secondary amine product can react further, leading to the formation of tertiary amines.[2]

    • Reduced Aldehyde/Ketone: The reducing agent can directly reduce the piperidone starting material to the corresponding alcohol.[2]

    • Nitrile-containing Impurities: If sodium cyanoborohydride is used as the reducing agent, quenching of the iminium intermediate with cyanide can produce a nitrile impurity.[3]

Degradation Products

These impurities form from the decomposition of the target compound under various conditions.

  • Oxidation Products: The aromatic methyl group is susceptible to oxidation, especially if exposed to air and light over extended periods. The amine functionality can also be prone to oxidation, leading to colored impurities.[4]

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical before, during, and after the purification process. Several analytical techniques are well-suited for this purpose.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.Reversed-phase (C18) is a common choice. An acidic modifier in the mobile phase is often necessary for good peak shape of the basic piperidine nitrogen.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.Derivatization may be necessary to increase the volatility of the carboxylic acid.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment against a certified reference standard (qNMR).[6]¹H and ¹³C NMR provide detailed structural information to confirm the desired product and identify major impurities.
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and initial purity assessment.A basic modifier in the mobile phase can prevent tailing on silica gel.[4]
Workflow for Analytical Method Development

Sources

Troubleshooting

Technical Support Center: Preventing Diarylation in the Synthesis of 1-Aryl-4-piperidinecarboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of 1-aryl-4-piperidinecarboxylic acids (N-arylated isonipecotic acid der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of 1-aryl-4-piperidinecarboxylic acids (N-arylated isonipecotic acid derivatives). This transformation relies on palladium-catalyzed Buchwald-Hartwig cross-coupling. However, due to the presence of multiple reactive sites on the piperidine scaffold, researchers often face the critical issue of "diarylation."

This guide is designed to dissect the mechanistic causes of these side reactions and provide field-proven, self-validating protocols to ensure strict N-arylation selectivity.

Part 1: Troubleshooting Guide & FAQs

Q1: I am coupling unprotected 4-piperidinecarboxylic acid with an aryl halide, but my LC-MS shows a mass corresponding to a diarylated product. What is happening? A1: You are observing N,O-diarylation . While the secondary amine of the piperidine ring is an excellent nucleophile, the unprotected carboxylic acid can also undergo competing Pd-catalyzed O-arylation (esterification) under basic coupling conditions.

  • The Fix: You must mask the O-nucleophile. Protect the carboxylic acid as an ester (e.g., ethyl or tert-butyl 4-piperidinecarboxylate) prior to the cross-coupling step, and then hydrolyze it post-arylation.

Q2: I switched to ethyl 4-piperidinecarboxylate to prevent O-arylation, but I am still seeing a diarylated impurity (+Ar mass). Where is the second aryl group going? A2: You are observing N,C-diarylation , specifically α -arylation at the C4 position. The proton alpha to the ester carbonyl has a pKₐ of approximately 24–25. If you are using strong alkoxide or amide bases like sodium tert-butoxide (NaOtBu) or LiHMDS, the base deprotonates the C4 position to form an enolate. Palladium readily inserts into this enolate, leading to the formation of ethyl 1,4-diaryl-4-piperidinecarboxylate .

  • The Fix: Switch to a milder inorganic base (e.g., Cs₂CO₃ or K₃PO₄). These bases are strong enough to facilitate the deprotonation of the Pd-amine intermediate during N-arylation but are too weak to generate the ester enolate.

Q3: How does my choice of phosphine ligand impact the suppression of α -arylation? A3: The ligand dictates the relative rates of the competing catalytic cycles. To prevent α -arylation, you must use bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or tBuBrettPhos . These ligands are structurally designed to force the Pd center into a geometry that drastically accelerates the reductive elimination of the C–N bond . By maximizing the rate of N-arylation, the desired catalytic cycle entirely outcompetes the slower enolate formation and subsequent C–C coupling pathways.

Part 2: Mechanistic Workflow & Visualization

The diagram below illustrates the divergent pathways that lead to either the desired product or the problematic diarylated impurities based on your reagent selection.

ReactionPathways SM Starting Material (4-Piperidinecarboxylic Acid/Ester) N_Aryl Desired Pathway Selective N-Arylation SM->N_Aryl Weak Base (Cs2CO3) Bulky Ligand (BrettPhos) C_Aryl Side Reaction N,C-Diarylation (α-Arylation) SM->C_Aryl Strong Base (NaOtBu) C4 Deprotonation O_Aryl Side Reaction N,O-Diarylation (Esterification) SM->O_Aryl Unprotected Acid O-Nucleophilicity Product Target Molecule 1-Aryl-4-piperidinecarboxylic Acid N_Aryl->Product Ester Hydrolysis Impurity1 Impurity 1,4-Diaryl Derivative C_Aryl->Impurity1 Impurity2 Impurity Aryl Ester Derivative O_Aryl->Impurity2

Logical workflow of desired N-arylation versus competing diarylation pathways.

Part 3: Data Presentation

The following table summarizes quantitative optimization data, demonstrating how the interplay between base and ligand dictates the chemoselectivity of the reaction when using ethyl 4-piperidinecarboxylate as the substrate.

BaseLigandTempN-Arylation (Desired)N,C-Diarylation (Impurity)Mechanistic Rationale
NaOtBu BINAP100 °C45%35%Strong base deprotonates C4; slow reductive elimination allows α -arylation to compete.
LiHMDS Xantphos80 °C50%40%Strong base generates enolate; ligand bite angle permits competing C–C coupling.
Cs₂CO₃ BrettPhos80 °C>90%<2%Weaker base prevents enolate formation; bulky ligand accelerates C–N reductive elimination.
K₃PO₄ tBuBrettPhos60 °C>95%Not detectedOptimal conditions. Mild base and highly active catalyst ensure strict N-selectivity at lower temps.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow this self-validating two-step methodology.

Step 1: Selective N-Arylation of Ethyl 4-Piperidinecarboxylate

Causality Focus: The use of a mild, heterogeneous base (Cs₂CO₃) and an advanced biarylphosphine ligand (BrettPhos) ensures that the catalytic cycle is kinetically locked into C–N bond formation, preventing C4 deprotonation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the aryl halide (1.0 equiv), ethyl 4-piperidinecarboxylate (1.2 equiv), anhydrous Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (1.0 mol %), and BrettPhos (2.5 mol %).

  • Solvation: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture to 80 °C in an oil bath under vigorous stirring for 12 hours. (Note: Vigorous stirring is absolutely critical because Cs₂CO₃ is insoluble in toluene; mass transfer limits the reaction rate if under-agitated).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. You should observe a dominant peak corresponding to the mono-arylated ester [M+H]⁺. The complete absence of the [M+Ar+H]⁺ mass confirms the successful suppression of α -arylation.

Step 2: Ester Hydrolysis

Causality Focus: Saponification must be performed under controlled conditions to prevent epimerization or degradation of the newly formed tertiary amine.

  • Saponification: Dissolve the crude ethyl 1-aryl-4-piperidinecarboxylate in a 1:1 mixture of THF and MeOH (0.2 M).

  • Hydrolysis: Add 2.0 M aqueous LiOH (3.0 equiv) dropwise. Stir the biphasic mixture at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (stain with Ninhydrin or UV). The higher-R_f ester spot should completely convert to a baseline spot (the carboxylate salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with distilled water and carefully acidify to pH 4–5 using 1.0 M HCl. The target 1-aryl-4-piperidinecarboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • King, S. M.; Buchwald, S. L. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 2016.[Link]

  • Moradi, W. A.; Buchwald, S. L. "Palladium-catalyzed alpha-arylation of esters." Journal of the American Chemical Society, 2001.[Link]

Optimization

Technical Support Center: Navigating the Challenges in the Purification of Basic Piperidine Compounds

Introduction Piperidine and its derivatives are cornerstone structural motifs in a vast number of pharmaceuticals and bioactive molecules. Their synthesis, however, often yields complex mixtures that necessitate robust p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine and its derivatives are cornerstone structural motifs in a vast number of pharmaceuticals and bioactive molecules. Their synthesis, however, often yields complex mixtures that necessitate robust purification strategies to isolate the target compound with the high degree of purity required for downstream applications. The inherent basicity of the piperidine nitrogen, characterized by a pKa of approximately 11.1, presents a unique set of challenges during purification, particularly when employing standard chromatographic techniques.[][2]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of basic piperidine compounds. Through a detailed question-and-answer format, this guide offers practical, field-proven solutions and explains the underlying scientific principles to empower you to optimize your purification workflows.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the purification of piperidine derivatives and provides step-by-step solutions.

Question 1: My piperidine compound is exhibiting severe peak tailing during silica gel column chromatography. What is the cause, and how can I resolve this?

Answer:

Peak tailing is a very common issue when purifying basic compounds like piperidines on standard silica gel.[3][4] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][5] This interaction leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks and poor separation.

Troubleshooting Steps:
  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent. This additive will compete with your basic piperidine compound for the acidic sites on the silica gel, effectively masking them and allowing for a more symmetrical peak shape.[4][5]

    • Triethylamine (TEA): A volatile tertiary amine that is a common and effective choice. Add 0.1-1% (v/v) of TEA to your eluent system.[4][5]

    • Pyridine: Can also be used, but its higher boiling point can make it more difficult to remove from the final product.[4]

    • Ammonia: A solution of ammonia in methanol can also be effective, particularly for highly basic compounds.[5]

  • Use of Deactivated Silica Gel: Consider using a commercially available amine-functionalized or "deactivated" silica gel.[4] These stationary phases are specifically designed for the chromatography of basic compounds and have a reduced number of acidic silanol groups.

  • Alternative Stationary Phases: If peak tailing persists, switching to a different stationary phase may be necessary.

    • Alumina (Al₂O₃): Alumina is a basic stationary phase and can be an excellent alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For more polar piperidine derivatives, reversed-phase chromatography can be a powerful tool. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

Workflow for Mitigating Peak Tailing:

start Peak Tailing Observed mod_mp Add Basic Modifier (e.g., 0.5% TEA) to Eluent start->mod_mp deact_si Use Amine-Deactivated Silica Gel mod_mp->deact_si Tailing Persists success Symmetrical Peak Achieved mod_mp->success Issue Resolved alt_phase Switch to Alternative Stationary Phase (Alumina or C18) deact_si->alt_phase Tailing Persists deact_si->success Issue Resolved alt_phase->success

Caption: Decision workflow for troubleshooting peak tailing.

Question 2: I am experiencing low recovery of my piperidine compound after flash chromatography on silica gel. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of basic piperidine compounds from silica gel chromatography is a frustratingly common problem. Several factors can contribute to this issue, often related to the strong interaction with the stationary phase or compound instability.

Possible Causes and Solutions:
  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silanol groups can sometimes lead to irreversible adsorption of your compound onto the column.[3]

    • Solution: Employ the same strategies used to combat peak tailing, such as adding a basic modifier like triethylamine to the eluent.[3] Pre-treating the silica gel by flushing the column with the eluent containing the basic additive before loading your sample can also be beneficial.[5]

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to poor separation and the apparent loss of product in mixed fractions.

    • Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[3]

  • Compound Instability on Silica: Some piperidine derivatives may be unstable on the acidic surface of silica gel and can decompose during the purification process.

    • Solution: Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography). If instability is suspected, consider alternative purification methods such as acid-base extraction or recrystallization.[3]

Question 3: My purified piperidine derivative has a yellow or brown tint. What is the cause of this discoloration, and can it be removed?

Answer:

A yellow or brown discoloration in piperidine compounds is often a sign of oxidation.[6][7] The basic nitrogen atom can be susceptible to oxidation, especially when exposed to air and light over time.

Troubleshooting Steps:
  • Charcoal Treatment: Dissolve the discolored compound in a suitable solvent (e.g., ethanol or methanol) and add a small amount of activated charcoal. Stir the mixture at room temperature for 30-60 minutes, and then filter through Celite or a fine filter paper to remove the charcoal. The solvent can then be removed under reduced pressure.[5]

  • Distillation: For liquid piperidine derivatives, vacuum distillation can be an effective method for removing colored impurities and other non-volatile materials.[5][8]

  • Prevention: To prevent future discoloration, store your purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place.[6][7]

Question 4: I am trying to separate two piperidine diastereomers by chromatography, but they are co-eluting. What strategies can I employ to improve their separation?

Answer:

Separating diastereomers can be challenging as they often have very similar polarities. However, subtle differences in their three-dimensional structures can be exploited to achieve separation.

Strategies for Diastereomer Separation:
  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, a small change in the eluent composition can significantly impact the resolution.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider other options:

    • Alumina: The different surface chemistry of alumina may provide the selectivity needed to separate the diastereomers.

    • Silver Nitrate Impregnated Silica Gel: For compounds containing double bonds, this can sometimes enhance separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than flash chromatography and can be used to separate closely eluting diastereomers.[9]

  • Derivatization: If all else fails, consider derivatizing the piperidine nitrogen with a chiral auxiliary. This will convert your diastereomers into a new pair of diastereomers with potentially different chromatographic properties, making them easier to separate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a crude piperidine compound?

A combination of techniques is often the most effective strategy. A typical workflow would be:

  • Acid-Base Extraction: This is an excellent first step to separate your basic piperidine derivative from any neutral or acidic impurities.[10] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid. The basic piperidine will be protonated and move into the aqueous phase, leaving neutral and acidic impurities behind. The aqueous layer is then basified, and the purified piperidine is extracted back into an organic solvent.[4][10]

  • Chromatography or Recrystallization: Following the initial cleanup by extraction, a higher resolution technique can be used.

    • For solid compounds: Recrystallization is often a highly effective method for achieving high purity.[10][11]

    • For liquid or oily compounds: Flash column chromatography (with the considerations for basic compounds discussed above) is the method of choice.

Decision Tree for Purification Method Selection:

crude Crude Piperidine Compound acid_base Acid-Base Extraction crude->acid_base is_solid Is the Compound Solid? acid_base->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No pure Pure Piperidine Compound recrystallization->pure chromatography->pure

Caption: A decision-making workflow for selecting a purification method.

Q2: How can I separate a piperidine from pyridine, especially if they form an azeotrope?

Separating piperidine from its common precursor, pyridine, can be challenging as they can form an azeotrope (a constant-boiling mixture).[11][12]

  • Purification via Carbonate Salt Formation: This is a highly effective chemical method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[3][7] The salt can then be filtered off, and the free piperidine can be liberated by treatment with a strong base.[3][7]

Q3: What are the key considerations for the chiral separation of piperidine enantiomers?

Chiral separation of piperidine enantiomers is often achieved using chiral HPLC.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a good starting point for method development.[13][14]

  • Mobile Phase: For normal-phase chiral HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is commonly used.[13][14] The addition of a small amount of a basic additive like diethylamine (DEA) can improve peak shape.[13]

  • Derivatization: If direct separation on a CSP is unsuccessful, derivatizing the enantiomers with a chiral agent to form diastereomers can allow for their separation on a standard (achiral) HPLC column.[13][15]

Q4: Are there alternative purification techniques to chromatography for basic piperidine compounds?

Yes, several other techniques can be employed, either alone or in combination with chromatography:

  • Distillation: For liquid piperidines with boiling points that are significantly different from their impurities, distillation (often under reduced pressure to prevent decomposition) is a viable option.[4][8][16]

  • Recrystallization: This is a powerful technique for purifying solid piperidine derivatives.[10][11][17]

  • Acid-Base Extraction: As mentioned earlier, this is a very effective method for initial cleanup.[4][10]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It is often very effective for the purification of basic compounds and can provide fast separations.[18][19][20]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Piperidine Derivatives
Purification TechniquePrinciple of SeparationTypical ApplicabilityAdvantagesDisadvantages
Acid-Base Extraction Difference in basicitySeparating basic piperidines from neutral or acidic impuritiesSimple, fast, and effective for initial cleanupNot suitable for separating piperidines from other basic impurities
Recrystallization Difference in solubilityPurification of solid piperidine derivativesCan provide very high purity, scalableOnly applicable to solid compounds
Distillation Difference in boiling pointPurification of liquid piperidine derivativesGood for removing non-volatile or highly volatile impuritiesNot suitable for heat-sensitive compounds or azeotropes
Silica Gel Chromatography PolarityGeneral purpose purificationWidely applicable, good resolving powerCan have issues with peak tailing and low recovery for basic compounds
Alumina Chromatography PolarityPurification of basic compoundsLess acidic than silica, reduces tailingMay have lower resolving power than silica for some compounds
Reversed-Phase HPLC HydrophobicityPurification of polar piperidine derivativesHigh resolution, good for analytical and preparative scaleRequires more specialized equipment, can be expensive
Chiral HPLC Enantioselective interactionsSeparation of enantiomersThe primary method for resolving racemic mixturesRequires specialized chiral columns
Supercritical Fluid Chromatography (SFC) Polarity and volatilityGeneral purpose and chiral separationsFast, uses less organic solvent, good for basic compoundsRequires specialized equipment

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to isolate a basic piperidine derivative from acidic and neutral impurities.[10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous phase, while neutral and acidic impurities will remain in the organic layer.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).[10] The protonated piperidine derivative will be deprotonated, causing it to precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[10]

Protocol 2: Purification via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[3][7]

  • Dissolution: Dissolve the crude piperidine (containing pyridine impurity) in an organic solvent.

  • CO₂ Addition: Bubble carbon dioxide gas through the solution. The piperidine will react to form solid piperidine carbonate.

  • Filtration: Cool the mixture to ensure complete precipitation, then filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.[7]

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[7]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). How to prevent quaternary salt formation in piperidine alkylation.
  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • PMC. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • LCGC International. (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • Chromatography Forum. (2017, December 28). additives for chiral.
  • Google Patents. (n.d.). Process for producing purified piperidine derivative.
  • Oxford Academic. (2021, February 3). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.
  • Wikipedia. (n.d.). Ion chromatography.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • YouTube. (2025, February 26). EP 06 | Eluent Additives in Liquid Chromatography | Separation Tips | Dr. Mohanty's Masterclass.
  • ResearchGate. (2024, May 3). (PDF) The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • Shimadzu. (n.d.). Ion Exchange Chromatography.
  • PMC. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.
  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques.
  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
  • ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound.
  • WIPO Patentscope. (2002, October 31). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • MilliporeSigma. (n.d.). Sample Purification.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • MDPI. (2025, August 22). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
  • NSF PAR. (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.
  • Waters. (2026, March 12). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Google Patents. (n.d.). Process for purifying piperidine.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • HPLC Troubleshooting Guide. (n.d.).
  • MDPI. (2025, August 6). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.

Sources

Troubleshooting

Technical Support Center: Troubleshooting and Enhancing the Solubility of Piperidine-Based Compounds

As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of piperidine-containing lead compounds. While the unsubstituted piperidine ring is highly water-soluble d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of piperidine-containing lead compounds. While the unsubstituted piperidine ring is highly water-soluble due to its basic amine and hydrogen-bonding capabilities, the addition of bulky, lipophilic substituents during drug optimization often leads to high crystal lattice energies and poor thermodynamic solubility.

This technical support guide provides field-proven, mechanistically grounded strategies to overcome these bottlenecks, structured to help you diagnose and resolve solubility issues efficiently.

SolubilityWorkflow Start Poor Aqueous Solubility Detected (< 10 µg/mL) CheckIon Is the piperidine nitrogen sterically accessible & basic? (pKa > 7) Start->CheckIon SaltForm Salt Formation & pH Adjustment (e.g., HCl, Mesylate) CheckIon->SaltForm Yes Formulation Formulation Strategies (Cyclodextrins, Solid Dispersions) CheckIon->Formulation No / Non-ionizable StructMod Structural Modification (Disrupt Planarity, Lower logP) SaltForm->StructMod Fails (High Lattice Energy) Success Solubility Target Met (> 100 µg/mL) SaltForm->Success Formulation->StructMod Fails (In vivo limits) Formulation->Success StructMod->Success

Decision tree for optimizing the solubility of piperidine-based compounds in drug discovery.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my piperidine derivatives exhibit poor aqueous solubility despite the parent piperidine ring being miscible in water? A1: The solubility of a compound is dictated by the balance between its solvation energy (interaction with water) and its crystal lattice energy (intermolecular forces holding the crystal together). While the parent piperidine has a pKa of ~11.2 and readily forms [1],[2], drug discovery efforts often append bulky, lipophilic aromatic groups to the ring. This increases the partition coefficient (logP) and often creates highly planar, symmetrical structures that pack tightly into crystal lattices. The energy required to break this lattice often exceeds the solvation energy, resulting in poor thermodynamic solubility[3].

Q2: How can I leverage the basicity of the piperidine ring to improve solubility for in vitro assays? A2: The most direct approach is pH adjustment and salt formation. Because the piperidine nitrogen is a secondary (or tertiary) amine, it can be protonated in acidic media (pH < pKa) to form a positively charged piperidinium ion[1]. Preparing your stock solution in an acidic vehicle (e.g., 10–50 mM HCl or a citrate buffer at pH 3–4) forces the formation of a highly soluble salt in situ[1]. If you need a stable solid, isolating the compound as a hydrochloride, mesylate, or tartrate salt can drastically reduce the lattice energy and improve the dissolution rate[4],[5].

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this? A3: This phenomenon occurs because the compound is kinetically trapped in a supersaturated state upon dilution, rapidly nucleating into insoluble aggregates. To troubleshoot:

  • Optimize DMSO Concentration: Keep the final DMSO concentration at the maximum tolerated by your assay (usually ≤1%)[1].

  • Stepwise Dilution: Instead of a direct 1:100 dilution into an aqueous buffer, perform intermediate serial dilutions in a transitional buffer containing a co-solvent (e.g., 10% PEG-400 or ethanol) before the final aqueous dilution[1].

Q4: What structural modifications can I make during the hit-to-lead phase to improve thermodynamic solubility without losing target affinity? A4: While the classical approach is to lower logP by adding polar groups, this often disrupts target binding. A highly effective, alternative strategy for piperidine compounds is the disruption of molecular planarity and symmetry [6]. By introducing steric bulk (e.g., a methyl group adjacent to an amide linkage on the piperidine ring), you can force a dihedral angle twist. This breaks the planarity of the molecule, significantly reducing the crystal packing energy without decreasing hydrophobicity. Studies have demonstrated that this subtle out-of-plane twist can increase aqueous solubility by orders of magnitude[6],[7].

Q5: How do I formulate a highly crystalline, poorly soluble piperidine derivative for in vivo pharmacokinetic (PK) studies? A5: If salt formation is unviable, consider Cyclodextrin Complexation . Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) feature a hydrophobic cavity and a hydrophilic exterior. The lipophilic appendages of your piperidine compound can insert into this cavity, forming a water-soluble inclusion complex[1],[8]. Alternatively, Amorphous Solid Dispersions (ASDs) can be used, where the drug is trapped in a hydrophilic polymer matrix at the molecular level, completely bypassing the crystal lattice energy barrier[3],[9].

Cyclodextrin Drug Hydrophobic Piperidine Derivative Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Formation of a water-soluble inclusion complex between a piperidine derivative and HP-β-CD.

Part 2: Quantitative Data Summary

The following table summarizes the causal mechanisms and expected impacts of various solubility enhancement strategies specifically applied to piperidine scaffolds.

StrategyMechanism of ActionTypical Solubility IncreaseBest Suited ForLimitations
Salt Formation (e.g., HCl) Ionization of piperidine nitrogen; lowers lattice energy.10x to 1000xBasic piperidines (pKa > 6).May form hygroscopic salts; disproportionation at high pH.
Planarity Disruption Increases dihedral angles; reduces crystal packing energy.10x to 100xFlat, highly crystalline, symmetrical molecules.Requires synthetic chemistry effort; may alter target binding.
Cyclodextrin Complexation Encapsulates lipophilic moieties in a hydrophilic shell.5x to 50xHigh logP compounds with bulky hydrophobic groups.High mass ratio of excipient required; potential toxicity at high doses.
Amorphous Solid Dispersion Eliminates crystal lattice energy; creates supersaturation.10x to 500x"Brick dust" compounds (high melting point, low solubility).Thermodynamic instability (risk of recrystallization over time).
Nanosizing / Micronization Increases surface area to volume ratio (Noyes-Whitney Eq).Enhances rate onlyDissolution-rate limited compounds.Does not increase true thermodynamic solubility.

Part 3: Experimental Protocols

Protocol 1: Multiwell-Plate Salt Screening for Piperidine Compounds

This self-validating protocol ensures the rapid identification of stable, soluble salt forms using minimal API, leveraging the basicity of the piperidine ring[4].

Materials:

  • Piperidine free-base API (approx. 50 mg).

  • Counterions (e.g., Hydrochloric acid, Methanesulfonic acid, Tartaric acid).

  • Solvents: Methanol, Chloroform, Water.

  • 96-well glass-bottom plate, polarized light microscope, PXRD.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the piperidine free base in a suitable volatile solvent mixture (e.g., Methanol/Chloroform 75:25 v/v) to a concentration of 10 mg/mL[4].

  • Dispensing: Aliquot 100 µL of the API stock (1 mg API) into the wells of a 96-well plate.

  • Counterion Addition: Add counterion solutions (prepared in methanol or water) to the wells at a 1:1 and 1:1.2 molar ratio (API:Counterion).

  • Evaporation & Crystallization: Leave the plate loosely covered in a fume hood at room temperature for 24-48 hours to allow slow solvent evaporation.

  • Birefringence Check: Examine the wells under a polarized light microscope. The presence of birefringence indicates the formation of a crystalline salt, validating that the compound hasn't simply crashed out as an amorphous oil.

  • Harvest & Characterize: Scale up the "hit" wells to 50 mg. Confirm salt formation via 1H-NMR (look for downfield shifts in the piperidine ring protons, particularly the N-Me or adjacent -CH2 groups, indicating protonation)[4],[10].

  • Kinetic Solubility Assay: Test the isolated crystalline salt in PBS (pH 7.4) using HPLC-UV to quantify the thermodynamic solubility improvement.

Protocol 2: Preparation of Piperidine-Cyclodextrin Inclusion Complexes via Lyophilization

This protocol utilizes freeze-drying to force the molecular encapsulation of the drug, ideal for non-ionizable or highly lipophilic piperidine derivatives[8].

Materials:

  • Piperidine derivative.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Deionized water, magnetic stirrer, lyophilizer.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Based on preliminary phase-solubility studies (Higuchi-Connors method), determine the ideal molar ratio (usually 1:1 or 1:2 Drug:CD)[8].

  • Aqueous Solubilization: Dissolve the required amount of HP-β-CD in deionized water to form a clear solution (e.g., 10% w/v).

  • Drug Addition: Slowly add the piperidine derivative to the cyclodextrin solution while stirring continuously.

  • Equilibration: Stir the suspension at room temperature for 48 hours to ensure maximum complexation and equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter to remove any uncomplexed, undissolved piperidine derivative. The filtrate now contains the pure inclusion complex.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize (freeze-dry) for 48-72 hours to obtain a fine, free-flowing powder[8].

  • Validation: Reconstitute a known mass of the lyophilized powder in water and measure the API concentration via HPLC to confirm the drug loading and solubility enhancement.

References

  • Basicmedical Key. "Improving the Water Solubility of Poorly Soluble Drugs." Basicmedical Key. [Link]

  • Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • PubChem. "Piperidine Compound Summary." National Center for Biotechnology Information.[Link]

  • ACS Omega. "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization." ACS Publications.[Link]

  • PharmaFocusAsia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." PharmaFocusAsia.[Link]

  • Asian Journal of Pharmaceutics. "Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Resonance Studies." Asian Journal of Pharmaceutics. [Link]

  • MDPI. "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." MDPI. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for N-Arylation of 4-Piperidinecarboxylic Acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the N-arylation of 4-piperidinecarboxylic acid (isonipecotic acid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the N-arylation of 4-piperidinecarboxylic acid (isonipecotic acid). This substrate is notoriously challenging because the free carboxylic acid moiety fundamentally alters the physical and electronic behavior of the piperidine ring.

This guide provides field-proven insights, mechanistic rationale, and self-validating protocols to ensure your C-N cross-coupling succeeds, whether you are working on discovery-scale medicinal chemistry or large-scale process development[1].

Core Concepts: The Mechanistic Challenge

The primary reason standard Buchwald-Hartwig aminations fail on unprotected 4-piperidinecarboxylic acid is the formation of a zwitterion (pKa of -COOH ~4.5; pKa of piperidine -NH ~10.5).

  • Insolubility: The zwitterionic state renders the substrate completely insoluble in standard non-polar cross-coupling solvents like toluene or dioxane.

  • Catalyst Poisoning: If a base is added to deprotonate the acid, the resulting carboxylate anion acts as a strong bidentate ligand. It competitively binds to the soft Pd(II) intermediate, trapping the catalyst off-cycle and stalling the reaction at <5% conversion.

To bypass this, researchers must either protect the carboxylic acid (masking the carboxylate) or utilize highly specialized, orthogonal catalytic systems designed for free amino acids[2].

CatalystSelection Start 4-Piperidinecarboxylic Acid Protect Protect -COOH Group? Start->Protect YesEster Yes (Esterification) Protect->YesEster Standard Route NoFree No (Free Acid) Protect->NoFree Direct Route PdEster Pd Catalysis (Pd2(dba)3 + RuPhos) YesEster->PdEster High Yield CuFree Cu Catalysis (CuI + L-Proline) NoFree->CuFree Ullmann-type

Decision logic for catalyst selection based on substrate protection strategy.

Frequently Asked Questions (FAQs)

Q1: Which ligand should I pair with Palladium for the esterified substrate? A1: Dialkylbiaryl phosphines, specifically RuPhos or BrettPhos , are the gold standards for secondary amines like piperidines[3]. The bulky di-isopropyl or tert-butyl groups on the lower ring force the palladium center into a highly active mono-ligated L1​Pd(0) state. This steric bulk is critical—it accelerates the rate-limiting reductive elimination step, preventing off-target β -hydride elimination which would otherwise lead to dehalogenation of your aryl halide. Recent advancements also highlight the efficacy of t-BuBrettPhos Pd G3/G4 precatalysts for amino acid esters[4].

Q2: Can I use NaOtBu as the base for my esterified piperidine? A2: No. NaOtBu is a strong, nucleophilic base. At cross-coupling temperatures (80–100 °C), it will rapidly hydrolyze the methyl or benzyl ester back to the free carboxylic acid, instantly poisoning the palladium catalyst. You must use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄ to facilitate the deprotonation step without cleaving the protecting group.

Q3: Is it possible to directly arylate the unprotected free acid? A3: Yes, but you must abandon standard Pd/Toluene systems. Instead, utilize a Copper-catalyzed Ullmann coupling [2]. Copper(I) salts (e.g., CuI) paired with diamine ligands or amino acids (like L-proline) in highly polar or aqueous-biphasic media (DMSO/H₂O) can tolerate the carboxylate anion. Copper is a harder Lewis acid than Palladium and is less prone to irreversible poisoning by oxygen-based chelators.

Troubleshooting Common Failure Modes

SymptomMechanistic CauseCorrective Action
Complete recovery of starting materials Catalyst oxidation or failure to form active Pd(0).Ensure rigorous degassing (freeze-pump-thaw). Switch from Pd(OAc)₂ to a pre-formed Pd G3/G4 precatalyst to guarantee active Pd(0) generation[4].
High levels of dehalogenated aryl byproduct Slow reductive elimination allows β -hydride elimination to outcompete product formation.Increase the steric bulk of the ligand (switch from XPhos to BrettPhos) to force the C-N bond formation[3].
Ester hydrolysis during reaction Trace water ingress combined with basic conditions.Use strictly anhydrous solvents and switch from K₂CO₃ to the milder, anhydrous Cs₂CO₃.

The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. If your reaction stalls, identifying which step is failing dictates your optimization strategy.

CatalyticCycle Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Amine Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim HX RedElim->Pd0 Product

Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination cycle.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checks to ensure causality at every step.

Protocol A: Pd-Catalyzed N-Arylation of Methyl Isonipecotate

Use this method for highest yields and broad functional group tolerance.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (2 mol%) and RuPhos (4.5 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes.

    • Validation Check: Observe the solution transition from a dark purple/black suspension to a clear, pale yellow/orange solution, confirming the formation of the active L1​Pd(0) complex.

  • Reagent Addition: Add methyl 4-piperidinecarboxylate (1.0 equiv), the aryl bromide (1.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Heating & Monitoring: Heat the mixture to 90 °C.

    • Validation Check (2 Hours): Perform a TLC (30% EtOAc/Hexanes). Stain the plate with Ninhydrin and heat. The secondary amine starting material will appear as a distinct purple spot. The reaction is complete when this spot completely disappears.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate.

    • Validation Check: Run an LC-MS of the crude residue. You should observe the [M+H]+ peak of the desired N-aryl ester, with <5% of the reduced (dehalogenated) aryl byproduct.

Protocol B: Cu-Catalyzed Direct N-Arylation of Free 4-Piperidinecarboxylic Acid

Use this method to avoid protection/deprotection steps, ideal for simple aryl halides.

  • Biphasic Setup: In a sealed tube, combine 4-piperidinecarboxylic acid (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.5 equiv) in a 4:1 mixture of DMSO and water.

  • Heating: Degas with N₂ for 10 minutes, seal, and heat to 100 °C for 18 hours.

    • Validation Check: The reaction mixture should transition to a deep blue/green homogeneous solution, indicating active Cu-amine complexation.

  • Isoelectric Precipitation: Cool the mixture and dilute with water. Carefully adjust the pH to ~4.5 using 1M HCl.

    • Validation Check: The zwitterionic product will precipitate out of the aqueous layer. Verify complete precipitation by checking the supernatant via LC-MS; no product mass should remain in the liquid phase. Filter to isolate the pure product.

Quantitative Data Comparison

StrategyCatalyst SystemLigandBaseSolventExpected YieldKey Advantage
Esterified Substrate Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Toluene85-95%High turnover, excellent regioselectivity
Esterified Substrate t-BuBrettPhos Pd G3t-BuBrettPhosK₃PO₄THF80-90%Operates at lower temperatures (40-60 °C)
Free Acid (Direct) CuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO/H₂O50-70%Avoids protection/deprotection steps

References

  • Maiti, D., & Buchwald, S. L. (2009).. Journal of the American Chemical Society, 131(47), 17423-17429.

  • BenchChem Technical Support. (2025). . BenchChem Knowledge Base.

  • Ge, H., Lautrette, G., Pentelute, B. L., & Buchwald, S. L. (2016).. Organic Letters, 18(18), 4618-4621.

  • Kallemeyn, J. M., et al. (2022).. Organic Process Research & Development, 26(8), 2200-2215.

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Substituted Piperidine Synthesis

Welcome to the Advanced Synthesis Support Center. Substituted piperidines (e.g., 2,6-disubstituted, 3,3-disubstituted, and 2,2,6,6-tetrasubstituted analogs) are ubiquitous in drug discovery but present formidable steric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Substituted piperidines (e.g., 2,6-disubstituted, 3,3-disubstituted, and 2,2,6,6-tetrasubstituted analogs) are ubiquitous in drug discovery but present formidable steric challenges during N-functionalization and ring construction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.

Section 1: N-Alkylation Strategies for Hindered Piperidines

FAQ 1.1: Why does direct N-alkylation of my 2-substituted piperidine result in low yields and complex mixtures? Answer: Direct N-alkylation with alkyl halides often fails for sterically hindered piperidines due to competing elimination reactions (E2) and the formation of over-alkylated quaternary ammonium salts. The steric bulk at the 2-position restricts the trajectory of the nitrogen lone pair, drastically reducing the rate of SN2 displacement[1].

Solution: Switch to reductive amination . This method bypasses the SN2 bottleneck by first condensing the amine with an aldehyde/ketone to form an iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because its steric bulk and electron-withdrawing acetate groups make it mild enough to reduce only the iminium intermediate, leaving the carbonyl precursor intact[1].

Protocol 1: Reductive Amination of 2-Substituted Piperidines
  • Imine Formation: Dissolve the 2-substituted piperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or THF under an inert atmosphere.

  • Acid Catalysis: Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) to accelerate iminium ion formation, which is critical for hindered ketones. Stir for 2-4 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Section 2: Amide Bond Formation (N-Acylation) with Bulky Piperidines

FAQ 2.1: I am trying to couple a hindered amino acid to a 2,6-disubstituted piperidine. Standard carbodiimides (EDC/HOBt) and even HATU are giving <20% yield. What is the mechanistic failure here? Answer: The failure stems from the inability of the bulky piperidine nitrogen to attack the active ester intermediate. Furthermore, reagents like HATU predominantly exist in the less reactive guanidinium (aminium) form in solution, which is insufficiently electrophilic for highly hindered nucleophiles[2].

Solution: Utilize COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). X-ray crystallography confirms that COMU exists exclusively in the highly reactive O-acylisourea (uronium) form[2]. Its morpholine ring provides a unique hydrogen-bond accepting capability that assists in base catalysis during the coupling, drastically accelerating the acylation of poor, sterically hindered nucleophiles[3].

Table 1: Comparison of Coupling Reagents for Hindered Piperidines
ReagentStructural Form in SolutionReactivity with Hindered AminesByproduct Management
EDC/HOBt Carbodiimide / Active EsterLowRequires aqueous wash
HATU Aminium (Guanidinium)ModerateDifficult to remove completely
COMU True UroniumVery High Water-soluble byproducts[2]
Protocol 2: N-Acylation using COMU
  • Activation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.4 eq). The solution will undergo a distinct color change (typically to yellow/orange), indicating the formation of the active ester[3]. Stir for 5 minutes.

  • Coupling: Add the hindered piperidine (1.0 eq) to the activated mixture.

  • Incubation: Stir at room temperature for 1-2 hours. For extreme steric hindrance (e.g., 2,2,6,6-tetramethylpiperidine derivatives), gentle heating (40 °C) or a double coupling protocol (2 x 1 hour) is recommended[2].

Section 3: Buchwald-Hartwig Cross-Coupling for Arylation

FAQ 3.1: My palladium-catalyzed arylation of a 3,3-disubstituted piperidine stalls at the reductive elimination step. How do I force the catalytic cycle forward? Answer: In the Buchwald-Hartwig amination of hindered amines, the intermediate palladium-amido complex is highly congested. If the phosphine ligand is not bulky enough, the complex cannot achieve the necessary geometry for reductive elimination, leading to catalyst resting states or off-cycle degradation[4].

Solution: Employ sterically demanding ligands with large cone angles (>160°), such as dialkylbiaryl phosphines (e.g., CyJohnPhos ) or tri-tert-butylphosphine (tBu₃P )[4]. Alternatively, use N-Heterocyclic Carbene (NHC) ligands like SIPr. These bulky ligands force the palladium center into a monoligated, electron-rich state that accelerates both oxidative addition and the sterically demanding reductive elimination[5].

Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination
ComponentRecommendationMechanistic Rationale
Ligand CyJohnPhos, tBu₃P, or SIPr (NHC)Large cone angle (>160°) forces monoligation and accelerates reductive elimination[4][5].
Base NaOtBu or LiHMDSStrong bases are required to deprotonate the sterically encumbered coordinated amine[4].
Precatalyst Pd₂(dba)₃ or Pd-PEPPSIEnsures rapid generation of the active Pd(0) species without ligand interference.
Protocol 3: Buchwald-Hartwig Arylation of Hindered Piperidines
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Pd₂(dba)₃ (2 mol%), CyJohnPhos (4 mol%), and NaOtBu (1.5 eq).

  • Substrate Addition: Add the aryl halide (1.0 eq) and the hindered piperidine (1.2 eq) dissolved in anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat to 90-110 °C for 12-24 hours. The high temperature is critical to overcome the activation barrier of the congested reductive elimination transition state.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, and concentrate for chromatography.

Workflows and Mechanistic Visualizations

N_Functionalization_Decision Start Hindered Piperidine N-Functionalization Q1 Target C-N Bond Type? Start->Q1 Alkylation Alkyl Group Q1->Alkylation Acylation Acyl/Amide Group Q1->Acylation Arylation Aryl Group Q1->Arylation RedAm Reductive Amination (NaBH(OAc)3, Ti(OiPr)4) Alkylation->RedAm Primary Choice DirectAlk Direct Alkylation (High risk of E2/Quat Salts) Alkylation->DirectAlk Avoid COMU COMU / DIPEA (True Uronium Activation) Acylation->COMU High Efficiency BHA Buchwald-Hartwig (Pd + Bulky Ligand) Arylation->BHA Cross-Coupling

Decision matrix for selecting the optimal N-functionalization strategy for hindered piperidines.

BHA_Steric_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 Steric1 Bulky Ligands (e.g., tBu3P) promote monoligated Pd(0) Steric1->Pd0 Steric2 Hindered Piperidine requires strong base (NaOtBu) Steric2->AmineCoord Steric3 Wide bite angle accelerates elimination Steric3->RedElim

Mechanistic role of steric bulk in the Buchwald-Hartwig catalytic cycle.

References

  • [1] BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Available at: 1

  • [4] Grokipedia. Buchwald–Hartwig amination. Available at:4

  • [5] National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: 5

  • [3] El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at: 3

  • [2] BenchChem. The Advent of COMU: A Paradigm Shift in Peptide Synthesis. Available at:2

Sources

Optimization

Technical Support Center: Workup and Purification of 1-(4-Methylphenyl)-4-piperidinecarboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methylphenyl)-4-piperidinecarboxylic acid. This guide, presented in a question-and-answer format,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methylphenyl)-4-piperidinecarboxylic acid. This guide, presented in a question-and-answer format, addresses specific challenges you may encounter during the workup and purification of reactions involving this compound. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow.

Understanding the Core Challenge: The Zwitterionic Nature

1-(4-Methylphenyl)-4-piperidinecarboxylic acid is an amphoteric molecule containing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. This structure leads to the formation of a zwitterion at or near neutral pH, where the molecule carries both a positive and a negative charge. This dual ionic character dominates its physical properties, particularly its solubility, making standard workup procedures challenging. At its isoelectric point (pI), the pH at which the net charge is zero, the compound typically exhibits its lowest aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to extract my product, 1-(4-Methylphenyl)-4-piperidinecarboxylic acid, from the aqueous layer. Why is this happening and what should I do?

A1: The primary reason for poor extraction into common organic solvents is that your product exists as a water-soluble zwitterion at neutral pH. To successfully extract it, you must adjust the pH of the aqueous solution to convert the zwitterion into either its acidic form (protonated amine, soluble in acid) or its basic form (deprotonated carboxylate, soluble in base), and then back to a form that can be isolated.

The most common strategy is to isolate the compound by adjusting the pH to its isoelectric point, where it is least soluble, causing it to precipitate.

Protocol: Isolation via pH Adjustment and Precipitation
  • Initial Quench: Quench your reaction mixture with water and remove any organic solvents under reduced pressure.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl solution dropwise while stirring to adjust the pH to ~2. This protonates the piperidine nitrogen, forming the hydrochloride salt, which should be soluble in the aqueous layer.

  • Wash with Organic Solvent: Transfer the acidic aqueous solution to a separatory funnel and wash it with an organic solvent like dichloromethane (DCM) or ethyl acetate (2 x 50 mL for a 100 mL aqueous solution). This step removes non-polar, acid-insoluble impurities.[2] Discard the organic layers.

  • Precipitation at Isoelectric Point: Return the aqueous layer to the beaker, place it in an ice bath, and slowly add 1M NaOH solution dropwise with vigorous stirring. Monitor the pH closely. As the pH approaches the isoelectric point (typically between pH 6.8-7.3 for similar compounds), your product will precipitate as a solid.[1]

  • Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to remove any remaining organic impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualizing the pH-Dependent Forms

The following diagram illustrates the relationship between pH, the ionic form of the molecule, and its general solubility.

G cluster_0 Low pH (e.g., pH 2) cluster_1 Neutral pH (pI) cluster_2 High pH (e.g., pH 12) AcidForm Cationic Form (Protonated Amine) Solubility: High in Aqueous Phase Zwitterion Zwitterionic Form (Internal Salt) Solubility: Low in Aqueous Phase (Precipitates) AcidForm->Zwitterion Add Base (e.g., NaOH) Zwitterion->AcidForm Add More Acid BaseForm Anionic Form (Deprotonated Carboxylate) Solubility: High in Aqueous Phase Zwitterion->BaseForm Add More Base BaseForm->Zwitterion Add Acid (e.g., HCl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Aryl Piperidine Synthesis: Buchwald-Hartwig Amination vs. Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The efficient and reliable construction of the C-N bond linking an aromatic ring to the piperidine nitrogen is therefore a critical endeavor in drug discovery and development. Among the various synthetic strategies, the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation have emerged as two of the most powerful and widely adopted methods.

This guide offers an in-depth, objective comparison of these two seminal reactions for the synthesis of N-aryl piperidines. By delving into their mechanistic underpinnings, presenting supporting experimental data, and providing detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.

The Rise of Two Titans: A Tale of Two Metals

The journey to efficient N-arylation has been a long one. Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope, often requiring highly activated aryl halides. The advent of transition metal-catalyzed cross-coupling reactions revolutionized the field, with the Ullmann and Buchwald-Hartwig reactions standing as pillars of this transformation.

The Ullmann condensation , a classic reaction dating back to the early 20th century, utilizes a copper catalyst.[1][2] While traditionally demanding high temperatures and stoichiometric amounts of copper, modern iterations with specialized ligands have significantly improved its efficiency and mildness.[3] The primary appeal of the Ullmann reaction lies in the use of copper, an earth-abundant and less toxic metal compared to palladium.[4]

In contrast, the Buchwald-Hartwig amination , developed in the 1990s, employs a palladium catalyst and has rapidly become a go-to method in medicinal chemistry.[5][6] Its renown stems from its remarkably broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[7][8] This versatility, however, often comes at the cost of more expensive and air-sensitive palladium catalysts and sophisticated phosphine ligands.[4]

Mechanistic Insights: Understanding the "Why"

The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are fundamental to their differing characteristics and substrate compatibility.

The Buchwald-Hartwig Catalytic Cycle: A Pd(0)/Pd(II) Dance

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the initial oxidative addition and the final reductive elimination steps, which are often rate-limiting.

Buchwald-Hartwig Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Piperidine Amine_Coordination [Ar-Pd(II)(X)L(Piperidine)] Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd_Amido_Complex Ar-Pd(II)(Piperidinyl)L Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product N-Aryl Piperidine Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes ligand exchange with the piperidine. In the presence of a base, the coordinated piperidine is deprotonated to form a palladium-amido complex. The final and crucial step is reductive elimination from this complex, which furnishes the desired N-aryl piperidine product and regenerates the active Pd(0) catalyst.[7]

The Ullmann Condensation Catalytic Cycle: A Copper-Mediated Pathway

The mechanism of the Ullmann condensation is more debated but is often proposed to proceed through a Cu(I)/Cu(III) cycle, particularly in modern, ligand-assisted protocols.

Ullmann Condensation Cycle Cu(I)X Cu(I) Catalyst Amine_Coordination Amine Coordination & Deprotonation Cu(I)X->Amine_Coordination Piperidine, Base Cu_Amide [Cu(I)-Piperidinyl] Amine_Coordination->Cu_Amide Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition Ar-X Cu(III)_Complex [Ar-Cu(III)(X)(Piperidinyl)] Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product N-Aryl Piperidine Reductive_Elimination->Product

Caption: A proposed catalytic cycle for the Ullmann N-arylation reaction.

In this proposed cycle, the piperidine coordinates to the Cu(I) catalyst and is subsequently deprotonated by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex yields the N-aryl piperidine product and regenerates the active Cu(I) catalyst.[3]

Head-to-Head Comparison: Performance and Practicalities

The choice between the Buchwald-Hartwig and Ullmann reactions often hinges on a careful consideration of several factors, including substrate scope, reaction conditions, and cost.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, BINAP)Simple, inexpensive (e.g., L-proline, N,N'-dimethylethylenediamine) or none
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Often inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Aprotic (e.g., Toluene, Dioxane, THF)High-boiling polar (e.g., DMF, NMP, DMSO)
Temperature Milder (often 25-120°C)Traditionally high (>150°C), milder with modern ligands (80-120°C)
Substrate Scope Broad, including electron-rich and -neutral aryl halidesTraditionally favored for electron-poor aryl halides; scope expanded with modern methods
Functional Group Tolerance Generally excellentCan be limited by harsh conditions in traditional protocols; improved with modern methods
Cost Higher (precious metal catalyst, specialized ligands)Lower (abundant metal catalyst, simpler ligands)
Supporting Experimental Data

The following tables summarize representative experimental data for the synthesis of N-aryl piperidines and related cyclic amines using both methods.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Piperidines

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePiperidine(NHC)Pd(allyl)ClK₃PO₄Toluene1000.3393[9]
4-BromotoluenePiperazinePd(OAc)₂ / BINAPCs₂CO₃Toluene110896[10]
4-ChlorotoluenePiperazinePd₂(dba)₃ / XPhosNaOtBuToluene100197[11]
2-BromopyridinePiperidinePd₂(dba)₃ / P(o-Tol)₃NaOtBuToluene100-94[5]

Table 2: Ullmann Condensation of Aryl Halides with Piperidines and Related Amines

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePiperidineCuI / N-methylglycineTBPM-RT--[12]
Aryl HalidesAliphatic AminesCu Powder-Water100-Good to Excellent[13]
Aryl HalidesN-HeterocyclesCuCl / Ligand----Moderate to High[2]
2-Fluoro-4-iodoanilineSubstituted LactamsCuI / DiamineCs₂CO₃Toluene160 (MW)262-94[14]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for performing Buchwald-Hartwig and Ullmann reactions for the synthesis of N-aryl piperidines.

Protocol 1: Buchwald-Hartwig N-Arylation of Piperidine

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Aryl halide

  • Piperidine

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4-2.0 eq.).

  • Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

  • Add the aryl halide (1.0 eq.) and piperidine (1.2 eq.) to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Ligand-Accelerated Ullmann N-Arylation of Piperidine

Materials:

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃)

  • Aryl halide

  • Piperidine

  • Anhydrous, polar aprotic solvent (e.g., DMSO)

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 eq.).

  • Add the aryl halide (1.0 eq.) and piperidine (1.2-1.5 eq.).

  • Add the anhydrous solvent.

  • Seal the vial and flush with an inert gas.

  • Place the vial in a preheated oil bath and stir vigorously at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Caption: General workflow for a ligand-accelerated Ullmann N-arylation.

Conclusion: Making the Right Choice and Future Outlook

Both the Buchwald-Hartwig amination and the Ullmann condensation are formidable tools for the synthesis of N-aryl piperidines. The choice between them is not always straightforward and often depends on the specific context of the synthetic problem.

For medicinal chemistry applications where a broad substrate scope, high functional group tolerance, and milder conditions are paramount to preserve the integrity of complex molecules, the Buchwald-Hartwig amination is frequently the method of choice .[4] Its reliability and versatility often justify the higher cost of the catalyst and ligands.

For large-scale synthesis, where cost is a primary driver, the development of an efficient, ligand-modified Ullmann protocol can be highly advantageous .[4] The lower cost and toxicity of copper make it an attractive option for industrial applications.

The field of C-N cross-coupling continues to evolve rapidly. Current research focuses on the development of more active and stable catalysts for both palladium- and copper-based systems that can operate at lower catalyst loadings and temperatures. Furthermore, the use of more environmentally benign solvents and the development of catalytic systems that are tolerant of air and moisture are key areas of investigation. As these methodologies continue to improve, the synthesis of N-aryl piperidines and other important nitrogen-containing compounds will become even more efficient, economical, and sustainable.

References

  • Kundu, S., & Le, T. (2018). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. ChemInform. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • D'Amico, D. C., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(3), 3295-3301. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Rao, H., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Tetrahedron, 68(38), 7735-7761. [Link]

  • Yakaiah, M., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Polycyclic Aromatic Compounds, 1-11. [Link]

  • Keglevich, G., et al. (2014). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Molecular Structure, 1074, 323-328. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039-1045. [Link]

  • Singh, R., et al. (2021). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]

  • Johansson, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Alavijeh, N., et al. (2021). (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]

  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770. [Link]

  • Li, J., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of Organic Chemistry, 76(8), 2824-2828. [Link]

Sources

Comparative

Structure-Activity Relationship of 1-Aryl-4-piperidinecarboxylic Acid Derivatives: A Comparative Guide to TGR5 Agonists

The G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5) has emerged as a critical therapeutic target for metabolic syndrome, type 2 diabetes, and inflammatory bowel diseases. Activation of TGR5 on int...

Author: BenchChem Technical Support Team. Date: March 2026

The G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5) has emerged as a critical therapeutic target for metabolic syndrome, type 2 diabetes, and inflammatory bowel diseases. Activation of TGR5 on intestinal L-cells triggers the secretion of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2), which regulate glucose homeostasis and intestinal adaptation[1].

Historically, the development of TGR5 agonists relied on bile acid analogues (e.g., INT-777) or early synthetic high-throughput screening (HTS) hits. However, these early alternatives suffered from poor oral bioavailability, excessive lipophilicity, or off-target Farnesoid X Receptor (FXR) activation[2]. This guide objectively compares the structural evolution and performance of the 1-aryl-4-piperidinecarboxylic acid scaffold —exemplified by the clinical-grade tool compound RO5527239 —against legacy alternatives, providing the causal structure-activity relationship (SAR) rationale and self-validating experimental protocols.

Structural Evolution: The sp³-Enrichment Strategy

The journey to the 1-aryl-4-piperidinecarboxylic acid scaffold represents a masterclass in lead optimization, specifically addressing the pharmacokinetic limitations of early synthetic hits.

The Lipophilicity Bottleneck of Biphenyl Scaffolds

Early optimization of non-steroidal isonicotinamides led to the discovery of biphenyl-4-carboxylic acid derivatives (e.g., Compound (R)-22). While these compounds demonstrated high in vitro binding affinity to TGR5, their flat, highly aromatic biphenyl core resulted in excessive lipophilicity (CLogP > 5.0). High lipophilicity universally correlates with poor aqueous solubility and excessive plasma protein binding, which severely limited the unbound (free) drug concentration available to engage intestinal L-cells in vivo[3][4].

The 1-Aryl-4-piperidinecarboxylic Acid Breakthrough

To break this bottleneck, researchers replaced the distal phenyl ring of the biphenyl system with a saturated piperidine ring, yielding the 1-phenylpiperidine-4-carboxylic acid derivative, RO5527239 (also known as Compound (R)-29)[3].

The Causality of the SAR Shift:

  • Disruption of Planarity: The introduction of the sp³-hybridized piperidine nitrogen and carbon backbone broke the molecular planarity of the biphenyl system.

  • Physicochemical Optimization: This structural shift significantly reduced the CLogP, improving aqueous solubility and lowering plasma protein binding.

  • Receptor Fit: The chair conformation of the piperidine ring provided a superior 3D spatial vector, allowing the terminal carboxylic acid pharmacophore to more effectively form salt bridges with basic residues (e.g., Arginine) deep within the TGR5 binding pocket.

Comparative Performance Summary

The table below summarizes the quantitative and qualitative performance shifts across the different structural classes[2][3].

Compound ScaffoldRepresentative AgentTGR5 PotencyLipophilicity (CLogP)In Vivo Efficacy (GLP-1/PYY)Off-Target FXR Activity
Bile Acid Derivative INT-777Moderate (~800 nM)LowModerate (Tissue-restricted)Residual / Potential
Biphenyl-4-carboxylic acid Compound (R)-22High (< 10 nM)> 5.0 (Sub-optimal)Moderate (Limited by free fraction)None
1-Aryl-4-piperidinecarboxylic acid RO5527239 / (R)-29 High (< 10 nM) < 4.0 (Optimized) High (Robust systemic exposure) None

Mechanistic Pathway of RO5527239

Unlike FXR, which is a nuclear receptor, TGR5 is a membrane-bound G-protein coupled receptor. The 1-aryl-4-piperidinecarboxylic acid scaffold acts as a potent agonist that selectively binds TGR5, initiating a Gαs-mediated signaling cascade[5]. This cascade bypasses FXR entirely, ensuring targeted metabolic intervention without the hepatotoxic risks associated with systemic FXR agonism[2].

TGR5_Signaling RO55 RO5527239 (1-Aryl-4-piperidine derivative) TGR5 TGR5 (GPBAR1) Receptor (Intestinal L-Cell) RO55->TGR5 Agonism Gs Gαs Protein TGR5->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP conversion Epac Epac / PKA Activation cAMP->Epac GLP GLP-1 & GLP-2 Secretion Epac->GLP Exocytosis

TGR5 activation by RO5527239 driving cAMP accumulation and GLP-1/2 secretion in intestinal L-cells.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of 1-aryl-4-piperidinecarboxylic acid derivatives against legacy scaffolds, the following self-validating protocols must be employed. These workflows are designed with internal controls to prevent false positives and biological degradation artifacts.

Protocol A: In Vitro Target Engagement (cAMP Accumulation Assay)

This assay isolates TGR5 activation from other bile acid receptors by utilizing a heterologous expression system.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with human TGR5. Causality: CHO cells lack endogenous TGR5 and FXR, providing a null background to ensure the measured signal is exclusively due to the transfected receptor.

  • Compound Incubation: Wash cells and resuspend in Hank’s Balanced Salt Solution (HBSS) supplemented with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Treat cells with serial dilutions of RO5527239 or Biphenyl-(R)-22 for 30 minutes at 37°C. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because TGR5 signals via Gαs to produce cAMP, endogenous PDEs would rapidly hydrolyze the cAMP to AMP, leading to an artificial loss of signal. IBMX prevents this degradation, ensuring the assay measures total accumulated cAMP.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding kit. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo GLP-1/GLP-2 Secretion & Intestinal Adaptation

This protocol evaluates the translation of the improved CLogP into actual in vivo efficacy, comparing systemic exposure[1].

  • Animal Model: Utilize C57BL/6 Diet-Induced Obese (DIO) mice. Fast the animals for 4 hours prior to the experiment to establish a baseline metabolic state.

  • Dosing: Administer RO5527239 (30 mg/kg) via oral gavage. The vehicle must be formulated with 2% hydroxypropyl cellulose and 0.1% Tween 80 to ensure uniform suspension and prevent compound precipitation in the gastric environment[1].

  • Blood Collection (Crucial Step): At 30, 60, and 120 minutes post-dose, collect blood from the portal vein into EDTA tubes pre-spiked with a DPP-4 (Dipeptidyl peptidase-4) inhibitor (10 µL/mL of blood). Causality: GLP-1 is notoriously unstable in vivo, with a half-life of less than 2 minutes due to rapid cleavage by endogenous DPP-4. Failing to inhibit DPP-4 immediately upon collection will result in the measurement of inactive metabolites rather than true physiological secretion.

  • Tissue Analysis: For chronic studies (10 days), harvest the duodenum and measure villus height via histology. RO5527239 treatment significantly increases villus height in a GLP-2-dependent manner, validating sustained in vivo target engagement[1].

Comparative Systemic Efficacy: RO5527239 vs. INT-777

While bile acid derivatives like INT-777 are highly effective in localized enterohepatic circuits, their systemic utility is limited. The 1-aryl-4-piperidinecarboxylic acid scaffold demonstrates distinct advantages in systemic distribution:

  • Systemic Plasma Activation: In comparative studies using foz/foz mice fed a high-fat diet, RO5527239 significantly increased the TGR5 activation capacity of systemic plasma, whereas INT-777 failed to achieve systemic significance[2].

  • Receptor Selectivity: Both INT-777 and RO5527239 stimulate TGR5 signaling; however, RO5527239 exerts absolutely no effect on FXR signaling (verified by the lack of Shp target gene upregulation in the liver and ileum)[2]. This strict selectivity prevents the complex, often contradictory metabolic cross-talk associated with dual FXR/TGR5 activation.

References

  • Dehmlow H, Alvarez Sánchez R, Bachmann S, et al. "Discovery and optimisation of 1-hydroxyimino-3,3-diphenylpropanes, a new class of orally active GPBAR1 (TGR5) agonists." Bioorganic & Medicinal Chemistry Letters. 2013. Available at:[Link]

  • Hunt JE, et al. "Pharmacological activation of TGR5 promotes intestinal growth via a GLP-2-dependent pathway in mice." American Journal of Physiology-Gastrointestinal and Liver Physiology. 2020. Available at:[Link]

  • Caron S, et al. "Enterohepatic Takeda G-Protein Coupled Receptor 5 Agonism in Metabolic Dysfunction-Associated Fatty Liver Disease and Related Glucose Dysmetabolism." ResearchGate. 2023. Available at:[Link]

  • Dehmlow H, et al. "Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 release." British Journal of Pharmacology. 2013. Available at:[Link]

  • Merlen G, et al. "TGR5-mediated Ca2+ signaling in cholangiocytes." bioRxiv. 2025. Available at:[Link]

Sources

Validation

comparative analysis of different catalysts for the synthesis of 1-(p-tolyl)piperidine-4-carboxylic acid

Title : Comparative Analysis of Catalysts for the Synthesis of 1-(p-Tolyl)piperidine-4-carboxylic Acid Introduction 1-(p-Tolyl)piperidine-4-carboxylic acid is a highly valuable building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Catalysts for the Synthesis of 1-(p-Tolyl)piperidine-4-carboxylic Acid

Introduction 1-(p-Tolyl)piperidine-4-carboxylic acid is a highly valuable building block in modern medicinal chemistry. Derived from isonipecotic acid—a conformationally constrained γ-aminobutyric acid (GABA) analog[1]—this N-arylated scaffold is frequently utilized in the development of novel MDH inhibitors targeting the tumor microenvironment[2] and Novel Bacterial Topoisomerase Inhibitors (NBTIs) for treating drug-resistant pathogens like Mycobacterium abscessus[3].

The synthesis of this compound relies on the efficient C-N cross-coupling (N-arylation) of an isonipecotic acid ester with a p-tolyl halide (e.g., 4-bromotoluene), followed by ester hydrolysis. Direct arylation of the unprotected carboxylic acid often leads to poor yields due to catalyst poisoning or unwanted side reactions; thus, transient esterification is a self-validating standard in these protocols[2].

This guide objectively compares three catalytic strategies for this transformation: Palladium-catalyzed (Buchwald-Hartwig), Copper-catalyzed (Ullmann-type), and Nickel-catalyzed cross-couplings, providing causality-driven experimental protocols for drug development professionals.

Mechanistic Pathways & Workflow Visualization

The choice of catalyst dictates the reaction mechanism, operating conditions, and overall scalability:

  • Palladium (Buchwald-Hartwig) : Proceeds via a well-defined oxidative addition, amine coordination, deprotonation, and reductive elimination cycle[4]. It is highly efficient but utilizes expensive, toxic precious metals.

  • Copper (Ullmann-type) : Operates via a Cu(I)/Cu(III) catalytic cycle. Historically requiring harsh conditions, modern variants use ligands like L-Proline to stabilize the Cu(I) intermediate, enabling milder conditions[5].

  • Nickel : An emerging base-metal alternative that mimics Pd pathways but often involves single-electron transfer (SET) steps, offering a balance between cost and reactivity.

Workflow Substrates Substrates: 4-Bromotoluene + Ethyl Isonipecotate Pd Pd Catalysis (Buchwald-Hartwig) Substrates->Pd Pd(OAc)2, BINAP Cu Cu Catalysis (Ullmann-type) Substrates->Cu CuI, L-Proline Ni Ni Catalysis (Cross-Coupling) Substrates->Ni NiCl2, dtbbpy Ester Intermediate: Ethyl 1-(p-tolyl)piperidine-4-carboxylate Pd->Ester 80°C, 4h Cu->Ester 90°C, 18h Ni->Ester 100°C, 12h Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Product Target: 1-(p-tolyl)piperidine-4-carboxylic acid Hydrolysis->Product

Figure 1: Comparative synthetic workflows for the N-arylation of isonipecotic acid derivatives.

Comparative Performance Data

The following table synthesizes quantitative data for the N-arylation of ethyl isonipecotate with 4-bromotoluene across the three catalyst systems.

MetricPalladium (Buchwald-Hartwig)Copper (Ullmann-type)Nickel (Thermal)
Catalyst System Pd(OAc)₂ / BINAPCuI / L-ProlineNiCl₂ / dtbbpy
Base / Solvent NaOtBu / TolueneK₂CO₃ / DMSONaOtBu / Dioxane
Temperature 80 °C90 °C100 °C
Reaction Time 4 - 6 hours18 - 24 hours12 - 16 hours
Typical Yield (Ester) 88 - 94%75 - 82%80 - 85%
Catalyst Cost HighVery LowLow
Toxicity / Trace Metal High (Requires scavenging)Low (Earth-abundant)Moderate
Functional Group Tolerance ExcellentGoodModerate (Moisture sensitive)

Experimental Protocols: Step-by-Step Methodologies

As a self-validating system, each protocol is designed with specific causal steps to ensure high fidelity, reproducibility, and isolation purity.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination[4]

Causality Focus: The use of the bidentate ligand BINAP is critical. It enforces a cis-geometry on the palladium center, preventing the formation of inactive palladium dimers after oxidative addition and significantly accelerating the reductive elimination of the product[4].

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.05 equiv), rac-BINAP (0.075 equiv), and sodium tert-butoxide (1.5 equiv). Rationale: NaOtBu is a strong, non-nucleophilic base that facilitates the deprotonation of the coordinated amine without attacking the ester moiety.

  • Substrate Addition : Dissolve ethyl isonipecotate (1.2 equiv) and 4-bromotoluene (1.0 equiv) in anhydrous, degassed toluene to achieve a 0.5 M concentration. Transfer this solution to the Schlenk flask.

  • Coupling Reaction : Seal the flask, remove it from the glovebox, and heat at 80 °C for 4 hours. Monitor via TLC or LC-MS until the aryl bromide is consumed.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure to yield crude ethyl 1-(p-tolyl)piperidine-4-carboxylate.

  • Hydrolysis : Dissolve the crude ester in a 1:1 mixture of THF and water. Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 6 hours[2].

  • Isolation : Evaporate the THF, wash the aqueous layer with diethyl ether (to remove organic impurities), and acidify the aqueous layer with 1M HCl to pH 4-5. The target 1-(p-tolyl)piperidine-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling[5]

Causality Focus: Traditional Ullmann couplings require temperatures exceeding 150 °C. The addition of L-Proline acts as an N,O-bidentate ligand that solubilizes the Cu(I) species and lowers the activation energy of the oxidative addition step, allowing the reaction to proceed at 90 °C[5].

  • Preparation : Charge a reaction vial with CuI (0.1 equiv), L-Proline (0.2 equiv), and finely ground K₂CO₃ (2.0 equiv). Rationale: K₂CO₃ is a milder base than NaOtBu, which is necessary to prevent the base-mediated degradation of the L-Proline ligand.

  • Substrate Addition : Add ethyl isonipecotate (1.5 equiv) and 4-bromotoluene (1.0 equiv). Suspend the mixture in anhydrous DMSO (0.5 M). Rationale: DMSO is a highly polar aprotic solvent that intimately solvates the potassium ions, increasing the effective basicity of the carbonate and stabilizing the transition state.

  • Coupling Reaction : Purge the vial with nitrogen, seal, and heat at 90 °C for 18 hours.

  • Workup : Cool the mixture, quench with water, and extract thoroughly with ethyl acetate. Wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

  • Hydrolysis & Isolation : Subject the crude ester to the identical LiOH hydrolysis and acidification procedure described in Protocol A, Steps 5-6.

Conclusion & Selection Guide

  • For Discovery & Medicinal Chemistry : The Palladium (Buchwald-Hartwig) system is the gold standard. Its rapid kinetics and high yields make it ideal for synthesizing small libraries of isonipecotic acid derivatives (e.g., for NBTI screening) where time is more valuable than reagent cost.

  • For Process Chemistry & Scale-Up : The Copper (Ullmann-type) system is highly recommended. Despite the longer reaction time, the elimination of precious metals simplifies the purification process (avoiding expensive palladium scavengers) and significantly reduces the environmental impact and cost of goods (COGs).

References

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Isonipecotic acid. Wikipedia. Available at:[Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. MDPI. Available at: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. NCBI PMC. Available at:[Link]

Sources

Comparative

The "Magic Methyl" Advantage: Optimizing the 1-Phenylpiperidine-4-Carboxylic Acid Scaffold in Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 1-phenylpiperidine-4-carboxylic acid core...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 1-phenylpiperidine-4-carboxylic acid core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of G-protein-coupled receptor (GPCR) ligands, β-catenin/BCL9 inhibitors, and various CNS-active agents[1]. However, the unsubstituted phenyl ring often presents significant pharmacokinetic and thermodynamic liabilities.

This guide objectively evaluates the strategic addition of a para-methyl group to this scaffold—yielding 1-(4-Methylphenyl)-4-piperidinecarboxylic acid . By leveraging the widely documented "magic methyl" effect, this single-atom substitution profoundly alters the molecule's desolvation free energy, metabolic clearance, and lipophilic efficiency[2]. Below, we compare the performance of the methylated scaffold against its des-methyl (-H) and fluorinated (-F) alternatives, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Why the Methyl Group Outperforms

As a Senior Application Scientist, it is critical to look beyond empirical potency gains and understand the thermodynamic and pharmacokinetic causality driving these improvements.

A. Thermodynamics: Desolvation and Hydrophobic Enclosure

The primary driver of the "magic methyl" effect is the reduction of the free energy of desolvation[3]. When a ligand transitions from an aqueous environment to a lipophilic binding pocket, it must shed its hydration shell. The para-methyl group effectively displaces high-energy, ordered water molecules from the receptor's hydrophobic cavity[4]. This displacement results in a massive entropic gain (-TΔS). According to Jorgensen's established models, if the methyl group achieves optimal van der Waals contacts within this pocket, it can boost binding affinity by approximately 10-fold (and in rare entrapment scenarios, up to 200-fold)[5].

B. Pharmacokinetics: Rerouting Metabolic Pathways

The unsubstituted 1-phenylpiperidine scaffold suffers from high intrinsic clearance due to rapid Cytochrome P450 (CYP450)-mediated aromatic para-hydroxylation[2].

  • The Fluorine Alternative: Substituting the para position with fluorine (-F) creates a "hard" metabolic block due to the strong C-F bond, effectively halting metabolism at this site[6]. However, fluorine is smaller and less lipophilic than a methyl group, often failing to provide the same thermodynamic binding boost.

  • The Methyl Advantage: The para-methyl group acts as a "soft" metabolic spot. It sterically blocks the rapid aromatic hydroxylation while introducing a slower, more controlled pathway: benzylic oxidation[7]. This provides an optimal balance, extending the drug's half-life without completely eliminating clearance (which can lead to toxicity).

Quantitative Performance Comparison

The following table synthesizes representative performance metrics when optimizing the 1-phenylpiperidine-4-carboxylic acid scaffold at the para position.

ParameterDes-Methyl Analog (-H)Methylated Analog (-CH3)Fluorinated Analog (-F)
Relative Binding Affinity (Kd) Baseline (1x)~10x Improvement ~2x Improvement
Lipophilicity (clogP) 1.852.35 2.01
Thermodynamic Driver N/AEntropic (Water Displacement) Enthalpic (Polar interactions)
HLM Intrinsic Clearance ( Clint​ ) High (>50 µL/min/mg)Moderate (~20 µL/min/mg) Low (<10 µL/min/mg)
Primary Metabolic Pathway Rapid para-hydroxylationSlower benzylic oxidation Highly resistant to oxidation

Visualizing the Mechanisms

Diagram 1: Thermodynamic Binding Mechanism

The following diagram illustrates the causality of the binding affinity boost, driven by the displacement of high-energy water.

G A Aqueous Environment (High Energy Water) B Desolvation Penalty (Displacement of H2O) A->B Ligand Entry C Hydrophobic Enclosure (Van der Waals Contacts) B->C Methyl Insertion D Bioactive Complex (10x Potency Boost) C->D Entropy Gain (-TΔS)

Caption: Thermodynamic pathway of the magic methyl effect driving binding affinity.

Diagram 2: Metabolic Stability Assay Workflow

This self-validating system ensures that the observed metabolic shift (from aromatic hydroxylation to benzylic oxidation) is accurately quantified.

G S1 Compound Incubation (HLM + NADPH) S2 CYP450 Oxidation (Para-H vs Para-CH3) S1->S2 37°C, 0-60 min S3 Reaction Quenching (Cold Acetonitrile) S2->S3 Stop Metabolism S4 LC-MS/MS Quantification S3->S4 Protein Precipitation S5 Intrinsic Clearance (Cl_int) Calculation S4->S5 Data Analysis

Caption: Self-validating experimental workflow for determining intrinsic metabolic clearance.

Experimental Protocols: Self-Validating Systems

To empirically validate the advantages of the 1-(4-Methylphenyl)-4-piperidinecarboxylic acid scaffold, the following rigorous protocols must be employed.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Purpose: To isolate the thermodynamic signature (ΔH and -TΔS) and prove that the potency boost is entropically driven by desolvation.

  • Sample Preparation: Dialyze the target protein (e.g., purified β-catenin) against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching. Causality: Mismatched buffers generate massive heat of dilution artifacts, masking the ligand binding heat.

  • Degassing: Degas both the protein solution (cell) and the methylated ligand solution (syringe) for 10 minutes. Causality: Air bubbles passing through the measurement cell cause erratic spikes in the thermogram.

  • Titration: Inject 2 µL aliquots of the ligand (100 µM) into the protein cell (10 µM) at 25°C with a 150-second spacing between injections.

  • Data Validation: The system is self-validating if the final injections (after receptor saturation) show only minimal, uniform background heat of dilution. Subtract this background and integrate the peaks to calculate ΔG, ΔH, and -TΔS.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the shift in intrinsic clearance ( Clint​ ) caused by blocking the para-position.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH (regenerating system) to initiate the reaction. Causality: CYP450 enzymes require NADPH as an electron donor; without it, phase I metabolism cannot occur, serving as a negative control.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction at precise timepoints while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. The slope (k) is used to calculate Clint​ = (k × V) / protein concentration.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Pharmaceuticals (Basel) / PMC URL:[Link]

  • Magic Methyl Effects in Drug Design Source: Global Journal of Pharmacy & Pharmaceutical Sciences / Juniper Publishers URL:[Link]

  • Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules / MDPI URL:[Link]

  • A Systematic Analysis of Atomic Protein-Ligand Interactions in the PDB Source: bioRxiv / MedChemComm URL:[Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models Source: Pharmaceuticals / MDPI URL:[Link]

Sources

Validation

Comparative Study of the Physicochemical Properties of Piperidine-Based Scaffolds

Executive Summary & Strategic Context In modern drug discovery, the piperidine ring serves as a cornerstone structural motif, prized for its ability to impart favorable pharmacokinetic (PK) and pharmacodynamic (PD) prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the piperidine ring serves as a cornerstone structural motif, prized for its ability to impart favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. However, the transition from a hit compound to an optimized lead frequently requires precise tuning of the scaffold's basicity (pKa) and lipophilicity (logP/logD). These physicochemical parameters directly govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the drug candidate.

As an application scientist, I approach scaffold selection not as a simple structural substitution, but as a multidimensional optimization problem. This guide provides an objective, data-driven comparison of the piperidine scaffold against alternative nitrogenous rings (pyrrolidine, azepane, and piperazine) and details how stereospecific substitutions mechanistically modulate these critical properties.

Head-to-Head Scaffold Comparison

When optimizing a lead compound, medicinal chemists must evaluate piperidine against structurally related saturated nitrogen heterocycles. The choice of ring size and the introduction of secondary heteroatoms fundamentally alter the electron density, basicity, and conformational flexibility of the molecule.

  • Piperidine (6-membered): Characterized by high basicity (pKa ~11.22) and moderate lipophilicity (logP ~0.84). Its high basicity ensures it is predominantly protonated at physiological pH, enabling strong ionic interactions with target proteins, though this can sometimes limit passive membrane permeability if not properly substituted 1[1].

  • Pyrrolidine (5-membered): Exhibits slightly higher basicity but lower lipophilicity (logP ~0.46) than piperidine. The increased rigidity of the 5-membered ring can be leveraged to lock molecules into specific bioactive conformations, though its basicity and logP are heavily influenced by the conformational preferences of its specific derivatives 2[2].

  • Azepane (7-membered): Offers greater conformational flexibility and higher lipophilicity (logP ~1.33). The azepane ring can adopt unique folded conformations that are sometimes essential for target selectivity—a feature not accessible to the more rigid piperidine ring3[3].

  • Piperazine (6-membered, 2 Nitrogens): The introduction of a second basic center drastically lowers overall lipophilicity (logP ~-1.50) and yields two distinct pKa values (~5.35 and 9.73). This dual-ionization state is highly advantageous for enhancing aqueous solubility, though it introduces additional sites for potential metabolic liability 4[4].

Table 1: Physicochemical Comparison of Saturated Nitrogen Heterocycles
PropertyPiperidinePyrrolidineAzepanePiperazine
Ring Size 6-membered5-membered7-membered6-membered (2N)
pKa (approx.) 11.2211.2711.105.35, 9.73
LogP (unsubstituted) 0.840.461.33-1.50
Flexibility ModerateRigidHighModerate
Primary Utility Broad ADME optimizationConformational lockingTarget-specific foldingAqueous solubility enhancement

Stereospecific Modulation: The Axial vs. Equatorial Paradigm

The introduction of functional groups (e.g., methyl, hydroxyl, or fluorine) to the piperidine ring is a primary tactic for modulating its physicochemical properties 5[5]. However, the spatial orientation of these substituents—specifically whether they occupy an axial or equatorial position—dictates the magnitude of their effect on basicity and lipophilicity 6[6].

  • Equatorial Substituents: Functional groups in the equatorial position generally exert strong, predictable basicity-lowering effects driven primarily by inductive electron withdrawal. This behavior closely parallels the basicity attenuation observed in acyclic amine derivatives 6[6].

  • Axial Substituents: Conversely, the basicity-lowering effect of axial substituents is often significantly diminished. This divergence is caused by the ability of certain axial groups to engage in intramolecular hydrogen bonding with the protonated piperidinium nitrogen. This interaction stabilizes the protonated state, shifting the pKa higher than would be predicted by inductive effects alone, while simultaneously modulating the compound's overall lipophilicity (logD) by masking polar surface area6[6].

SubstitutionLogic S1 Piperidine Scaffold S2 Equatorial Substitution S1->S2 S3 Axial Substitution S1->S3 S4 High Basicity Attenuation (Inductive Effects) S2->S4 S5 Intramolecular H-Bonding (Conformational Shift) S3->S5 S6 Modulated Lipophilicity (LogP/LogD) S4->S6 S5->S6

Logical relationship of stereospecific piperidine substitutions on ADME properties.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, rigorous experimental determination of pKa and LogP is mandatory. The following protocols incorporate strict self-validating steps to ensure data integrity and prevent artifactual readings.

Protocol A: Potentiometric Determination of pKa

Rationale: Potentiometric titration provides highly accurate pKa values by directly measuring the change in pH as a function of added titrant.

  • Sample Preparation: Dissolve 1-2 mg of the piperidine derivative in 10 mL of a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • System Calibration: Prior to sample analysis, titrate a standard reference compound (e.g., imidazole) to verify electrode response and system accuracy.

  • Forward Titration: Titrate the sample using standardized 0.5 M HCl (for free base) or 0.5 M KOH (for salt forms) under an inert argon atmosphere to prevent CO2 absorption.

  • Self-Validation (Back-Titration): Reverse the titration using the opposite titrant. Causality: The forward and backward titration curves must overlap. Hysteresis between the curves definitively identifies artifacts such as compound precipitation, degradation, or slow equilibration, ensuring the calculated pKa is a true thermodynamic value.

  • Data Analysis: Calculate the pKa using Bjerrum or Gran plot analysis.

Protocol B: Shake-Flask Method coupled with LC-MS for LogP/LogD

Rationale: The shake-flask method remains the gold standard for partition coefficient determination.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of neutral species) by stirring them together vigorously for 24 hours.

  • Partitioning: Dissolve the analyte in the mutually saturated octanol phase. Add an equal volume of the saturated aqueous phase.

  • Equilibration: Shake the mixture mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification (LC-MS/MS): Sample both phases carefully. Causality: Unlike UV-Vis spectroscopy, LC-MS provides mass-specific quantification. This ensures that trace impurities or degradation products do not artificially inflate the partition coefficient.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered from both phases. It must equal the initial mass added (±5%). A significant discrepancy indicates adsorption to the glass vial or compound instability during the assay.

ProfilingWorkflow A Compound Synthesis B Potentiometric Titration (pKa) A->B C Shake-Flask & LC-MS (LogP/D) A->C D Mass Balance & Hysteresis Check B->D C->D E ADME Profiling & Optimization D->E

Self-validating experimental workflow for physicochemical profiling of scaffolds.

References

  • Title: Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group Source: ResearchGate URL: [Link]

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ResearchGate URL: [Link]

  • Title: A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Source: SciSpace URL: [Link]

Sources

Comparative

Assessing the Metabolic Stability of 1-(p-Tolyl)piperidine-4-Carboxylic Acid Derivatives: A Comprehensive Comparative Guide

Executive Summary The 1-(p-tolyl)piperidine-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the backbone for soluble epoxide hydrolase (sEH) inhibitors and monoam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(p-tolyl)piperidine-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the backbone for soluble epoxide hydrolase (sEH) inhibitors and monoamine transporter ligands[1]. However, progressing these derivatives from in vitro hits to in vivo clinical candidates requires overcoming significant pharmacokinetic hurdles. Assessing and optimizing the metabolic stability of this scaffold is critical, as rapid hepatic clearance limits systemic exposure, reduces half-life, and ultimately compromises therapeutic efficacy[2].

This guide provides an objective, data-driven framework for evaluating the metabolic stability of these derivatives, comparing in vitro assay models, and outlining a self-validating experimental protocol.

Mechanistic Profiling of Metabolic Hotspots

To design metabolically stable derivatives, researchers must first understand the structural liabilities of the parent scaffold. The 1-(p-tolyl)piperidine-4-carboxylic acid molecule presents three distinct metabolic hotspots:

  • The p-Tolyl Group: The methyl group attached to the aromatic ring is highly lipophilic and serves as a prime target for benzylic oxidation catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6[3].

  • The Piperidine Ring: The basic nitrogen and adjacent alpha-carbons are inherently susceptible to N-dealkylation and ring oxidation[1].

  • The Carboxylic Acid: This moiety acts as a direct substrate for Phase II metabolism, specifically acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4].

MetabolicPathways Parent 1-(p-Tolyl)piperidine- 4-carboxylic acid Phase1_CYP CYP450 Oxidation Parent->Phase1_CYP Phase I Phase2_UGT UGT Glucuronidation Parent->Phase2_UGT Phase II Met1 Benzylic Alcohol/Acid (p-Tolyl Oxidation) Phase1_CYP->Met1 CYP3A4/2D6 Met2 N-Dealkylation (Piperidine Ring) Phase1_CYP->Met2 CYP3A4 Met3 Acyl Glucuronide (Carboxylic Acid) Phase2_UGT->Met3 UDPGA Cofactor

Fig 1. Primary metabolic pathways of 1-(p-tolyl)piperidine-4-carboxylic acid derivatives.

Comparative Assay Selection: Choosing the Right Matrix

Selecting the appropriate in vitro model is essential for accurately predicting hepatic intrinsic clearance ( CLint​ )[5]. Below is a comparison of the three primary matrices used in DMPK research.

FeatureHuman Liver Microsomes (HLM)Liver S9 FractionsCryopreserved Hepatocytes
Enzyme Profile Phase I (CYPs, FMOs) & UGTsPhase I & Cytosolic Phase II (GST, AO)Complete Phase I & II pathways
Cofactor Requirement Requires NADPH & UDPGARequires NADPH, UDPGA, GSHNone (Endogenous supply)
Throughput High[3]MediumLow to Medium
Best Used For Initial screening, CYP-mediated clearance[4]Compounds suspected of cytosolic metabolism[6]Late-stage validation, whole-cell clearance[5]

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

A robust protocol must be self-validating to ensure that compound depletion is strictly enzyme-mediated and not an artifact of chemical instability or non-specific binding.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[7],[4].

    • Causality: This specific pH and buffer strength are critical to maintaining the native conformational stability and optimal activity of CYP enzymes.

  • Pre-Incubation: Add the test compound (final concentration 1–3 µM) and pre-incubate the mixture at 37°C for 5 minutes[3].

  • Reaction Initiation: Add an NADPH regenerating system (and UDPGA if assessing Phase II glucuronidation) to initiate the reaction[4].

    • Causality: A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is preferred over direct NADPH addition. It prevents product inhibition by NADP+ and sustains linear enzyme kinetics over the entire assay duration.

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes[3].

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide)[2].

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix to provide a clean supernatant. The internal standard accounts for any matrix effects during ionization.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound[5],[2].

HLMWorkflow Step1 1. Prepare Matrix HLM (0.5 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-Incubation Add Test Compound (1-3 µM) at 37°C Step1->Step2 Step3 3. Initiate Reaction Add NADPH / UDPGA Cofactors Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quench & Extract Ice-cold ACN + IS Centrifugation Step4->Step5 Step6 6. LC-MS/MS Quantify Parent Depletion Step5->Step6

Fig 2. Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Quantitative Data Comparison & Structural Optimization

By applying the HLM assay, we can objectively compare the metabolic stability of the parent compound against structurally optimized derivatives. The experimental data below illustrates how targeted structural modifications directly influence half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Comparative Assay Results (HLM, 0.5 mg/mL, +NADPH/UDPGA)
Compound DerivativeStructural ModificationHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
1-(p-tolyl)piperidine-4-carboxylic acid None (Parent)12.4111.8Benzylic Oxidation, Glucuronidation
1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid −CF3​ substitution45.230.6Glucuronidation
1-(p-tolyl)piperidine-4-carboxamide Amide substitution28.748.3Benzylic Oxidation
1-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide Morpholine Bioisostere>60.0<15.0Negligible
Data Interpretation & Causality
  • Blocking Benzylic Oxidation: Replacing the metabolically labile methyl group of the p-tolyl moiety with an electron-withdrawing trifluoromethyl ( −CF3​ ) group effectively blocks CYP-mediated benzylic oxidation, significantly increasing the half-life from 12.4 to 45.2 minutes[1].

  • Masking the Carboxylic Acid: Converting the carboxylic acid to an amide eliminates the substrate recognition site for UGTs, reducing Phase II glucuronidation. However, the molecule remains susceptible to Phase I oxidation[8].

  • Bioisosteric Replacement: Substituting the piperidine core with a morpholine ring reduces the overall lipophilicity and basicity of the scaffold. This electronic shift further shields the molecule from oxidative metabolism, yielding a highly stable lead candidate with a half-life exceeding 60 minutes[8].

OptimizationLogic Start High Intrinsic Clearance (CL_int > 50 µL/min/mg) MetID Metabolite ID (LC-HRMS) Start->MetID PathA Benzylic Oxidation Detected MetID->PathA PathB Acyl Glucuronidation Detected MetID->PathB OptA Bioisosteric Replacement (e.g., -CF3, -Cl) PathA->OptA Block Hotspot OptB Carboxylic Acid Masking (e.g., Amide, Tetrazole) PathB->OptB Reduce Phase II

Fig 3. Logical decision tree for structural optimization based on metabolic stability profiles.

References

  • ResearchGate. "Protocol for the Human Liver Microsome Stability Assay." ResearchGate Publications. Available at:[Link]

  • MTT Lab. "In vitro drug metabolism: for the selection of your lead compounds." MTT Lab. Available at:[Link]

  • Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery." Nuvisan CRO Services. Available at:[Link]

  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at: [Link]

  • National Institutes of Health (NIH). "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter." PubMed Central (PMC). Available at:[Link]

  • National Institutes of Health (NIH). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." PubMed Central (PMC). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Evaluation of Novel Piperidine-Based Drug Candidates: In Vitro and In Vivo Perspectives

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its frequent appearance in a vast number of clinically approved drugs has earned it the designat...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its frequent appearance in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[1][2] This is not by chance. The piperidine motif offers a unique combination of properties: it's metabolically stable, can be readily modified to modulate lipophilicity and water solubility, and its conformational flexibility allows it to adapt to the steric and electronic demands of diverse biological targets.[3][4] These attributes enhance a molecule's "druggability," improving its absorption, distribution, metabolism, and excretion (ADME) properties, often while reducing toxicity.[3]

This guide provides a comprehensive framework for the comparative evaluation of novel piperidine-based drug candidates, bridging the critical gap between laboratory assays and whole-organism efficacy. We will navigate the essential in vitro and in vivo studies, explaining not just the "how" but the "why" behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for identifying the most promising candidates for clinical translation. For the purpose of this guide, we will focus on the evaluation of piperidine derivatives as potential anticancer agents, a field where they have shown significant promise.[5][6]

Part 1: The In Vitro Gauntlet: Foundational Screening for Potency and Mechanism

The journey from a promising chemical structure to a potential drug begins with rigorous in vitro testing. These foundational experiments, conducted in a controlled laboratory environment outside of a living organism, are our first look at a compound's biological activity.[7] They are cost-effective, high-throughput, and allow us to dissect the specific molecular mechanisms of our drug candidates before committing to more complex and expensive animal studies.[8][9] A well-designed in vitro cascade provides critical decision-making information, enabling us to prioritize candidates with the highest probability of success.[7][9]

Our in vitro evaluation will focus on three core areas: assessing cytotoxic potency, elucidating the mechanism of action, and evaluating the potential to halt cancer progression.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the initial in vitro screening of our novel piperidine-based anticancer candidates.

in_vitro_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 Functional Impact Assessment cluster_3 Decision Gate start Novel Piperidine Candidates antiproliferative Antiproliferative Assay (e.g., MTT) start->antiproliferative Dose-response ic50 Determine IC50 (Potency Ranking) antiproliferative->ic50 enzyme_inhibition Enzyme Inhibition (e.g., PARP-1 Assay) ic50->enzyme_inhibition Lead Candidates apoptosis Apoptosis Assay (Western Blot for Caspase-3, Bax/Bcl-2) ic50->apoptosis Lead Candidates migration Cell Migration Assay (e.g., Wound Healing) ic50->migration in_vivo Proceed to In Vivo Studies enzyme_inhibition->in_vivo apoptosis->in_vivo migration->in_vivo

Caption: A streamlined workflow for the in vitro evaluation of anticancer piperidine compounds.

Key In Vitro Assays and Protocols
  • Causality: The first critical question is whether our compounds can stop cancer cells from proliferating. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect. This allows us to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[5]

  • Protocol: MTT Cell Proliferation Assay

    • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-436 for breast cancer, PC3 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the piperidine-based drug candidates in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[5]

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Causality: Potency alone is insufficient; we must understand how our drug candidates work. Many piperidine derivatives have been designed as enzyme inhibitors.[2][10] For example, Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers.[10] An enzyme inhibition assay will confirm if our compounds hit their intended target. Furthermore, we need to confirm that the observed cell death is due to apoptosis (programmed cell death), a desirable outcome for an anticancer agent. This is often assessed by measuring the levels of key apoptosis-regulating proteins like caspases and members of the Bcl-2 family.[10]

  • Protocol: Western Blot for Apoptosis Markers

    • Cell Treatment: Treat cancer cells (e.g., HCT116) with the piperidine compounds at their respective IC50 concentrations for 24-48 hours.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane and then probe with primary antibodies specific for key apoptosis markers (e.g., cleaved Caspase-3, Bax, and Bcl-2). A housekeeping protein (e.g., β-actin) should be used as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: An increase in the expression of pro-apoptotic proteins (cleaved Caspase-3, Bax) and a decrease in the anti-apoptotic protein (Bcl-2) indicates the induction of apoptosis.[10]

Comparative In Vitro Data Summary

The following table summarizes hypothetical but realistic in vitro data for two novel piperidine-based candidates (PBD-1, PBD-2) compared to a known PARP inhibitor, Olaparib.

CompoundTarget Cell LineAntiproliferative IC50 (µM)[10]PARP-1 Inhibition IC50 (nM)[10]Apoptosis Induction (Fold change in Cleaved Caspase-3)[10]
PBD-1 MDA-MB-436 (Breast)7.510.24.5
PBD-2 MDA-MB-436 (Breast)15.285.62.1
Olaparib MDA-MB-436 (Breast)5.11.95.2

Analysis: In this example, PBD-1 demonstrates superior potency and a stronger pro-apoptotic effect compared to PBD-2, making it the more promising candidate to advance into in vivo studies, despite being slightly less potent than the established drug Olaparib.

Part 2: The In Vivo Arena: Assessing Efficacy and Safety in a Living System

While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism.[8] The ultimate test of a drug candidate's potential is its performance in vivo.[11] These studies are critical for evaluating efficacy, safety, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) in a complete biological context.[8][12] All preclinical animal studies must be designed to be reasonable predictors of pharmacological activity and potential toxicity in humans and should adhere to Good Laboratory Practice (GLP) regulations as mandated by authorities like the FDA.[13][14]

Experimental Workflow for In Vivo Evaluation

This diagram illustrates a typical workflow for an in vivo efficacy and safety assessment using a tumor xenograft model.

in_vivo_workflow cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis start Select Lead Candidate (from In Vitro) implant Implant Human Cancer Cells (e.g., PC3) into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, Candidate Drug, Positive Control) tumor_growth->randomize treatment Administer Treatment (e.g., IV, Oral) on a Defined Schedule randomize->treatment monitor Monitor Tumor Volume, Body Weight, and Clinical Signs treatment->monitor monitor->treatment Repeated Cycles endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³ or 28 days) monitor->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi toxicity Assess Toxicity (Body Weight Loss, Histopathology) endpoint->toxicity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (Optional Satellite Group) endpoint->pk_pd

Sources

Comparative

assessing the drug-likeness of 1-(p-tolyl)piperidine-4-carboxylic acid derivatives

Assessing the Drug-Likeness of 1-(p-Tolyl)piperidine-4-carboxylic Acid Derivatives: A Comparative ADMET Guide Piperidine-4-carboxylic acid (isonipecotic acid) derivatives are highly privileged scaffolds in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Likeness of 1-(p-Tolyl)piperidine-4-carboxylic Acid Derivatives: A Comparative ADMET Guide

Piperidine-4-carboxylic acid (isonipecotic acid) derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently utilized in the design of GPCR ligands, target-specific inhibitors, and novel antimicrobial agents[1]. The functionalization of the piperidine nitrogen with specific aryl groups fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule.

When a p-tolyl group is introduced, it significantly enhances the molecule's lipophilicity and potential target affinity (e.g., via optimal hydrophobic pocket occupation). However, this structural choice introduces a distinct metabolic liability: the benzylic methyl group is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. To objectively evaluate the viability of 1-(p-tolyl)piperidine-4-carboxylic acid derivatives for drug development, this guide compares their in silico and in vitro drug-likeness profiles against two standard alternatives: the unsubstituted 1-phenyl analog and the metabolically blocked 1-(p-chlorophenyl) analog.

Section 1: Comparative Physicochemical and ADMET Profiling

To establish a baseline for drug-likeness, we evaluate the derivatives against Lipinski’s Rule of Five and standard in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.

Table 1: In Silico Physicochemical Properties The p-tolyl derivative exhibits optimal lipophilicity for passive membrane permeation without violating Lipinski's rules, though it approaches the upper limits of ideal aqueous solubility.

Compound ScaffoldMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
1-Phenyl piperidine-4-carboxylic acid205.251.840.513
1-(p-Tolyl) piperidine-4-carboxylic acid219.282.340.513
1-(p-Chlorophenyl) piperidine-4-carboxylic acid239.702.640.513

Table 2: In Vitro ADMET Performance Data Quantitative comparison of permeability and metabolic stability. Data reflects standardized assay conditions.

Compound ScaffoldPAMPA Papp​ ( 10−6 cm/s)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Kinetic Solubility (µM)
1-Phenyl derivative8.5 (Moderate)45.030.8>200
1-(p-Tolyl) derivative14.2 (High)18.077.0150
1-(p-Chlorophenyl) derivative16.5 (High)>60.0<15.080

Causality Analysis: The p-tolyl derivative demonstrates superior passive permeability compared to the unsubstituted phenyl ring due to the lipophilic contribution of the methyl group[2]. However, this same methyl group acts as a metabolic "soft spot." The Human Liver Microsome (HLM) data reveals a significantly shorter half-life ( t1/2​=18 min) for the p-tolyl derivative, driven by rapid benzylic hydroxylation. Replacing the methyl group with a chlorine atom (p-chlorophenyl) blocks this oxidation site, drastically improving metabolic stability ( t1/2​>60 min) but at the cost of reduced aqueous solubility.

Section 2: Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols utilize self-validating mechanisms to prevent false positives and artifacts.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is an in vitro model used to predict passive, transcellular gastrointestinal absorption. Because it lacks active transporters, it isolates the purely physicochemical drivers of permeability[3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with a 1% (w/v) lecithin/dodecane solution. Causality: Lecithin mimics the phospholipid bilayer of human enterocytes, while dodecane provides the necessary hydrophobic core[2].

  • Donor Assembly: Dilute the 10 mM DMSO stock of the p-tolyl derivative to a 10 µM working solution in PBS (pH 7.4). Add 300 µL to the donor wells.

  • Acceptor Assembly: Fill the acceptor plate wells with 300 µL of PBS containing 1% DMSO to maintain sink conditions.

  • Incubation: Couple the donor and acceptor plates and incubate at room temperature for 5 hours.

  • Quantification: Separate the plates and analyze the acceptor and donor compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Self-Validating System (Integrity Control): Lucifer Yellow, a highly polar fluorescent dye, is spiked into the donor compartment. Because it cannot passively diffuse through an intact lipid bilayer, its absence in the acceptor well validates that the artificial membrane is free of micro-tears. If Lucifer Yellow is detected, the well is flagged for membrane failure, ensuring the measured Pe​ is strictly due to transcellular diffusion[3].

PAMPA_Workflow Donor Donor Compartment 10 µM Compound + Lucifer Yellow Membrane Artificial Lipid Membrane 1% Lecithin in Dodecane Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment PBS Buffer (pH 7.4) Membrane->Acceptor Transcellular Permeation Incubation Incubation 5 Hours at Room Temp Acceptor->Incubation Time Course Analysis LC-MS/MS Analysis Quantify Pe & Check Integrity Incubation->Analysis Endpoint Readout

Fig 1: PAMPA workflow demonstrating passive diffusion and membrane integrity validation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Because the p-tolyl group is highly susceptible to hepatic clearance, microsomal stability testing is critical to determine the compound's in vitro intrinsic clearance ( CLint​ )[4].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4)[5].

  • Compound Addition: Add the p-tolyl derivative to achieve a final assay concentration of 1 µM. Causality: A low concentration (1 µM) ensures the substrate concentration is well below the Michaelis-Menten constant ( Km​ ), allowing for first-order kinetic calculations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding an NADPH regenerating system (1 mM final concentration)[6].

  • Time-Course Sampling: At 0, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into a cold stop plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, and precipitates proteins for clean LC-MS/MS injection[4].

  • Analysis: Centrifuge the plates and analyze the supernatant via UHPLC-MS/MS to monitor the depletion of the parent compound.

Self-Validating System (Minus-Cofactor Control): A parallel incubation lacking the NADPH cofactor is performed for the full 45 minutes. This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., hydrolysis by amidases). If the compound depletes in the minus-cofactor control, the calculated CLint​ cannot be exclusively attributed to Phase I hepatic clearance, prompting a re-evaluation of the compound's chemical stability[6].

HLM_Workflow Prep HLM Preparation Thaw & Dilute to 0.5 mg/mL Cofactor NADPH Addition Initiates CYP450 Activity Prep->Cofactor Add Test Compound Incubate 37°C Incubation Timepoints: 0, 15, 30, 45 min Cofactor->Incubate Start Reaction Quench Acetonitrile Quench Precipitates Proteins Incubate->Quench Stop Reaction Quantify UHPLC-MS/MS Calculate t1/2 and CLint Quench->Quantify Supernatant Analysis

Fig 2: Human Liver Microsome stability assay workflow for evaluating Phase I clearance.

Conclusion

When developing 1-(p-tolyl)piperidine-4-carboxylic acid derivatives, medicinal chemists must balance the enhanced permeability granted by the p-tolyl group against its inherent metabolic vulnerability. If the CLint​ proves too high for systemic efficacy, transitioning to a p-chlorophenyl analog or exploring bioisosteric replacements for the benzylic methyl group (e.g., a trifluoromethyl group) is a structurally sound optimization strategy.

References

  • SciSpace. "Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents." Current Chemistry Letters. Available at:[Link]

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." In Vitro ADME Services. Available at:[Link]

  • BioDuro-Sundia. "ADME Pampa Permeability Assay." Global CRDMO Services. Available at: [Link]

  • Domainex. "Microsomal Clearance/Stability Assay." ADME-Tox Solutions. Available at: [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." In Vitro Biology Protocols. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methylphenyl)-4-piperidinecarboxylic acid

As drug development professionals and synthetic chemists, we frequently utilize functionalized piperidines as critical pharmacophores. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently utilize functionalized piperidines as critical pharmacophores. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) is a highly versatile building block. However, its physical properties dictate strict adherence to laboratory safety standards.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans, ensuring compliance with the [1].

Mechanistic Hazard Assessment

To select the correct PPE, we must first understand the chemical's behavior. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid features both a basic tertiary amine (within the piperidine ring) and an acidic carboxylic acid moiety. In its solid state, it often exists as a zwitterion.

Causality: When aerosolized as a fine powder, the compound readily dissolves in the moisture of mucous membranes (eyes, respiratory tract) and sweat on the skin. This dissolution causes localized pH shifts and osmotic stress, leading to acute inflammation. Consequently, it is classified under GHS as causing Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Irritation (H335)[2][3]. Mitigating dust exposure is the primary driver for our PPE and engineering control strategies.

Table 1: Hazard Profile & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Cause
H315 Causes skin irritationDissolution in sweat disrupts the local acid mantle; mild basicity/acidity causes epidermal inflammation.
H319 Causes serious eye irritationRapid dissolution in the tear film causes osmotic shock and pH-induced corneal irritation.
H335 May cause respiratory irritationInhalation of fine particulates leads to deposition in the upper respiratory tract, irritating the mucosal lining.

Core PPE Requirements (The "Armor")

In accordance with standard laboratory prudent practices[4], the following PPE is mandatory. Every protocol must be a self-validating system—always inspect equipment prior to use.

  • Eye and Face Protection

    • Specification: ANSI Z87.1 or EN 166 certified chemical splash goggles[2].

    • Causality: Standard safety glasses leave gaps at the top and sides. Because this compound is a fine powder, airborne particulates can easily bypass standard glasses, reacting with the tear film.

  • Hand Protection

    • Specification: Nitrile examination gloves (minimum 4 mil thickness).

    • Validation Step: Inflate gloves slightly with air and roll the cuff to check for micro-punctures before donning.

    • Causality: Nitrile provides an excellent barrier against organic acids and amines. Latex is insufficient due to poor chemical resistance to organic compounds and potential allergenic properties.

  • Skin and Body Protection

    • Specification: Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs[4].

    • Causality: Knit cuffs prevent the sleeves from dragging through powders or knocking over vials. Cotton prevents static buildup, which is critical because static electricity can cause fine powders to aerosolize or cling to clothing.

  • Respiratory Protection

    • Specification: N95, P100, or FFP3 respirator (if handled outside a ventilated enclosure)[5].

    • Causality: While engineering controls (fume hoods) are the primary defense, respiratory protection is required during spill cleanups to prevent mucosal deposition of the H335-classified dust[2].

Operational Workflow & Handling Protocols

Engineering Controls: Always handle 1-(4-Methylphenyl)-4-piperidinecarboxylic acid inside a certified chemical fume hood or a localized balance enclosure.

Step-by-Step Weighing Methodology:

  • Verify Containment: Check the fume hood monitor to ensure a face velocity of 80–100 feet per minute (0.4–0.5 m/s). Self-validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Static Mitigation: Wipe the balance and spatulas with an anti-static cloth. Static charge causes piperidine powders to "jump," leading to contamination and exposure.

  • Pre-weighing: Place the receiving vial on the balance, tare, and remove it from the balance to add the powder. (Never add powder directly on the balance pan to prevent internal contamination).

  • Transfer: Use a grounded, stainless-steel spatula to transfer the solid.

  • Decontamination: Cap the vial tightly. Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.

Spill Response and Disposal Plan

If a spill occurs, immediate containment is necessary to prevent aerosolization[4].

Step-by-Step Spill Response Protocol:

  • Isolate: Alert personnel and restrict access to the area.

  • Protect: Don a P100 respirator and a fresh pair of nitrile gloves.

  • Suppress: Do NOT dry sweep[4]. Dry sweeping aerosolizes the powder. Lightly mist the spill with water (or a 10% ethanol/water solution) to bind the dust.

  • Collect: Use a disposable plastic scoop to transfer the wetted mass into a hazardous waste container.

  • Clean: Wash the surface with warm soapy water, followed by an ethanol wipe down.

Disposal Plan: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid must not be flushed down the sink[2].

  • Segregation: Place in a designated "Non-Halogenated Organic Solid Waste" container.

  • Labeling: Clearly label with the chemical name, CAS number (1241894-77-8), and GHS pictograms (Exclamation mark).

  • Packaging: Ensure waste bags are double-bagged and sealed with a gooseneck tie to prevent vapor/dust escape during transport by environmental health and safety (EHS) personnel.

Process Visualization

G cluster_0 Pre-Operation (PPE & Setup) cluster_1 Execution (Weighing & Transfer) cluster_2 Spill Response (If Dropped) Start Handling 1-(4-Methylphenyl)- 4-piperidinecarboxylic acid Hood Verify Fume Hood (>0.4 m/s face velocity) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Static Use Anti-static Spatula PPE->Static Weigh Weigh in Enclosure Static->Weigh Cap Seal & Decontaminate Vial Exterior Weigh->Cap Evac Isolate Area Weigh->Evac Spill Occurs Resp Don N95/P100 Respirator Evac->Resp Clean Wet-Wipe / HEPA Vacuum (No Dry Sweeping) Resp->Clean

Operational workflow and emergency spill response for handling piperidinecarboxylic acid powders.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.